BCN-E-BCN
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[6.1.0]non-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXYHVTBXDKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC2C#CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of BCN-E-BCN for Sulfenic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BCN-E-BCN, a bifunctional chemical probe designed for the selective detection and identification of protein sulfenylation, a critical post-translational modification involved in redox signaling. We will delve into its mechanism of action, provide detailed experimental protocols, and present key quantitative data for its application in research and development.
Introduction: The Challenge of Detecting Protein Sulfenylation
The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a key event in cellular signaling, regulating protein function in response to reactive oxygen species (ROS).[1] However, the transient and reactive nature of sulfenic acid makes its detection challenging. Traditional probes, such as dimedone, often suffer from slow reaction kinetics, limiting their effectiveness in capturing these fleeting modifications within a dynamic cellular environment.[1][2] this compound was developed to overcome these limitations, offering a more rapid and versatile tool for the study of the sulfenome.
The this compound Probe: Structure and Mechanism of Action
This compound is a cell-permeable molecule consisting of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. Its mechanism of action is a two-step process designed for high selectivity and efficient detection:
Step 1: Trapping of Sulfenic Acid: One of the strained BCN rings reacts rapidly and selectively with a protein sulfenic acid through a pericyclic ene-type reaction. This forms a stable covalent bond, effectively "trapping" the modified protein.[2] This reaction is highly specific for sulfenic acid, showing no reactivity with other cysteine oxidation states like free thiols, sulfinic acids, or sulfonic acids.[1][2]
Step 2: Bioorthogonal Ligation: The second BCN group remains available for a subsequent bioorthogonal "click" reaction. This is typically a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-tagged reporter molecule. This reporter can be a biotin (B1667282) tag for enrichment and western blot analysis, or a fluorophore for direct visualization by microscopy.
Below is a diagram illustrating the sequential mechanism of this compound.
References
The BCN-E-BCN Probe: A Technical Guide to Detecting Cysteine Sulfenic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the bifunctional probe, BCN-E-BCN, for the sensitive and rapid detection of cysteine sulfenic acid, a critical post-translational modification involved in redox signaling and various disease states. This document provides a comprehensive overview of the probe's mechanism, detailed experimental protocols, and a summary of its quantitative advantages over traditional methods.
Introduction: The Challenge of Detecting Cysteine Sulfenic Acid
The reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a key event in cellular signaling pathways mediated by reactive oxygen species (ROS).[1][2] This transient modification can alter protein function, localization, and activity, and has been implicated in diseases such as cancer and neurodegeneration.[1][2] However, the inherent instability and high reactivity of sulfenic acids make their detection and characterization challenging.[1][2]
Traditional methods for detecting sulfenic acids often rely on dimedone-based probes. While specific, these probes suffer from slow reaction kinetics, which can lead to an underestimation of sulfenylation as the modification is reversed or further oxidized within the cell.[1] To overcome this limitation, the bicyclo[6.1.0]nonyne (BCN)-based probe, this compound, was developed. This novel reagent offers significantly faster reaction rates, enabling more efficient and sensitive trapping of sulfenylated proteins in both in vitro and cellular contexts.[1]
The this compound Probe: Mechanism of Action
This compound is a symmetrical, cell-permeable molecule consisting of two BCN moieties linked by a short ethylenediamine-derived linker.[1][2] Its detection strategy is a two-step process:
-
Ene-Type Reaction: One of the strained alkyne groups of this compound undergoes a rapid and highly selective pericyclic ene-type reaction with the cysteine sulfenic acid, forming a stable cyclooctenyl sulfoxide (B87167) adduct.[1] This reaction is significantly faster than the nucleophilic addition of dimedone.[1]
-
Copper-Free Click Chemistry: The second, unreacted BCN group serves as a handle for bioorthogonal ligation. It can be readily and specifically labeled with an azide-containing reporter molecule (e.g., azide-PEG3-biotin, fluorescent azides) via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1] This "click chemistry" step allows for the visualization, enrichment, and identification of the sulfenylated proteins.[1]
The following diagram illustrates the logical relationship of the this compound detection mechanism:
Caption: Logical workflow of this compound for sulfenic acid detection.
Quantitative Data
The primary advantage of BCN-based probes over dimedone is their superior reaction kinetics. This allows for more efficient trapping of the transient sulfenic acid modification before it is further metabolized.
| Parameter | BCN-based Probe (BCN-OH) | Dimedone-based Probe | Fold Increase | Reference |
| Second-Order Rate Constant (k) | ~28.7 ± 0.6 M⁻¹·s⁻¹ | ~0.05 M⁻¹·s⁻¹ | >500x | [3] |
| General Rate Comparison | >100x faster | - | >100x | [4][5] |
| Reaction | Isolated Yield | Reference |
| BCN with thermally generated cysteine-derived sulfenic acid | 84% | [4][5] |
| BCN with Fries acid (a stable sulfenic acid) | 99% | [4][5] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its application in detecting protein sulfenylation.
Synthesis of endo-BCN-E-BCN
The synthesis of this compound is a multi-step process that begins with the cyclopropanation of 1,5-cyclooctadiene.[1] A detailed, step-by-step protocol can be found in "Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation".[1] The final two steps to generate the endo-BCN-E-BCN probe are outlined below.[1]
-
Activation of endo-BCN-OH: The alcohol group of endo-BCN-OH is converted to a carbonate with a p-nitrophenoxy leaving group.
-
Dimerization: One equivalent of ethylenediamine (B42938) is reacted with two equivalents of the activated BCN electrophile to yield the final this compound probe.[1]
In Vitro Detection of Protein Sulfenylation
This protocol describes the detection of sulfenic acid on a purified recombinant protein, using cofilin as an example.[1]
Caption: Experimental workflow for in vitro detection of protein sulfenylation.
Detailed Steps:
-
Protein Preparation: Prepare solutions of wild-type and a cysteine-deficient mutant of the protein of interest (e.g., cofilin) in a suitable buffer.
-
Induction of Oxidation: Treat the protein samples with varying concentrations of hydrogen peroxide (H₂O₂) to induce sulfenic acid formation. Include a no-H₂O₂ control.
-
This compound Labeling: Add this compound to the protein samples and incubate to allow for the ene-type reaction.
-
Click Chemistry: Add an azide-tagged reporter, such as azide-PEG3-biotin, to the samples and incubate to allow for the SPAAC reaction.
-
Sample Preparation for Gel Electrophoresis: Quench the reaction and prepare the samples for SDS-PAGE.
-
Western Blotting: Transfer the proteins to a membrane and probe with fluorescently-labeled streptavidin to detect the biotinylated proteins.
Detection of Protein Sulfenylation in Live Cells
This protocol outlines the procedure for labeling sulfenylated proteins directly within intact cells.[1]
Caption: Experimental workflow for live-cell labeling of sulfenylated proteins.
Detailed Steps:
-
Cell Culture: Plate and culture cells to the desired confluency.
-
Induction of Oxidative Stress: Treat the cells with H₂O₂ to stimulate the production of endogenous ROS and induce protein sulfenylation.
-
Live Cell Labeling: Incubate the cells with the cell-permeable this compound probe.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Click Chemistry on Lysate: Add azide-PEG3-biotin to the cell lysate and incubate.
-
Western Blot Analysis: Proceed with SDS-PAGE and Western blotting as described in the in vitro protocol to visualize the biotinylated (sulfenylated) proteins.
Signaling Pathway Context: Cysteine Oxidation
The detection of cysteine sulfenic acid is critical for understanding its role in redox signaling. The following diagram illustrates the central role of sulfenic acid in the cascade of cysteine oxidation states.
Caption: Cysteine oxidation states and the role of this compound.
Applications in Drug Development
The ability to accurately and sensitively detect protein sulfenylation has significant implications for drug development:
-
Target Validation: Identifying proteins that undergo sulfenylation in disease states can uncover novel drug targets.
-
Mechanism of Action Studies: this compound can be used to determine if a drug candidate modulates redox signaling pathways by altering the sulfenylation status of its target or downstream effectors.
-
Pharmacodynamic Biomarkers: The level of sulfenylation of specific proteins could serve as a biomarker to assess drug efficacy and target engagement in preclinical and clinical studies.
-
Toxicity Screening: Aberrant protein sulfenylation can be an indicator of oxidative stress-related drug toxicity.
Conclusion
The this compound probe represents a significant advancement in the study of cysteine sulfenic acid modifications. Its rapid reaction kinetics and bioorthogonal handle provide a powerful tool for researchers to capture this transient post-translational modification with high sensitivity and specificity. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for the implementation of this technology in academic research and drug discovery, paving the way for a deeper understanding of the role of redox signaling in health and disease.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strained Cycloalkynes as New Protein Sulfenic Acid Traps - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Protein Sulfenylation Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Protein Sulfenylation in Redox Signaling
Protein S-sulfenylation is a reversible post-translational modification involving the oxidation of a cysteine thiol group to a sulfenic acid (-SOH).[1][2] This transient modification plays a pivotal role in cellular signaling pathways by acting as a molecular switch that can alter a protein's function, localization, and interaction with other molecules.[2][3][4] The formation of sulfenic acid is often the initial step in a cascade of cysteine oxidation states, and its presence is a hallmark of redox-based regulation in response to reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1][2][5] Given its transient nature, the detection and characterization of protein sulfenylation have historically been challenging.[1] However, the development of specialized chemical probes has revolutionized our ability to study this critical modification, providing invaluable tools for researchers in basic science and drug development.[6][7] This guide provides a comprehensive overview of the core concepts, methodologies, and applications of protein sulfenylation probes.
Core Concepts: Mechanisms of Sulfenylation Probes
The majority of protein sulfenylation probes are designed to selectively react with the nucleophilic sulfenic acid moiety, forming a stable covalent bond that allows for subsequent detection and enrichment. The most widely used probes are based on a dimedone scaffold or a benzothiazine core.
Dimedone-Based Probes: These probes, such as DCP-Bio1 and DYn-2, utilize a 1,3-dicarbonyl functionality that specifically targets and reacts with sulfenic acids.[6][8] The reaction involves a Michael-type addition of the sulfenic acid to the enolate of the dimedone derivative, resulting in a stable thioether linkage.[9] These probes are often functionalized with a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging, or with a "clickable" chemical handle (e.g., an alkyne or azide) for bioorthogonal ligation to a reporter molecule.[6][10]
Benzothiazine-Based Probes (BTD): This class of probes offers an alternative chemistry for trapping sulfenic acids.[1][11] The benzothiazine probe (BTD) reacts with sulfenic acids to form a stable sulfonamide. This reaction is reported to have a faster reaction rate compared to dimedone-based probes, which can be advantageous for capturing highly transient sulfenylation events.[11]
Below is a diagram illustrating the general mechanism of a dimedone-based probe.
References
- 1. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein sulfenic acids in redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
BCN-E-BCN: A Technical Guide to Studying Reactive Oxygen Species-Mediated Protein Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive oxygen species (ROS) are key signaling molecules involved in a myriad of physiological and pathological processes. Their high reactivity and transient nature, however, pose significant challenges to their detection and study. A critical consequence of ROS activity is the oxidative modification of proteins, particularly the reversible oxidation of cysteine residues to sulfenic acid. This post-translational modification can profoundly alter protein function, localization, and activity. This technical guide provides an in-depth overview of BCN-E-BCN, a novel bifunctional probe for the specific detection and analysis of protein sulfenylation, a direct marker of ROS activity. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and present quantitative data to guide its effective use in research and drug development.
Introduction to this compound as a Tool for ROS Research
The study of reactive oxygen species (ROS) is fundamental to understanding a wide range of biological phenomena, from cell signaling to the pathogenesis of diseases like cancer and neurodegeneration.[1][2] A primary mechanism by which ROS exert their effects is through the post-translational modification of proteins. One such modification is the oxidation of cysteine thiol groups to the highly labile sulfenic acid.[1][2] The transient nature of this modification makes its detection challenging.
To address this, the bifunctional, cell-permeable reagent this compound was developed.[1][2] This probe consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer.[1][2] Its unique structure allows for the selective tagging of sulfenylated proteins. One BCN group reacts specifically with the sulfenic acid, while the other remains available for copper-free click chemistry with azide-tagged reporter molecules, enabling detection and enrichment.[1][2]
Mechanism of Action
The utility of this compound lies in its two-step labeling process, which allows for the sensitive and specific detection of protein sulfenylation.
Quantitative Data for Experimental Design
The following table summarizes key quantitative parameters for the use of this compound in experimental settings. This data is compiled from established protocols and provides a starting point for optimizing experiments in your specific system.
| Parameter | In Vitro (Recombinant Protein) | In Cellulo (Live Cells) | Notes |
| This compound Concentration | 25 µM[2] | 100 µM | Optimal concentration may vary depending on cell type and experimental conditions. A concentration titration is recommended. |
| Incubation Time | 20 minutes at room temperature[2] | 1 hour at 37°C | Incubation times can be adjusted based on the kinetics of ROS production in the experimental system. |
| Comparison Probe | 1 mM Dimedone[2] | N/A | Dimedone is a classic, less sensitive probe for sulfenic acid detection.[2] |
| Azide-Reporter Concentration | 100 µM Azide-PEG3-Biotin | 100 µM Azide-PEG3-Biotin | For downstream applications such as Western blotting or mass spectrometry. |
| Click Chemistry Reaction Time | 1 hour at room temperature | 1 hour at room temperature |
Detailed Experimental Protocols
In Vitro Labeling of Recombinant Protein
This protocol is adapted from methods used for labeling recombinant cofilin and can be modified for other purified proteins.[2]
Materials:
-
Purified recombinant protein
-
Hydrogen peroxide (H₂O₂)
-
This compound stock solution
-
Dimedone stock solution
-
Azide-PEG3-Biotin
-
Reaction buffer (e.g., PBS)
-
LDS sample buffer with 2-mercaptoethanol
Procedure:
-
Induce Oxidation: Incubate the purified recombinant protein with a suitable concentration of H₂O₂ to induce cysteine sulfenylation. The optimal H₂O₂ concentration and incubation time should be determined empirically.
-
Probe Labeling:
-
Incubation: Incubate the reactions at room temperature for 20 minutes.[2]
-
Sample Preparation for Western Blotting (Dimedone): For dimedone-labeled samples, add boiling buffer (1x LDS with 10% 2-mercaptoethanol) and heat at 95°C for 5 minutes.[2] Proceed to Western blotting.
-
Click Chemistry (this compound): To the this compound labeled samples, add Azide-PEG3-Biotin to a final concentration of 100 µM.
-
Incubation: Incubate at room temperature for 1 hour to allow for the click reaction to proceed.
-
Western Blotting: Analyze the samples by Western blotting using streptavidin conjugated to a fluorescent dye to detect the biotinylated proteins.
Labeling of Sulfenylated Proteins in Live Cells
This protocol outlines the procedure for labeling proteins with this compound in a cellular context.[2]
Materials:
-
Cultured cells
-
Cell culture medium
-
Stimulus for inducing ROS (e.g., H₂O₂, growth factors)
-
This compound stock solution
-
Lysis buffer
-
Azide-PEG3-Biotin
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the appropriate stimulus to induce ROS production and subsequent protein sulfenylation.
-
Probe Labeling: Add this compound to the cell culture medium to a final concentration of 100 µM.
-
Incubation: Incubate the cells at 37°C for 1 hour.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Click Chemistry: To the cell lysate, add Azide-PEG3-Biotin to a final concentration of 100 µM.
-
Incubation: Incubate the lysate at room temperature for 1 hour.
-
Downstream Analysis: The labeled proteins in the lysate can now be analyzed by various techniques, including Western blotting (for specific proteins) or enriched using streptavidin beads for mass spectrometry-based proteomics to identify the full spectrum of sulfenylated proteins.
Application in Signaling Pathway Analysis and Drug Development
This compound is a powerful tool for elucidating the role of ROS in various signaling pathways. For instance, it has been used to study the oxidation of Src kinases and its impact on redox signaling, as well as to investigate how protein oxidation influences endoplasmic reticulum (ER) stress responses.[2]
In the context of drug development, this compound can be employed to:
-
Screen for compounds that modulate ROS production: By measuring changes in protein sulfenylation, the efficacy of antioxidant or pro-oxidant compounds can be assessed.
-
Identify off-target effects of drugs: Unintended induction of oxidative stress by drug candidates can be detected through increased protein sulfenylation.
-
Elucidate mechanisms of drug action: If a drug's therapeutic effect is mediated by ROS, this compound can help identify the specific protein targets of this oxidative signaling.
Conclusion
This compound represents a significant advancement in the toolkit for studying ROS biology. Its ability to specifically and covalently label the transient sulfenic acid modification provides a powerful handle for the detection, identification, and quantification of oxidized proteins. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively integrate this innovative tool into their workflows, ultimately leading to a deeper understanding of the multifaceted roles of ROS in health and disease.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Exploring Post-Translational Modifications with BCN-E-BCN
An in-depth technical guide on exploring post-translational modifications with BCN-E-BCN is presented below, tailored for researchers, scientists, and drug development professionals. This guide details the core principles of this compound, its application in studying protein sulfenylation, quantitative data on its reactivity, detailed experimental protocols, and visualizations of workflows and relevant biological pathways.
Introduction
Post-translational modifications (PTMs) are pivotal in regulating protein function and cellular signaling. Among these, the oxidation of cysteine residues to sulfenic acid (S-sulfenylation) is a critical PTM that responds to reactive oxygen species (ROS) and modulates a wide array of cellular processes. However, the labile nature of sulfenic acid makes its detection challenging.
To address this, the bifunctional, cell-permeable probe This compound has been developed. It consists of two bicyclo[6.1.0]nonyne (BCN) moieties connected by an ethylenediamine (B42938) linker.[1] This probe enables the selective tagging and subsequent analysis of sulfenylated proteins both in vitro and in living cells.[1] One of the strained BCN alkynes undergoes a rapid and selective ene-type reaction with the sulfenic acid group on a protein. The second BCN group remains available for a highly efficient, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) or "click" reaction with an azide-functionalized reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging.[1][2]
Core Principles and Workflow
The use of this compound for studying protein sulfenylation follows a two-step chemical biology workflow:
-
Labeling: The first BCN ring of the probe selectively "traps" the transient sulfenic acid modification on a cysteine residue, forming a stable alkenyl sulfoxide (B87167) linkage.[2] This reaction is significantly faster than traditional methods using dimedone-based probes.[2][3][4][5]
-
Detection/Enrichment: The second, unreacted BCN ring serves as a bioorthogonal handle. It can be covalently linked to any azide-containing molecule, such as Azide-PEG3-Biotin. This allows for the subsequent detection of the tagged protein via western blotting (using streptavidin-HRP) or its enrichment for mass spectrometry-based proteomic analysis (using streptavidin beads).[2]
Quantitative Data
The efficiency of BCN-based probes is rooted in their rapid reaction kinetics compared to other sulfenic acid traps and the high efficiency of the subsequent SPAAC reaction.
Table 1: Comparative Reactivity of Sulfenic Acid Probes
| Probe Type | Target | Relative Reaction Rate | Key Advantage |
|---|---|---|---|
| Bicyclo[6.1.0]nonyne (BCN) | Protein Sulfenic Acid | >100-fold faster than dimedone | Enables kinetic competition with physiological processes, capturing transient modifications.[3][4][5] |
| Dimedone | Protein Sulfenic Acid | Baseline | Slower reaction rates may lead to underdetection of labile sulfenic acids.[2] |
Table 2: Second-Order Rate Constants for the Bioorthogonal Ligation Step (SPAAC)
| Reactants | Rate Constant (k₂, M⁻¹s⁻¹) | Reaction Type |
|---|
| BCN + Tetrazole (Photoclick) | 11,400 - 39,200 | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
Note: The rate constants for the SPAAC reaction can vary based on the specific azide (B81097) partner used. The tetrazole reaction shown is exceptionally fast; reactions with standard alkyl azides are also highly efficient but may have different kinetics.
Experimental Protocols
The following are detailed protocols for the use of this compound, adapted from established methodologies.[1][2]
Protocol 1: Labeling of Sulfenylated Proteins in Live Cells
This protocol describes the treatment of live cells to label endogenously produced sulfenylated proteins.
-
Cell Culture: Grow cells to a high confluency in an appropriate culture vessel.
-
Induction of Oxidation (Optional): To induce protein sulfenylation, treat cells with an oxidant like H₂O₂ (e.g., 100 µM for 10-15 minutes). This step should be optimized for the specific cell line and experimental question.
-
This compound Labeling: Add this compound directly to the culture medium to a final concentration of 25-100 µM. Incubate at 37°C for 30-60 minutes. Note: Cytotoxicity should be assessed, and incubation times optimized to maximize labeling while maintaining cell viability.[2]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a standard assay (e.g., BCA).
-
Click Reaction: To the cell lysate, add an azide-functionalized reporter (e.g., Azide-PEG3-Biotin) to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature on a tube rotator.[2]
-
Protein Precipitation: Add three volumes of ice-cold acetone (B3395972) to the sample, vortex briefly, and incubate at -80°C for 1 hour (or -20°C overnight) to precipitate the proteins.[2]
-
Pelleting and Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C. Carefully remove the supernatant and allow the pellet to air-dry for 5-10 minutes to evaporate excess acetone.[2]
-
Downstream Analysis: Resuspend the pellet in an appropriate buffer (e.g., LDS sample buffer for Western blotting) for analysis.
Protocol 2: In Vitro Labeling of Recombinant Protein
This protocol is for labeling a purified recombinant protein after inducing its oxidation.
-
Protein Preparation: Prepare the purified recombinant protein in a suitable buffer (e.g., PBS). A typical concentration is ~1 mg/mL.
-
Induction of Oxidation: Add H₂O₂ to a final concentration of 1-5 mM and incubate for 15-30 minutes at room temperature.
-
Removal of Excess Oxidant: Remove residual H₂O₂ using a desalting column or by adding catalase.
-
This compound Labeling: Add this compound to the protein solution to a final concentration of 25 µM and incubate for 20 minutes at room temperature.[2]
-
Click Reaction: Add Azide-PEG3-Biotin to a final concentration of 1 mM.[2]
-
Incubation: Incubate for 1 hour at room temperature on a rotator.[2]
-
Sample Preparation: The labeled protein can be precipitated with acetone (as in Protocol 1, steps 8-9) or directly prepared for analysis by adding sample loading buffer for SDS-PAGE.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for detecting and identifying sulfenylated proteins.
Diagram 2: Application in a Signaling Pathway
Caption: this compound can identify redox-regulated signaling components.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strained Cycloalkynes as New Protein Sulfenic Acid Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Application of BCN-E-BCN in Neurodegeneration Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates oxidative stress as a key contributor to the pathology of these devastating conditions. The reversible oxidation of cysteine residues in proteins to sulfenic acid is a critical post-translational modification that can occur under conditions of oxidative stress, altering protein function and cellular signaling. BCN-E-BCN is a novel, cell-permeable bifunctional reagent designed for the specific detection of sulfenylated proteins. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in advancing our understanding of the role of protein sulfenylation in neurodegeneration. Detailed experimental protocols and data presentation strategies are provided to facilitate the integration of this powerful chemical probe into neurodegeneration research and drug development workflows.
Introduction: Oxidative Stress and Protein Sulfenylation in Neurodegeneration
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a well-established factor in the pathogenesis of numerous neurodegenerative diseases.[1][2] ROS can lead to oxidative damage of cellular macromolecules, including lipids, nucleic acids, and proteins, thereby disrupting cellular homeostasis and contributing to neuronal cell death.[3]
One of the key reversible oxidative post-translational modifications is the conversion of cysteine thiol groups to sulfenic acid (Cys-SOH).[1] This modification can act as a molecular switch, modulating protein function, localization, and interaction with other proteins.[2] The transient and reactive nature of sulfenic acid makes its detection challenging. The development of specific and sensitive chemical probes is therefore crucial for elucidating the "sulfenylome" and its role in disease.
This compound (bis(((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl) ethane-1,2-diyldicarbamate) is a bifunctional probe that enables the detection of sulfenylated proteins in vitro and in living cells. Its unique structure allows for a two-step "click chemistry" approach for the visualization and identification of proteins containing this oxidative modification.
This compound: Structure and Mechanism of Action
This compound is a symmetrical molecule containing two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. The strained alkyne within the BCN group is highly reactive towards sulfenic acids.
The detection of sulfenylated proteins using this compound involves a two-step process:
-
Labeling: The cell-permeable this compound enters the cell and one of its BCN groups reacts specifically with a protein sulfenic acid, forming a stable covalent bond.
-
Ligation: The second, unreacted BCN group is then available for a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" step allows for the attachment of a reporter molecule, such as biotin (B1667282) for affinity purification and subsequent mass spectrometry, or a fluorophore for visualization by microscopy or in-gel fluorescence.[1]
Data Presentation
While specific quantitative data for the use of this compound in neurodegenerative disease models is not yet widely published, the following tables provide a template for how such data could be structured and presented. These examples are based on a hypothetical study investigating protein sulfenylation in a neuroblastoma cell line (e.g., SH-SY5Y) treated with an oxidative stressor relevant to neurodegeneration, such as hydrogen peroxide (H₂O₂) or rotenone.
Table 1: Quantification of Total Protein Sulfenylation. This table illustrates how to present data on the overall levels of protein sulfenylation in response to an oxidative challenge, as might be determined by dot blot or in-gel fluorescence analysis.
| Cell Line | Treatment | Concentration (µM) | Duration (hr) | Normalized Sulfenylation Signal (Arbitrary Units) | p-value |
| SH-SY5Y | Vehicle | - | 4 | 1.00 ± 0.12 | - |
| SH-SY5Y | H₂O₂ | 100 | 4 | 2.54 ± 0.31 | <0.01 |
| SH-SY5Y | Rotenone | 10 | 4 | 1.89 ± 0.25 | <0.05 |
Table 2: Identification of Sulfenylated Proteins by Mass Spectrometry. This table provides a template for presenting proteins identified by mass spectrometry following enrichment with this compound and biotin-azide pulldown.
| Protein Name | Gene Symbol | UniProt ID | Fold Change (Treated/Control) | Function | Putative Role in Neurodegeneration |
| Peroxiredoxin-2 | PRDX2 | P32119 | 3.1 | Antioxidant enzyme | Protection against oxidative stress |
| Alpha-synuclein | SNCA | P37840 | 2.5 | Synaptic vesicle trafficking | Aggregation in Parkinson's disease |
| Parkin | PARK7 | Q99497 | 2.2 | Redox-sensitive chaperone | Mutations linked to Parkinson's disease |
| GAPDH | GAPDH | P04406 | 1.9 | Glycolysis | Implicated in apoptosis and AD |
Experimental Protocols
The following are detailed methodologies for the use of this compound, adapted from established protocols for cell-based assays.[1] These can be modified for specific neurodegenerative disease models.
General Workflow for this compound Labeling in Cultured Neuronal Cells
Protocol for this compound Labeling in Live Neuronal Cells
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, differentiated) or primary neurons
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-PEG3-Biotin or a fluorescent azide (B81097)
-
Reagents for downstream analysis (e.g., SDS-PAGE, western blot, mass spectrometry)
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density and allow them to adhere and differentiate if necessary.
-
Treat cells with the desired concentration of an oxidative stress-inducing agent or vehicle control for the specified duration.
-
-
This compound Labeling:
-
Following treatment, add this compound to the cell culture medium to a final concentration of 25-100 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To the cleared lysate, add Azide-PEG3-Biotin to a final concentration of 100 µM or a fluorescent azide at the manufacturer's recommended concentration.
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Downstream Analysis:
-
For Western Blotting: Add SDS-PAGE sample buffer to the lysate, boil, and proceed with gel electrophoresis and transfer. Detect biotinylated proteins using streptavidin-HRP.
-
For Mass Spectrometry: Proceed with affinity purification of biotinylated proteins using streptavidin-conjugated beads, followed by on-bead digestion and LC-MS/MS analysis.
-
Signaling Pathways and Logical Relationships
Protein sulfenylation can impact a multitude of signaling pathways relevant to neurodegeneration. The diagram below illustrates a hypothetical signaling cascade where oxidative stress leads to the sulfenylation of key proteins, which could be investigated using this compound.
Conclusion and Future Directions
The chemical probe this compound offers a promising tool for the investigation of protein sulfenylation in the context of neurodegenerative diseases. Its cell permeability and bifunctional nature allow for the robust detection and identification of sulfenylated proteins in complex biological systems. While the direct application of this compound in specific neurodegenerative disease models is an emerging area of research, the foundational protocols and conceptual frameworks presented in this guide provide a solid starting point for researchers and drug development professionals.
Future studies employing this compound in animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases will be instrumental in elucidating the specific proteins that are sulfenylated and how this modification contributes to disease progression. Such studies have the potential to uncover novel biomarkers for early disease detection and identify new therapeutic targets aimed at modulating oxidative stress and its downstream consequences in the brain.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
BCN-E-BCN: A Bifunctional Probe for Illuminating Redox Signaling in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The study of reversible cysteine sulfenylation, a key post-translational modification in redox-regulated signaling pathways, has been significantly advanced by the development of specialized chemical probes. Among these, BCN-E-BCN, a cell-permeable bifunctional reagent, has emerged as a powerful tool for the detection and analysis of sulfenylated proteins within the complex cellular environment of cancer. This technical guide provides a comprehensive overview of this compound's mechanism, its application in cancer research, detailed experimental protocols, and its role in elucidating critical signaling pathways.
Core Principles of this compound in Detecting Protein Sulfenylation
This compound is engineered with two bicyclo[6.1.0]nonyne (BCN) moieties linked by a short ethylenediamine-derived bridge.[1] This unique structure underpins its utility in a two-step "click chemistry" approach to label and identify sulfenylated proteins.
The primary mechanism involves the high reactivity of one of the strained BCN rings with the sulfenic acid group (-SOH) on a cysteine residue. This reaction forms a stable, covalent bond, effectively "tagging" the modified protein. The second BCN group remains available for a subsequent copper-free click reaction with an azide-modified reporter molecule. This reporter can be a fluorophore for imaging, biotin (B1667282) for affinity purification and western blotting, or other tags for various downstream applications.[1]
The significance of this compound lies in its ability to specifically and efficiently label the transient and highly reactive sulfenic acid modification, enabling its detection and the identification of the proteins that are regulated by redox signaling.[1] In the context of cancer, where reactive oxygen species (ROS) are known to play a dual role in both promoting and suppressing tumor growth, understanding which proteins are sulfenylated is crucial for deciphering the intricate signaling networks that govern cancer cell behavior.
Quantitative Analysis of Protein Sulfenylation
While comprehensive quantitative proteomics studies specifically utilizing this compound to generate large-scale, publicly available datasets are still emerging, the application of similar chemical probes has demonstrated the potential for quantitative analysis of protein sulfenylation in cancer cells. The following table represents a hypothetical dataset, illustrating the type of quantitative results that can be obtained through mass spectrometry-based analysis following enrichment of sulfenylated peptides using a BCN-based probe. This data could, for example, compare the relative abundance of sulfenylated peptides between a cancer cell line and a non-cancerous control, or a cancer cell line before and after treatment with a ROS-inducing agent.
| Protein | UniProt ID | Peptide Sequence | Cysteine Position | Fold Change (Cancer vs. Control) | Function in Cancer |
| Peroxiredoxin-1 | Q06830 | VCPAGWNAEK | C52 | +2.8 | Antioxidant, Redox signaling |
| Protein disulfide-isomerase | P07237 | YGCATCEK | C397 | +2.1 | Protein folding, ER stress |
| Src kinase | P12931 | WCKIADFGLAR | C277 | +3.5 | Cell proliferation, Invasion |
| GAPDH | P04406 | VLPALCEK | C152 | +1.9 | Glycolysis, Apoptosis |
| Actin, cytoplasmic 1 | P60709 | YPIEHGIVTCDWDDMEK | C285 | +1.5 | Cytoskeleton, Cell motility |
Table 1: Representative Quantitative Data of Protein Sulfenylation. This table illustrates hypothetical quantitative proteomics data that could be generated using a this compound-based approach to compare the fold change in sulfenylation of specific cysteine residues in proteins from cancer cells relative to control cells.
Key Experimental Protocols
The following are detailed methodologies for the application of this compound in cancer research, based on established protocols.[1]
Protocol 1: In Situ Labeling of Sulfenylated Proteins in Live Cancer Cells
-
Cell Culture: Plate cancer cells of interest (e.g., MDA-MB-231) on appropriate culture plates and grow to 70-80% confluency.
-
Induction of Oxidative Stress (Optional): Treat cells with a ROS-inducing agent (e.g., 100 µM H₂O₂) for a specified time (e.g., 15-30 minutes) to increase protein sulfenylation. Include an untreated control.
-
This compound Labeling:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 100 µM.
-
Remove the culture medium from the cells and add the this compound-containing medium.
-
Incubate the cells for 1 hour at 37°C in a humidified incubator.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blotting Detection of this compound Labeled Proteins
-
Click Chemistry Reaction:
-
To 50 µg of protein lysate from Protocol 1, add azide-PEG3-biotin to a final concentration of 100 µM.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
-
Protein Precipitation: Precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Sample Preparation for SDS-PAGE:
-
Carefully remove the acetone and air-dry the protein pellet.
-
Resuspend the pellet in 1X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE on a suitable polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (or a fluorescently tagged streptavidin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the biotinylated proteins using an appropriate chemiluminescent or fluorescent detection system.
-
Protocol 3: Fluorescence Microscopy Visualization of Sulfenylated Proteins
-
Cell Seeding and Treatment: Seed cancer cells on glass coverslips in a multi-well plate. Treat with a ROS-inducing agent and label with this compound as described in Protocol 1.
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Wash the cells three times with PBS.
-
Prepare a click reaction cocktail containing an azide-conjugated fluorophore (e.g., Alexa Fluor 488 azide) in PBS.
-
Incubate the cells with the click reaction cocktail for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the subcellular localization of sulfenylated proteins using a fluorescence or confocal microscope.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows where this compound is a critical tool.
Contribution of this compound to Elucidating Cancer-Relevant Signaling
This compound is instrumental in dissecting the role of redox signaling in cancer. One of the key pathways investigated using this and similar probes is the activation of Src kinase.[2] Src is a non-receptor tyrosine kinase that, when activated, promotes cell proliferation, survival, invasion, and angiogenesis – all hallmarks of cancer.
Under conditions of oxidative stress, which are common in the tumor microenvironment, ROS can directly modify cysteine residues on Src kinase. Specifically, the sulfenylation of cysteines 185 and 277 has been shown to induce a conformational change in Src, leading to its activation through autophosphorylation at tyrosine 416.[2] This redox-mediated activation of Src can then trigger downstream signaling cascades involving FAK, PI3K/Akt, and STAT3, ultimately driving cancer progression.
This compound allows researchers to directly detect the sulfenylation of Src in cancer cells, providing a crucial link between oxidative stress and the activation of this oncogenic kinase. By enabling the visualization and identification of sulfenylated Src, this compound helps to validate this activation mechanism and provides a tool to screen for potential therapeutic interventions that could disrupt this process.
References
The Use of BCN-E-BCN in Molecular Biology: A Technical Guide to a Powerful Bifunctional Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
The detection of transient post-translational modifications, such as protein sulfenylation (S-OH), is a significant challenge in the study of redox biology and its implications in cellular signaling, disease progression, and drug development. The labile nature of the sulfenic acid moiety necessitates rapid and specific capture to enable its characterization. BCN-E-BCN, a cell-permeable, bifunctional probe, has emerged as a superior tool for this purpose. It consists of two bicyclo[6.1.0]nonyne (BCN) rings linked by an ethylenediamine (B42938) bridge. This structure allows for a two-step detection process: a rapid, bioorthogonal ene-type reaction with sulfenic acids, followed by a copper-free click reaction with an azide-functionalized reporter molecule for visualization and enrichment. This guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound in molecular biology.
Core Principles of this compound in Sulfenic Acid Detection
The utility of this compound lies in its bifunctional nature and the bioorthogonal reactions it employs. One of the BCN moieties reacts selectively and rapidly with a protein sulfenic acid, forming a stable covalent bond. The second BCN moiety remains available for a subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a reporter molecule, such as a fluorophore or biotin (B1667282), that has been tagged with an azide (B81097) group. This two-step process allows for the specific labeling and subsequent detection or enrichment of sulfenylated proteins.
The key advantages of this compound over traditional probes like dimedone include its significantly faster reaction kinetics, which minimizes the loss of the transient sulfenic acid modification, and its cell permeability, enabling the study of protein oxidation in living cells.[1]
Quantitative Data
The efficiency of this compound as a sulfenic acid probe is supported by quantitative data on its synthesis and reactivity.
Table 1: Synthesis Yields of BCN and its Diastereomers
| Synthesis Step/Product | Number of Steps | Overall Yield | Diastereomer Ratio (exo:endo) | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | 4 | 61% | ~5:3 | [2] |
Table 2: Reaction Kinetics of BCN Derivatives with Sulfenic Acids and Azides
| Reactants | Reaction Type | Second-Order Rate Constant (k₂) | Solvent/Buffer | Reference |
| BCN Derivative + Protein Sulfenic Acid | Ene-type reaction | ~12 M⁻¹s⁻¹ | 50:50 Acetonitrile:Ammonium Bicarbonate | [3] |
| BCN Derivative + C165A AhpC-SOH | Ene-type reaction | 13.3 M⁻¹s⁻¹ | Not specified | [4] |
| BCN Derivative + C165A AhpC-SOH | Ene-type reaction | 16.7 M⁻¹s⁻¹ | Not specified | [4] |
| Dimedone + Protein Sulfenic Acid | Michael addition | 0.05 M⁻¹s⁻¹ | Not specified | [3] |
| exo-BCN + Benzyl Azide | SPAAC | 0.19 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | [5] |
| endo-BCN + Benzyl Azide | SPAAC | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following are key experimental protocols.
Synthesis of endo-BCN-E-BCN
The synthesis of this compound is a multi-step process that begins with the copper-mediated cyclopropanation of 1,5-cyclooctadiene.[1][6] This is followed by the synthesis of the endo- and exo-bicyclononyne isomers. The endo-BCN is then typically used for the final synthesis of this compound. The process involves converting the alcohol of endo-BCN to a carbonate with a p-nitrophenoxy leaving group. Subsequently, two equivalents of this activated BCN are reacted with one equivalent of ethylenediamine to yield the final this compound product.
Labeling of Sulfenylated Proteins in Live Cells
-
Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat cells with an oxidizing agent (e.g., H₂O₂) to induce protein sulfenylation, including an untreated control.
-
This compound Labeling: Add this compound to the cell culture medium to a final concentration of 25 µM. Incubate for 20 minutes at room temperature.[1]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: To the cell lysate, add an azide-tagged reporter molecule (e.g., azide-PEG3-biotin) to a final concentration of 1 mM. Incubate for 1 hour at room temperature with rotation.[1]
-
Protein Precipitation: Precipitate the proteins by adding three volumes of chilled acetone (B3395972) and incubating at -80°C for 1 hour.[1]
-
Sample Preparation for Analysis: Centrifuge to pellet the proteins, remove the supernatant, and resuspend the pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE and western blotting).[1]
Western Blotting for Detection of this compound Labeled Proteins
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: If a biotin reporter was used, incubate the membrane with a streptavidin-conjugated secondary antibody (e.g., streptavidin-HRP). If a FLAG-tag or other epitope was used, incubate with the corresponding primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: If a primary antibody was used, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the use of this compound.
Caption: this compound labeling and detection of protein sulfenylation.
Caption: Experimental workflow for this compound labeling in live cells.
Caption: Logical relationship of this compound synthesis and application.
Conclusion
This compound represents a significant advancement in the field of redox biology, providing a robust and efficient method for the detection of protein sulfenylation. Its superior reaction kinetics and cell permeability overcome many of the limitations of previous probes. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to utilize this powerful tool in their studies of protein oxidation and its role in cellular processes and disease. The continued application of this compound is expected to further elucidate the complex roles of sulfenic acid modifications in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperoxidation of Peroxiredoxins 2 and 3: RATE CONSTANTS FOR THE REACTIONS OF THE SULFENIC ACID OF THE PEROXIDATIC CYSTEINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BCN-E-BCN: A Bifunctional Probe for Live-Cell Labeling of Protein Sulfenylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein S-sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (R-SOH), is a critical post-translational modification involved in redox signaling and the regulation of protein function. The transient nature of this modification makes its detection in living systems challenging. The BCN-E-BCN probe is a cell-permeable, bifunctional reagent designed for the specific and sensitive detection of sulfenylated proteins in live cells. This probe consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. One BCN group reacts rapidly and selectively with sulfenic acids via an ene-type reaction. The second, unreacted BCN group is then available for bioorthogonal ligation with an azide-functionalized reporter molecule, such as a fluorescent dye or biotin, through copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This two-step labeling strategy enables the visualization and identification of sulfenylated proteins in their native cellular environment.
Chemical Reaction
The this compound probe first reacts with a protein sulfenic acid. The remaining BCN group is then available for a copper-free click chemistry reaction with an azide-tagged reporter molecule (e.g., a fluorophore or biotin).
Caption: this compound labeling mechanism.
Quantitative Data Summary
The following table summarizes key quantitative parameters of the this compound probe and its reactivity. This data is essential for designing and optimizing live-cell labeling experiments.
| Parameter | Value | Cell Type/Conditions | Reference |
| Second-Order Rate Constant (BCN with model sulfenic acid) | ~12 M⁻¹s⁻¹ | Acetonitrile:Ammonium Bicarbonate Buffer (50:50) | [1] |
| Second-Order Rate Constant (Dimedone with model sulfenic acid) | 0.05 M⁻¹s⁻¹ | Aqueous Buffer | [1] |
| This compound Cell Permeability | Reported as cell-permeable | Mammalian cells | [2] |
| BCN Compound Cytotoxicity | Generally low at working concentrations, but should be empirically determined for each cell line and experiment. | Varies by cell line | [3] |
| Recommended this compound Concentration (Western Blot) | 100 µM - 1 mM | Varies by cell line | See Protocol 1 |
| Recommended this compound Concentration (Live-Cell Imaging) | 10 - 100 µM (optimization required) | Varies by cell line | See Protocol 2 |
| Recommended Azide-Fluorophore Concentration (Live-Cell Imaging) | 1 - 10 µM (optimization required) | Varies by cell line | See Protocol 2 |
Experimental Protocols
Protocol 1: Detection of Protein Sulfenylation in Cell Lysates by Western Blotting
This protocol describes the labeling of sulfenylated proteins in live cells with this compound, followed by cell lysis and detection of labeled proteins via click chemistry with an azide-biotin conjugate and subsequent Western blotting.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound probe (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-PEG3-Biotin (stock solution in DMSO)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells to the desired confluency. Treat cells with stimuli (e.g., H₂O₂) to induce oxidative stress and protein sulfenylation, if required. Include an untreated control.
-
This compound Labeling: a. Remove the culture medium and wash the cells once with pre-warmed PBS. b. Add fresh, serum-free medium containing the desired concentration of this compound (e.g., 100 µM to 1 mM). Incubate for 30-60 minutes at 37°C. Note: The optimal concentration and incubation time should be determined empirically.
-
Cell Lysis: a. Remove the labeling medium and wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Copper-Free Click Chemistry: a. To a defined amount of protein lysate (e.g., 50 µg), add Azide-PEG3-Biotin to a final concentration of 100 µM. b. Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
Western Blotting: a. Prepare the protein samples for SDS-PAGE by adding loading buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Add ECL substrate and visualize the biotinylated proteins using an imaging system.
Caption: Western blot workflow.
Protocol 2: Live-Cell Imaging of Protein Sulfenylation
This protocol provides a general guideline for the fluorescent labeling of sulfenylated proteins in live cells using this compound and an azide-functionalized fluorophore. Note: This protocol requires optimization for each cell line and experimental setup.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
This compound probe (stock solution in DMSO)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide, Cy5 Azide; stock solution in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
PBS or HBSS
-
Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Treatment: Plate cells on imaging-compatible dishes. If inducing oxidative stress, treat the cells with the desired agent prior to labeling.
-
This compound Labeling: a. Replace the culture medium with pre-warmed, serum-free live-cell imaging medium containing this compound (e.g., 10-100 µM). b. Incubate for 30-60 minutes at 37°C. Note: Test a range of concentrations and incubation times to find the optimal balance between labeling efficiency and cell health.
-
Washing: Gently wash the cells 2-3 times with pre-warmed PBS or live-cell imaging medium to remove excess this compound.
-
Fluorescent Labeling (Click Chemistry): a. Add pre-warmed live-cell imaging medium containing the azide-fluorophore (e.g., 1-10 µM). b. Incubate for 15-30 minutes at 37°C, protected from light. Note: The optimal dye concentration and incubation time should be minimized to reduce background and phototoxicity.
-
Washing and Imaging: a. Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium. b. Add fresh live-cell imaging medium to the cells. c. Image the cells immediately using the appropriate filter sets for the chosen fluorophore. Acquire images from both treated and control cells using identical settings.
Signaling Pathways
Protein sulfenylation is a key regulatory mechanism in various signaling pathways, particularly those responsive to oxidative stress. The this compound probe can be used to investigate the role of this modification in pathways such as:
-
EGFR Signaling: Reactive oxygen species (ROS) generated downstream of Epidermal Growth Factor Receptor (EGFR) activation can lead to the sulfenylation of proteins in the signaling cascade, including EGFR itself, thereby modulating its kinase activity.
-
Src Kinase Signaling: The activity of Src family kinases is regulated by their redox state. Oxidative stress can lead to the sulfenylation of specific cysteine residues, impacting their function in cell adhesion, growth, and differentiation.
-
ER Stress Response: The accumulation of unfolded proteins in the endoplasmic reticulum (ER) can lead to the production of ROS and subsequent sulfenylation of ER-resident proteins, including the key stress sensor IRE1, which modulates the unfolded protein response (UPR).
Caption: Oxidative stress signaling.
References
Step-by-Step Guide to BCN-E-BCN Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of BCN-E-BCN, a bifunctional linker utilized in bioconjugation and chemical biology. The protocols outlined below are compiled from established synthetic routes, offering a comprehensive, step-by-step approach from starting materials to the final product.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the formation of the bicyclo[6.1.0]nonyne (BCN) core, followed by its functionalization and subsequent coupling with an ethylenediamine (B42938) linker. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
II. Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound and its precursors. Note that yields can vary depending on reaction scale and purification methods.
| Step | Product | Reported Yield (%) | Reference |
| Bromination of 1,5-Cyclooctadiene (B75094) | 5,6-Dibromocyclooct-1-ene | 85 | [1] |
| Copper-mediated Cyclopropanation | endo/exo-Ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate | 85 | [1] |
| Dehydrobromination & Elimination | endo/exo-Ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate | 75 | [1] |
| Reduction of endo-BCN Ester | endo-BCN-3,5-diene-9-methanol | 86 | [2] |
| Conversion to Activated Carbonate | endo-BCN-pNP-carbonate | Not specified | [3] |
| Coupling with Ethylenediamine | endo-BCN-E-BCN | Not specified | [3] |
III. Experimental Protocols
Protocol 1: Synthesis of endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-alcohol)
This protocol is adapted from the synthesis of similar BCN derivatives and provides a general procedure for obtaining the key endo-BCN-alcohol precursor.[1][2][4]
Step 1.1: Monobromination of 1,5-Cyclooctadiene
-
Dissolve 1,5-cyclooctadiene in chloroform (B151607) and cool the solution to -70°C.
-
Slowly add a solution of bromine in chloroform dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to proceed for the specified time.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain 5,6-dibromocyclooct-1-ene.
Step 1.2: Copper-Mediated Cyclopropanation
-
To a refluxing solution of 5,6-dibromocyclooct-1-ene and anhydrous copper sulfate in n-hexane, add a solution of ethyl diazoacetate in n-hexane dropwise over 30 minutes.
-
Continue refluxing for an additional hour.
-
Filter the hot reaction mixture to remove the copper sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the residue from methanol (B129727) to obtain a mixture of endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate. The isomers can be separated by column chromatography.
Step 1.3: Dehydrobromination and Elimination
-
Dissolve the mixture of dibromo esters in acetonitrile.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and stir the reaction at room temperature.
-
After the reaction is complete (monitored by TLC), dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the endo and exo isomers of ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate.
Step 1.4: Reduction to endo-BCN-alcohol
-
To a solution of endo-ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate in anhydrous diethyl ether at 0°C under an argon atmosphere, add a solution of lithium aluminum hydride (LiAlH₄) in THF dropwise.
-
Stir the mixture at 0°C for 15 minutes, then at room temperature for 30 minutes, and finally at 45°C for 1 hour.
-
Cool the reaction to 0°C and quench by the dropwise addition of water.
-
Add anhydrous sodium sulfate, filter the mixture through a pad of Celite®, and wash the pad with diethyl ether.
-
Concentrate the filtrate under vacuum to afford endo-bicyclo[6.1.0]non-4-en-9-ylmethanol, which can be further purified if necessary.
Step 1.5: Bromination and Elimination to form the Alkyne
-
Dissolve the endo-bicyclo[6.1.0]non-4-en-9-ylmethanol in chloroform at 0°C and add bromine dropwise.
-
Stir for 15 minutes and then quench with aqueous sodium thiosulfate.
-
Extract with chloroform, wash the combined organic layers, dry, and concentrate to yield the dibromo alcohol.
-
Dissolve the dibromo alcohol in anhydrous THF and add freshly sublimated potassium tert-butoxide in portions at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous ammonium (B1175870) chloride, extract with an organic solvent, dry, and concentrate. Purify by flash chromatography to obtain endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-alcohol).[4]
Caption: Synthesis of the endo-BCN-alcohol precursor.
Protocol 2: Synthesis of endo-BCN-E-BCN
This protocol describes the activation of the endo-BCN-alcohol and its subsequent coupling with ethylenediamine to yield the final this compound product.[3]
Step 2.1: Synthesis of Activated endo-BCN-p-nitrophenyl (pNP) Carbonate
-
Dissolve endo-BCN-alcohol (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (B92270) (1.2 equivalents) and cool the solution to 0°C.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.1 equivalents) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the endo-BCN-pNP carbonate.
Step 2.2: Synthesis of endo-BCN-E-BCN
-
Dissolve the endo-BCN-pNP carbonate (2 equivalents) in anhydrous dichloromethane.
-
Add ethylenediamine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with 1 M HCl and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield endo-BCN-E-BCN as a white solid.
References
Application Notes and Protocols for Detecting Protein Oxidation using BCN-E-BCN in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification involved in cellular signaling and redox regulation. Its transient nature, however, presents challenges for detection. BCN-E-BCN is a novel, cell-permeable bifunctional probe designed to overcome these challenges. It consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. This structure allows for the selective labeling of sulfenylated proteins. One BCN group reacts with the sulfenic acid, while the other remains available for copper-free click chemistry with an azide-tagged reporter, such as biotin (B1667282), for subsequent detection by Western blotting.[1][2] This method offers a rapid and sensitive alternative to traditional probes like dimedone.[1]
Principle of the Method
The detection of protein sulfenylation using this compound is a two-step process. First, the this compound probe selectively reacts with the sulfenic acid on oxidized cysteine residues of a protein. This reaction is a rapid, pericyclic ene-type reaction forming a stable cyclooctenyl sulfoxide (B87167).[1] The second BCN group on the probe does not participate in this initial reaction.
Following the labeling of the oxidized protein with this compound, an azide-containing reporter molecule, such as azide-PEG3-biotin, is added. This triggers a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with the remaining free BCN group on the probe. This "click chemistry" step results in the stable covalent attachment of the biotin reporter to the oxidized protein. The biotinylated proteins can then be detected via standard Western blotting procedures using streptavidin conjugated to a reporter enzyme like horseradish peroxidase (HRP).
Data Presentation
Quantitative analysis is crucial for comparing the extent of protein oxidation under different experimental conditions. While specific performance metrics for this compound are still emerging in the literature, researchers should aim to characterize the assay's performance in their specific application. The following table provides an example of the types of quantitative data that are valuable for such an assessment.
| Parameter | Illustrative Value | Description |
| Limit of Detection (LOD) | ~50 pg | The lowest amount of a specific oxidized protein that can be reliably detected above the background noise of the assay. This will be dependent on the specific protein and antibody affinity. |
| Dynamic Range | 2-3 orders of magnitude | The range of oxidized protein concentration over which the signal intensity is directly proportional to the amount of the target protein. |
| Signal-to-Noise Ratio | > 10 | A measure of the strength of the specific signal for the oxidized protein compared to the background signal. |
| This compound Optimal Concentration | 25 µM | The concentration of the this compound probe that provides the best balance between efficient labeling of sulfenylated proteins and minimal off-target effects.[1] |
| Azide-Biotin Optimal Concentration | 1 mM | The concentration of the azide-biotin reporter that ensures complete click reaction with the this compound-labeled proteins.[1] |
| Reaction Time (this compound Labeling) | 20 minutes | The incubation time for the this compound probe with the protein sample to achieve maximal labeling of sulfenic acids.[1] |
| Reaction Time (Click Chemistry) | 1 hour | The incubation time for the azide-biotin click reaction to proceed to completion.[1] |
Note: The values presented in this table are for illustrative purposes and should be determined empirically for each specific experimental system.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the chemical reaction and the experimental process, the following diagrams are provided.
Caption: Chemical reaction of this compound with a sulfenylated protein.
Caption: Experimental workflow for detecting oxidized proteins using this compound.
Experimental Protocols
Materials and Reagents
-
This compound probe
-
Azide-PEG3-Biotin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
Hydrogen peroxide (H₂O₂) (for positive controls)
Protocol 1: In Vitro Labeling of Purified Proteins
-
Sample Preparation: Prepare protein samples in a suitable buffer (e.g., PBS). The final protein concentration should be determined based on the specific protein and detection sensitivity.
-
Induction of Oxidation (Optional Positive Control): Treat the protein sample with a controlled concentration of an oxidizing agent, such as H₂O₂, to induce sulfenylation. Incubate for a specific time at room temperature.
-
Labeling with this compound: Add this compound to a final concentration of 25 µM.[1] Incubate the reaction mixture for 20 minutes at room temperature.[1]
-
Click Chemistry: Add Azide-PEG3-Biotin to a final concentration of 1 mM.[1] Incubate for 1 hour at room temperature with gentle mixing.[1]
-
Sample Preparation for SDS-PAGE: Add Laemmli sample buffer to the reaction mixture and boil at 95°C for 5 minutes.
-
Western Blotting: Proceed with the standard Western blotting protocol as described below.
Protocol 2: Labeling of Proteins in Cell Lysates
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with experimental compounds or stimuli to induce protein oxidation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Labeling with this compound: Adjust the protein concentration of the lysates. Add this compound to a final concentration of 25 µM and incubate for 20 minutes at room temperature.[1]
-
Click Chemistry: Add Azide-PEG3-Biotin to a final concentration of 1 mM and incubate for 1 hour at room temperature.[1]
-
Sample Preparation for SDS-PAGE: Add Laemmli sample buffer and boil the samples.
-
Western Blotting: Proceed with the standard Western blotting protocol.
Standard Western Blotting Protocol for Biotinylated Proteins
-
SDS-PAGE: Load the prepared protein samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding of the detection reagent.
-
Streptavidin-HRP Incubation: Incubate the membrane with a solution of streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature. The optimal dilution of the conjugate should be determined empirically.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound streptavidin-HRP.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a suitable imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal to a loading control to ensure accurate comparison between samples.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient protein oxidation. | Optimize the concentration and incubation time of the oxidizing agent. Include a positive control. |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. | |
| Incomplete labeling or click reaction. | Ensure the correct concentrations and incubation times for this compound and Azide-Biotin are used. | |
| Inefficient transfer. | Verify the transfer efficiency using a total protein stain like Ponceau S. | |
| Insufficient streptavidin-HRP concentration. | Optimize the dilution of the streptavidin-HRP conjugate. | |
| High background | Incomplete blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing. | Increase the number and duration of the washing steps. | |
| Non-specific binding of streptavidin-HRP. | Decrease the concentration of the streptavidin-HRP conjugate. | |
| Multiple non-specific bands | Protein degradation. | Use fresh lysis buffer with protease inhibitors. |
| Off-target reaction of this compound. | While highly selective for sulfenic acids, ensure that the experimental conditions do not favor side reactions. |
Conclusion
The use of this compound in conjunction with Western blotting provides a powerful and sensitive method for the detection and relative quantification of protein sulfenylation. The detailed protocols and guidelines presented here offer a solid foundation for researchers to successfully implement this technique in their studies of protein oxidation and redox signaling. As with any method, optimization of specific parameters for the experimental system in use is key to obtaining reliable and reproducible data.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
BCN-E-BCN Application in Pull-Down Assays: A Detailed Guide for Researchers
Application Note
The study of transient post-translational modifications, such as protein sulfenylation, is crucial for understanding cellular signaling pathways and the effects of oxidative stress. BCN-E-BCN is a bifunctional, cell-permeable reagent designed for the selective labeling and subsequent enrichment of proteins bearing sulfenic acid modifications.[1][2] This application note provides a comprehensive overview and detailed protocols for the use of this compound in pull-down assays, a powerful technique for isolating and identifying these modified proteins from complex biological samples.[3][4]
This compound possesses two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer.[1][5] One of the strained alkyne BCN groups reacts specifically and rapidly with a protein sulfenic acid, forming a stable covalent bond.[2][5] The second BCN group remains available for a highly efficient and bio-orthogonal copper-free click chemistry reaction with an azide-functionalized reporter molecule, such as azide-biotin.[5][6][7] This two-step labeling strategy allows for the subsequent capture of the labeled proteins using streptavidin-coated affinity resins.[8]
The pull-down assay using this compound is a robust method for enriching low-abundance sulfenylated proteins for downstream analysis, such as mass spectrometry-based identification or western blotting validation. The high specificity of the BCN-sulfenic acid reaction, coupled with the efficiency of the copper-free click chemistry and the high affinity of the biotin-streptavidin interaction, ensures a high degree of enrichment with minimal off-target binding.[9][10]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from pull-down assays utilizing bio-orthogonal chemistry and biotin-streptavidin affinity purification. These values are representative and can vary depending on the specific experimental conditions, cell type, and the abundance of the target protein.
| Parameter | Typical Value | Notes |
| Protein Input | 1 - 10 mg | Total protein from cell or tissue lysate. |
| This compound Labeling Concentration | 50 - 200 µM | Optimal concentration should be determined empirically. |
| Azide-Biotin Concentration | 25 - 100 µM | A 2-5 fold molar excess over this compound is recommended. |
| Streptavidin Bead Binding Capacity | 10 - 40 µg biotinylated protein per 100 µL bead slurry | Varies by manufacturer; consult product specifications.[4][7] |
| Protein Yield (Eluted) | 0.5 - 5 µg | Highly dependent on the abundance of the target protein(s). |
| Enrichment Fold | 10 - 100 fold | Relative to the abundance in the starting lysate. |
| Purity of Eluted Protein | > 80% | Assessed by SDS-PAGE and silver staining. |
| Elution Efficiency | 40 - 90% | Dependent on the elution method used. Harsh denaturing conditions generally yield higher efficiency but may not be suitable for all downstream applications.[1][2][6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway leading to protein sulfenylation and the experimental workflow for the this compound pull-down assay.
References
- 1. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for BCN-Mediated Recombinant Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of recombinant proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostic tools, and research reagents. Among the various bioconjugation techniques, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful tool due to its bioorthogonality and efficiency.[1][2][] This metal-free click chemistry reaction occurs between a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), and an azide (B81097) to form a stable triazole linkage.[4] The reaction proceeds under mild, physiological conditions, making it ideal for modifying sensitive biological molecules without the need for cytotoxic copper catalysts.[1][2][]
BCN linkers are particularly advantageous due to their excellent reaction kinetics and solubility.[5] This application note provides a detailed protocol for the BCN-based modification of recombinant proteins, a technique with wide-ranging applications in drug delivery, cellular imaging, and the creation of well-defined protein-protein conjugates.[4][6][7]
Principle of the Method
The core of this protocol involves a two-step process. First, a recombinant protein is expressed with a genetically encoded unnatural amino acid containing an azide group. This is typically achieved by engineering an expression system to incorporate an azide-bearing amino acid, such as p-azidophenylalanine (AzF), at a specific site within the protein sequence.[1] Subsequently, the purified azide-modified protein is treated with a BCN-containing molecule (e.g., a fluorescent dye, a drug molecule, or another protein functionalized with BCN). The strain-promoted cycloaddition reaction between the azide on the protein and the alkyne of the BCN linker results in a stable, covalent conjugate.[4]
Data Presentation
Table 1: Reaction Parameters for BCN-Mediated Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 20 µM | Higher concentrations can increase reaction rates. |
| BCN Reagent Concentration | 10 - 200 µM | A 10 to 20-fold molar excess over the protein is common.[1] |
| Reaction Temperature | 4 - 37 °C | The reaction can proceed at room temperature or 37°C for faster kinetics.[1] |
| Reaction Time | 1 - 12 hours | Reaction completion should be monitored by analytical methods. |
| pH | 6.5 - 8.5 | The reaction is tolerant of a range of pH values around physiological pH.[1] |
| Buffer Composition | PBS, Tris, HEPES | Avoid buffers containing primary amines if the BCN reagent has an NHS ester. |
Table 2: Comparison of BCN with Other Cyclooctynes in SPAAC
| Cyclooctyne | Relative Reaction Rate | Key Features |
| BCN (Bicyclo[6.1.0]nonyne) | Fast | Good stability and reactivity; readily accessible.[8][9] |
| DIFO (Difluorinated Cyclooctyne) | Very Fast | Increased reaction rate due to electron-withdrawing fluorine atoms.[10] |
| DBCO (Dibenzocyclooctyne) | Fast | Good reactivity and commonly used. |
| sTCO (Strained trans-cyclooctene) | Extremely Fast | Reacts rapidly with tetrazines in inverse-electron-demand Diels-Alder reactions.[9] |
Experimental Protocols
Protocol 1: Expression and Purification of Azide-Modified Recombinant Protein
This protocol describes the site-specific incorporation of p-azidophenylalanine (AzF) into a recombinant protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., a methionine auxotroph like B834(DE3) for residue-specific incorporation).[11]
-
Expression vector containing the gene of interest with an amber stop codon (TAG) at the desired modification site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for AzF incorporation.
-
Luria-Bertani (LB) medium and Terrific Broth (TB).
-
p-Azidophenylalanine (AzF).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotics.
-
Purification resin (e.g., Ni-NTA for His-tagged proteins).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Co-transform the E. coli expression strain with the expression vector for the protein of interest and the plasmid for the AzF synthetase/tRNA pair.
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of TB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Add AzF to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication).
-
Purify the azide-modified protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).[12][13][14]
-
Dialyze the purified protein into a suitable buffer (e.g., PBS, pH 7.4) and determine the concentration.
Protocol 2: BCN Labeling of Azide-Modified Recombinant Protein
This protocol details the conjugation of a BCN-functionalized molecule to the azide-modified protein.
Materials:
-
Purified azide-modified recombinant protein.
-
BCN-functionalized reagent (e.g., BCN-PEG4-NHS Ester for amine modification of a payload, or a direct BCN-payload conjugate).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching reagent (e.g., Tris buffer).
Procedure:
-
Prepare a stock solution of the BCN reagent in an appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the purified azide-modified protein to the desired final concentration (e.g., 10 µM) in the reaction buffer.
-
Add the BCN reagent to the protein solution to achieve a 10-20 fold molar excess. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<5%) to avoid protein denaturation.
-
Incubate the reaction mixture at 37°C for 6 hours, or at room temperature for a longer duration.[1] The reaction can be performed with gentle shaking.
-
If an NHS ester BCN reagent is used, quench any unreacted NHS ester by adding Tris buffer to a final concentration of 50 mM and incubating for 30 minutes.
-
Remove the excess unreacted BCN reagent by size-exclusion chromatography or dialysis.
-
Analyze the resulting conjugate by SDS-PAGE and mass spectrometry to confirm successful labeling and determine the labeling efficiency.
Visualizations
Caption: Experimental workflow for BCN-mediated protein modification.
Caption: Schematic of the SPAAC reaction for protein conjugation.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 5. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 6. brenite.eu [brenite.eu]
- 7. A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well‐Defined Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 12. researchgate.net [researchgate.net]
- 13. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BCN-E-BCN with Azide-PEG3-Biotin for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of two key bioorthogonal reagents: BCN-E-BCN and Azide-PEG3-Biotin. Their combination through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction offers a robust and efficient method for the biotinylation of target molecules in complex biological environments. This copper-free click chemistry approach is characterized by its high selectivity, biocompatibility, and quantitative yields under mild conditions.[1][2]
This compound is a bifunctional linker containing two bicyclo[6.1.0]nonyne (BCN) moieties. This structure allows for a dual-labeling strategy. For instance, in the study of protein oxidation, one BCN group can selectively react with a sulfenic acid modification on a protein, leaving the second BCN group available for subsequent conjugation.
Azide-PEG3-Biotin is a biotinylation reagent featuring an azide (B81097) group at the terminus of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the efficiency of the conjugation reaction.[1] The azide group reacts specifically and spontaneously with the strained alkyne of the BCN moiety to form a stable triazole linkage.[3]
This document will detail the application of this powerful chemical duo in the context of labeling and detecting sulfenylated proteins, a transient post-translational modification indicative of oxidative stress.
Chemical Reaction Pathway
The core of this application is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst.[3] The high ring strain of the BCN cyclooctyne (B158145) allows it to react efficiently with the azide group of Azide-PEG3-Biotin, forming a stable triazole conjugate.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between this compound and Azide-PEG3-Biotin.
Quantitative Data
The efficiency of the SPAAC reaction is a key parameter for its application. The reaction follows second-order kinetics, and the rate is influenced by the specific structures of the cyclooctyne and the azide, as well as the reaction conditions. While the exact second-order rate constant for the this compound and Azide-PEG3-Biotin pair is not extensively published, data from analogous reactions provide a strong indication of its efficiency.
| Parameter | Value | Reactants | Solvent | Temperature (°C) | Reference |
| Second-Order Rate Constant (k₂) | ~0.06 - 0.1 M⁻¹s⁻¹ | BCN | Benzyl Azide | Not Specified | [4] |
| Second-Order Rate Constant (k₂) | 0.15 M⁻¹s⁻¹ | BCN-methanol | Benzyl Azide | DMSO | 37 |
| Second-Order Rate Constant (k₂) | 0.21 M⁻¹s⁻¹ | PEGylated BCN | 2-azidoethanol | Water | 20 |
| Reaction Yield | Quantitative | BCN derivatives | Azide derivatives | Aqueous buffer or organic solvents | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the detection of sulfenylated proteins using this compound and Azide-PEG3-Biotin. This protocol is adapted from established methodologies for labeling proteins in cell lysates.
Materials and Reagents
-
This compound
-
Azide-PEG3-Biotin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Acetone (chilled to -20°C)
-
Laemmli sample buffer (with reducing agent)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate for HRP
-
Protein concentration assay kit (e.g., BCA)
Protocol: Labeling of Sulfenylated Proteins in Cell Lysate
References
- 1. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Sample Preparation with BCN-E-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid, is a critical post-translational modification (PTM) involved in redox signaling and cellular homeostasis. Its transient nature, however, makes detection and characterization challenging. BCN-E-BCN (bicyclo[6.1.0]nonyne-EDTA-bicyclo[6.1.0]nonyne) is a highly effective, cell-permeable bifunctional probe designed for the selective labeling and enrichment of sulfenylated proteins for downstream analysis, including mass spectrometry.[1][2]
This document provides detailed application notes and protocols for the use of this compound in mass spectrometry-based proteomics workflows. This compound reacts with sulfenic acids via one of its strained alkyne groups, leaving the second BCN moiety available for copper-free click chemistry with an azide-functionalized reporter tag, such as biotin (B1667282) or a fluorescent dye.[1] This allows for the sensitive detection and enrichment of sulfenylated proteins from complex biological samples.
Advantages of this compound
This compound offers significant advantages over traditional sulfenic acid probes, such as dimedone. The reaction of BCN with sulfenic acids is a rapid, pericyclic ene-type reaction, reported to be over 100 times faster than the reaction with dimedone.[1][3] This enhanced reaction kinetic minimizes the loss of the labile sulfenic acid modification during labeling, leading to more efficient capture and identification of redox-regulated proteins.
Data Presentation
| Parameter | This compound | Dimedone | Reference |
| Reaction Rate | >100x faster than dimedone | Slower reaction rate | [1][3] |
| Cell Permeability | Yes | Poor | [4] |
| Reaction Type | Pericyclic ene-type reaction | Nucleophilic addition | [1] |
| Recommended Concentration (in vitro) | 25 µM | 1 mM | [1] |
| Incubation Time (in vitro) | 20 minutes | Longer incubation required | [1] |
Experimental Protocols
Protocol 1: In Vitro Labeling of Recombinant Proteins with this compound
This protocol describes the labeling of a purified recombinant protein with this compound to detect in vitro-induced sulfenylation.
Materials:
-
Purified recombinant protein
-
Hydrogen peroxide (H₂O₂)
-
This compound solution (e.g., 10 mM in DMSO)
-
Azide-PEG3-Biotin (or other azide (B81097) reporter)
-
Phosphate-Buffered Saline (PBS)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 or 2% SDS in 50 mM Tris-HCl, pH 7.4 with 25 mM biotin and heating at 95°C for 5 minutes)
-
Acetone (B3395972), chilled to -20°C
-
LDS sample buffer with reducing agent
Procedure:
-
Induce Protein Oxidation:
-
Incubate the purified recombinant protein (e.g., 1 mg/mL) with varying concentrations of H₂O₂ (e.g., 0.1 mM, 1 mM) in PBS for 10-15 minutes at room temperature. Include a no-H₂O₂ control.
-
-
This compound Labeling:
-
Add this compound to a final concentration of 25 µM.
-
Incubate for 20 minutes at room temperature.
-
-
Copper-Free Click Chemistry:
-
Add Azide-PEG3-Biotin to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature on a rotator.
-
-
Protein Precipitation:
-
Add 4 volumes of chilled acetone to each sample.
-
Incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully remove the supernatant and allow the pellet to air dry for 5-10 minutes.
-
-
Enrichment of Biotinylated Proteins (for Mass Spectrometry):
-
Resuspend the protein pellet in a lysis buffer compatible with streptavidin binding (e.g., RIPA buffer).
-
Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C with rotation.
-
Wash the beads three times with Wash Buffer.
-
-
Elution for Mass Spectrometry:
-
Option A (On-bead digestion): Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and proceed with a standard in-solution digestion protocol (reduction, alkylation, and trypsin digestion). Note that this may result in the co-elution of streptavidin peptides.
-
Option B (Chemical Elution): Elute the bound proteins from the beads using an appropriate elution buffer. For example, incubate the beads with 8 M Guanidine-HCl (pH 1.5) or 2% SDS with 25 mM biotin at 95°C for 5 minutes. The eluted proteins will then need to be further processed for mass spectrometry (e.g., precipitation to remove interfering substances followed by in-solution digestion).
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted peptides (from on-bead digestion) or proteins (from chemical elution followed by digestion) should be desalted using C18 StageTips or equivalent before LC-MS/MS analysis.
-
Protocol 2: Labeling of Sulfenylated Proteins in Live Cells
This protocol outlines the procedure for labeling sulfenylated proteins in cultured cells using the cell-permeable this compound probe.
Materials:
-
Cultured cells
-
Cell culture medium
-
H₂O₂ (optional, for inducing oxidative stress)
-
This compound solution (e.g., 10 mM in DMSO)
-
Lysis Buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)
-
Azide-PEG3-Biotin
-
Streptavidin-agarose beads
-
Wash and Elution buffers as in Protocol 1.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
(Optional) Induce oxidative stress by treating cells with a desired concentration of H₂O₂ for a specified time.
-
-
This compound Labeling:
-
Add this compound directly to the cell culture medium to a final concentration of 100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Copper-Free Click Chemistry:
-
To the cleared lysate, add Azide-PEG3-Biotin to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature with rotation.
-
-
Enrichment and Mass Spectrometry Preparation:
-
Proceed with the enrichment of biotinylated proteins using streptavidin-agarose beads, elution, and sample preparation for mass spectrometry as described in Protocol 1 (steps 5-7).
-
Visualizations
Caption: Experimental workflow for the identification of sulfenylated proteins using this compound.
Caption: Simplified signaling pathway involving ROS-mediated sulfenylation of Src kinases.
Applications in Signaling Research
The use of this compound has been instrumental in elucidating the role of protein sulfenylation in various signaling pathways. For instance, studies have utilized this compound to investigate the oxidation of Src family kinases, which are key regulators of cellular processes like proliferation and migration.[1] this compound has also been applied to study how protein oxidation impacts the endoplasmic reticulum (ER) stress response.[1] These examples highlight the utility of this compound in identifying novel redox-regulated proteins and pathways.
Mass Spectrometry Data Analysis Considerations
-
Database Searching: When analyzing the mass spectrometry data, the mass of the this compound adduct on cysteine residues should be included as a variable modification in the database search parameters. The exact mass will depend on the specific this compound reagent used.
-
Data-Dependent vs. Data-Independent Acquisition (DDA vs. DIA): Both DDA and DIA strategies can be employed for the analysis of this compound labeled peptides. DIA may offer advantages in terms of reproducibility and quantification of low-abundance peptides.
-
Quantitative Analysis: For quantitative proteomics experiments (e.g., comparing sulfenylation levels between different conditions), label-free quantification or isotopic labeling approaches can be integrated into the workflow.
Conclusion
This compound is a powerful tool for the study of protein S-sulfenylation. Its rapid reaction kinetics and cell permeability make it superior to traditional probes for capturing this transient modification. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully employ this compound in their mass spectrometry-based proteomics workflows to gain deeper insights into the role of redox signaling in health and disease.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
BCN-E-BCN: A Powerful Tool for the Identification of Novel Sulfenylated Proteins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (-SOH), is a critical post-translational modification (PTM) involved in redox signaling and cellular homeostasis.[1][2] The transient and reactive nature of sulfenic acid makes its detection and identification challenging. BCN-E-BCN (bis(bicyclo[6.1.0]non-4-yn-9-yl)methyl) ethane-1,2-diyldicarbamate) is a novel, cell-permeable bifunctional probe designed for the selective labeling and enrichment of sulfenylated proteins, enabling their identification and quantification.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in identifying novel sulfenylated proteins.
This compound consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. One BCN group reacts rapidly and specifically with a protein sulfenic acid through a pericyclic ene-type reaction.[1] The second BCN group remains available for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), or "click chemistry," with an azide-functionalized reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization.[1][2]
Advantages of this compound
This compound offers several advantages over traditional dimedone-based probes for sulfenic acid detection:
| Feature | This compound | Dimedone-Based Probes |
| Reaction Kinetics | Significantly faster reaction with sulfenic acids.[1] | Slower reaction kinetics. |
| Reaction Type | Pericyclic ene-type reaction.[1] | Nucleophilic addition. |
| Bioorthogonality | The remaining BCN group allows for highly specific copper-free click chemistry.[1] | Requires specific antibodies for detection or functionalization for enrichment. |
| Versatility | Enables various downstream applications including Western blotting, fluorescence microscopy, and mass spectrometry-based proteomics.[1][2] | Primarily used for Western blotting with specific antibodies. |
| Cell Permeability | Readily enters cells for in vivo labeling.[2] | Cell permeability can be a limitation for some derivatives. |
Experimental Workflow
The general workflow for identifying sulfenylated proteins using this compound involves several key steps:
Caption: General experimental workflow for this compound labeling.
Detailed Experimental Protocols
Protocol 1: In Vitro Labeling of a Recombinant Protein
This protocol describes the labeling of a purified recombinant protein to validate its sulfenylation.
Materials:
-
Purified recombinant protein
-
Hydrogen peroxide (H₂O₂)
-
This compound solution (10 mM in DMSO)
-
Azide-PEG3-Biotin (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Acetone (B3395972), chilled
-
Laemmli sample buffer
Procedure:
-
Induce Oxidation: Incubate the purified recombinant protein (e.g., 10 µg) with a desired concentration of H₂O₂ (e.g., 1 mM) in PBS for 20 minutes at room temperature. Include a no-H₂O₂ control.
-
Remove Excess H₂O₂: Add catalase (10 µg/mL) and incubate for 5 minutes at room temperature to quench the remaining H₂O₂.
-
This compound Labeling: Add this compound to a final concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Click Chemistry: Add Azide-PEG3-Biotin to a final concentration of 1 mM. Incubate for 1 hour at room temperature on a rotator.
-
Protein Precipitation: Add 4 volumes of chilled acetone to each sample, vortex briefly, and incubate at -20°C for 1 hour.
-
Pellet Protein: Centrifuge at 16,000 x g for 10 minutes at 4°C. Carefully remove the supernatant.
-
Wash Pellet: Resuspend the pellet in 500 µL of chilled acetone and centrifuge again. Remove the supernatant.
-
Prepare for Analysis: Air dry the pellet for 5-10 minutes. Resuspend the pellet in Laemmli sample buffer for subsequent Western blot analysis using streptavidin-HRP.
Protocol 2: Labeling of Sulfenylated Proteins in Live Cells
This protocol outlines the procedure for labeling sulfenylated proteins in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Cell culture medium
-
H₂O₂
-
This compound solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-PEG3-Biotin (10 mM in DMSO)
-
Streptavidin-agarose beads
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with an oxidant (e.g., 100 µM H₂O₂) or vehicle control in serum-free media for a specified time (e.g., 15 minutes).
-
This compound Labeling: Add this compound directly to the culture medium to a final concentration of 100 µM. Incubate for 1 hour at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in lysis buffer.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to determine the protein concentration of the lysate.
-
Click Chemistry: To an equal amount of protein from each sample, add Azide-PEG3-Biotin to a final concentration of 100 µM. Incubate for 1 hour at room temperature with gentle rotation.
-
Downstream Analysis:
-
For Western Blotting: Proceed with protein precipitation as described in Protocol 1 (Steps 5-8) and analyze by Western blot.
-
For Enrichment and Mass Spectrometry: Proceed to Protocol 3.
-
Protocol 3: Enrichment and On-Bead Digestion for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins and their preparation for mass spectrometry analysis.
Materials:
-
Cell lysate with biotinylated proteins (from Protocol 2)
-
Streptavidin-agarose beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 4 M Urea in 50 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Elution Buffer (e.g., 0.1% Trifluoroacetic acid)
Procedure:
-
Enrichment: Incubate the biotinylated protein lysate with pre-washed streptavidin-agarose beads for 2 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.
-
Reduction and Alkylation: Resuspend the beads in 50 mM Tris-HCl, pH 8.0. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark.
-
On-Bead Digestion: Wash the beads with 50 mM Tris-HCl, pH 8.0. Resuspend the beads in 50 mM Tris-HCl, pH 8.0, and add trypsin (e.g., 1 µg). Incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with Elution Buffer and combine the supernatants.
-
Sample Cleanup: Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Analysis of Sulfenylated Proteins
Following LC-MS/MS analysis, data should be processed using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the labeled peptides. The following table is a representative example of how to present quantitative proteomics data for newly identified sulfenylated proteins.
Table 1: Representative Quantitative Data of Sulfenylated Proteins Identified by this compound Labeling and Mass Spectrometry
| Protein Accession | Gene Name | Peptide Sequence | Cysteine Position | Fold Change (H₂O₂ vs. Control) | Function |
| P60709 | ACTB | ...DSYVGDEAQSK... | 285 | 3.5 | Cytoskeletal protein |
| P04406 | GAPDH | ...VPTANVSVVDLTVCR... | 152 | 5.2 | Glycolytic enzyme |
| P06241 | TUBA1A | ...LVQSSMSGVTTSLFR... | 347 | 2.8 | Cytoskeletal protein |
| Q06830 | PRDX1 | ...DFTPVCTTELGR... | 52 | 8.1 | Peroxidase |
| P31946 | YWHAZ | ...DSTLIMQLLR... | 129 | 2.1 | Signal transduction |
Note: This table is a representative example. The actual data will depend on the cell type, experimental conditions, and mass spectrometry analysis.
Signaling Pathway and Logical Relationship Diagrams
Caption: this compound traps sulfenic acid modifications.
Caption: Logical workflow of this compound labeling and detection.
Conclusion
The this compound probe is a highly effective and versatile tool for the study of protein S-sulfenylation. Its rapid reaction kinetics and bioorthogonal handle for copper-free click chemistry allow for sensitive and specific labeling of sulfenylated proteins in complex biological samples. The protocols provided herein offer a comprehensive guide for researchers to utilize this compound for the identification and quantification of novel sulfenylated proteins, thereby advancing our understanding of redox regulation in health and disease.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Labeling of Sulfenic Acids in Tissues with BCN-E-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification involved in cellular signaling and redox regulation. Its transient nature, however, makes it a challenging target for detection and analysis. BCN-E-BCN is a bifunctional probe designed for the selective and rapid labeling of sulfenic acids. This document provides detailed application notes and protocols for the in situ labeling of sulfenic acids in tissue samples using this compound, facilitating the visualization and identification of sulfenylated proteins within their native tissue context.
This compound consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine (B42938) spacer. One BCN group reacts specifically and rapidly with sulfenic acids. The second BCN group remains available for subsequent bioorthogonal click chemistry, allowing for the attachment of reporter molecules such as fluorophores or biotin (B1667282) for visualization and affinity purification. A key advantage of BCN-based probes is their significantly faster reaction rate with sulfenic acids compared to traditional probes like dimedone, which is reported to be hundreds of times slower. This enhanced reactivity is crucial for capturing the fleeting sulfenic acid modification before it is further oxidized or reduced.
Data Presentation
Currently, direct quantitative comparisons of this compound and other sulfenic acid probes in tissues are not widely available in a tabular format in the literature. The following table summarizes the key characteristics of this compound and dimedone based on available information. Researchers are encouraged to perform their own comparative studies to determine the optimal probe for their specific application.
| Feature | This compound | Dimedone-Based Probes |
| Reaction Rate with Sulfenic Acid | Very Fast (hundreds of times faster than dimedone) | Slow |
| Labeling Principle | Pericyclic ene-type reaction | Nucleophilic addition |
| Detection Method | Two-step: 1. This compound labeling, 2. Click chemistry with azide-reporter | One-step (if probe is tagged) or two-step with derivatized probes |
| Cell Permeability | Yes | Yes (for many derivatives) |
| In Situ Tissue Application | Feasible, requires protocol optimization | Established for some derivatives |
Experimental Protocols
Protocol 1: In Situ Labeling of Sulfenic Acids in Frozen Tissue Sections with this compound and Fluorescent Detection
This protocol is adapted from standard immunofluorescence protocols and is a starting point for optimization.
Materials:
-
Fresh frozen tissue sections (5-10 µm) on charged slides
-
This compound probe
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)
-
Click chemistry reaction cocktail:
-
Azide-fluorophore (e.g., Azide-PEG4-Alexa Fluor 488)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Tissue Section Preparation:
-
Prepare 5-10 µm thick cryosections of fresh frozen tissue and mount them on positively charged slides.
-
Allow sections to air dry for 30 minutes at room temperature.
-
-
Fixation:
-
Fix the tissue sections with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
This compound Labeling:
-
Prepare a fresh solution of this compound in PBS. The optimal concentration should be determined empirically, starting with a range of 100 µM to 1 mM.
-
Incubate the sections with the this compound solution for 1 hour at room temperature in a humidified chamber.
-
Wash the slides three times with PBST for 5 minutes each.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail immediately before use. For a 100 µL reaction volume per section:
-
Premix 1 µL of 10 mM CuSO4 and 2 µL of 50 mM THPTA in 86 µL of PBS.
-
Add 1 µL of 10 mM Azide-fluorophore.
-
Initiate the reaction by adding 10 µL of 100 mM sodium ascorbate.
-
-
Incubate the sections with the click chemistry reaction cocktail for 30-60 minutes at room temperature in the dark.
-
Wash the slides three times with PBST for 5 minutes each.
-
-
Nuclear Counterstaining and Mounting:
-
Incubate the sections with DAPI solution for 5 minutes.
-
Wash the slides twice with PBS.
-
Mount the coverslips using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a confocal or epifluorescence microscope with the appropriate filter sets.
-
Protocol 2: Sample Preparation of this compound Labeled Tissue for Mass Spectrometry Analysis
This protocol provides a general workflow for preparing this compound labeled tissue proteins for identification by mass spectrometry.
Materials:
-
This compound labeled tissue (from in situ or in vivo labeling)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Azide-biotin conjugate
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, and urea-containing buffers)
-
Elution buffer (e.g., containing biotin)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Tissue Homogenization and Lysis:
-
Homogenize the this compound labeled tissue in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry with Azide-Biotin:
-
Perform a click chemistry reaction on the protein lysate using an azide-biotin conjugate to biotinylate the this compound labeled proteins.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled proteins.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free thiols with IAA.
-
Digest the proteins into peptides overnight with trypsin.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the tryptic peptides.
-
Elute any remaining peptides from the beads.
-
Desalt the pooled peptides using a C18 StageTip or equivalent.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptides by LC-MS/MS to identify the sulfenylated proteins and map the sites of modification.
-
Mandatory Visualization
Caption: Experimental workflow for in situ labeling of sulfenic acids.
Caption: this compound traps sulfenic acids in redox signaling pathways.
Troubleshooting & Optimization
Technical Support Center: Optimizing BCN-E-BCN for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing BCN-E-BCN concentration for cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell labeling?
This compound is a cell-permeable bifunctional reagent featuring two bicyclo[6.1.0]nonyne (BCN) moieties. Its primary use is in the detection of sulfenylated proteins, which is a form of protein oxidation, both in vitro and in intact cells.[1][2][3] One of the BCN groups selectively tags protein sulfenic acids, leaving the other BCN group available for copper-free click chemistry with azide-tagged reporter molecules like fluorescent dyes or biotin.[1][2]
Q2: What is the mechanism of this compound labeling?
The labeling process occurs via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[4] The strained triple bond in the BCN ring readily reacts with an azide (B81097) group on a molecule of interest (e.g., a fluorescent probe or biotin) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it occurs efficiently in a biological environment without interfering with native biochemical processes.[4]
Q3: What are the key advantages of using this compound for cell labeling?
Key advantages include:
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for live-cell imaging.[4]
-
High Reactivity and Speed: this compound is highly reactive and acts faster than many other probes for sulfenic acid.[3]
-
Specificity: It is selective for the sulfenic acid form of thiol oxidation and does not react with free thiols, sulfinic, or sulfonic acids.[3]
-
Mild Reaction Conditions: The labeling can be performed in aqueous buffers and at physiological temperatures.[4]
Q4: Can this compound be used for applications other than detecting protein oxidation?
While this compound is specifically designed as a bifunctional probe for sulfenylated proteins[1][2], the BCN moiety itself is a versatile tool in click chemistry. BCN reagents, in general, are widely used for bioconjugation and labeling of various azide-tagged biomolecules.[4][5]
Troubleshooting Guide
Problem 1: Low or No Labeling Signal
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Titrate the this compound concentration. Start with a recommended concentration and test a range of higher and lower concentrations to find the optimal signal-to-noise ratio for your specific cell type and experimental conditions. |
| Insufficient Incubation Time | Optimize the incubation time. If the signal is weak, you may need to increase the incubation period. Conversely, if the background is high, a shorter incubation time might be necessary.[2] |
| Low Abundance of Target Protein | Ensure that your target protein is expressed in the cells of interest. You can verify this through literature searches or by using a positive control cell line known to express the protein.[6] |
| Degraded this compound Reagent | Ensure proper storage and handling of the this compound reagent to prevent degradation. |
| Inefficient "Click" Reaction | Ensure the azide-tagged reporter probe is functional and used at an appropriate concentration. The subsequent click chemistry reaction with the azide-tagged reagent may also require optimization of concentration and incubation time.[2] |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Step |
| This compound Concentration is Too High | Reduce the concentration of this compound. High concentrations can lead to non-specific binding and cytotoxicity.[2] Perform a concentration titration to find the lowest effective concentration. |
| Excess Unreacted Reagents | Ensure thorough washing steps after both the this compound labeling and the subsequent click chemistry reaction to remove any unbound reagents.[2] |
| Cross-reactivity with Thiols | BCN can exhibit some cross-reactivity with thiols.[7] While this compound is designed for sulfenic acids, consider the presence of highly reactive thiols in your system. The inclusion of a low concentration of β-mercaptoethanol (β-ME) has been shown to reduce the side reaction between BCN and cysteine.[7] |
| Cellular Autofluorescence | Include an unlabeled control sample to assess the level of natural cellular autofluorescence. If autofluorescence is high, you may need to use a brighter fluorophore or a different spectral channel. |
Problem 3: Cell Viability Issues
| Potential Cause | Troubleshooting Step |
| This compound is Cytotoxic at High Concentrations | This compound can be slightly cytotoxic, especially at high concentrations or with prolonged incubation times.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. |
| Extended Incubation Time | Minimize the incubation time to the shortest duration that provides a sufficient signal.[2] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is well below toxic levels (typically <0.5%). |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Labeling in Live Cells.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 100 µM - 1 mM | The optimal concentration is cell-type dependent and should be determined empirically.[2] |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase cytotoxicity.[2] |
| Cell Confluency | High | It is recommended to use highly confluent cells before treatment.[2] |
Table 2: Reagent Concentrations for Subsequent Biotinylation via Click Chemistry.
| Reagent | Concentration | Incubation Time |
| Azide-PEG3-Biotin | 1 mM | 1 hour at room temperature |
Note: These are starting recommendations. Optimization is critical for each specific cell type and experimental setup.
Experimental Protocols
Protocol 1: this compound Labeling in Live Cells
-
Cell Preparation: Culture cells to a high confluency in the appropriate cell culture plates.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Labeling:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (start with a range of 100 µM to 1 mM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Carefully remove the labeling medium.
-
Gently wash the cells two to three times with pre-warmed PBS or cell culture medium to remove excess this compound.
-
-
Cell Lysis (for downstream applications):
-
After washing, lyse the cells using a suitable lysis buffer.
-
Proceed with the cell lysate for downstream applications such as click chemistry with an azide-reporter probe.
-
Protocol 2: Copper-Free Click Chemistry for Biotinylation of Labeled Proteins
-
Sample Preparation: Use the cell lysate obtained from Protocol 1.
-
Click Reaction:
-
Add azide-PEG3-biotin to each sample to a final concentration of 1 mM.
-
Incubate the samples on a rotator at room temperature for 1 hour.[2]
-
-
Protein Precipitation:
-
Add three times the sample volume of ice-cold acetone (B3395972) to each sample.
-
Vortex briefly and incubate at -80°C for 1 hour (or overnight at -20°C).[2]
-
-
Pelleting and Washing:
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant.
-
Allow the pellet to air dry for 5-10 minutes to evaporate excess acetone.[2]
-
-
Resuspension:
-
Resuspend the protein pellet in an appropriate buffer (e.g., 1x LDS with 10% 2-mercaptoethanol) for downstream analysis like Western blotting.[2]
-
Visualizations
Caption: Workflow for this compound cell labeling and subsequent detection.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. biotium.com [biotium.com]
- 7. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting background signal in BCN-E-BCN experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during BCN-E-BCN experiments, with a primary focus on mitigating background signal.
Troubleshooting Guide
Question: I am observing a high background signal in my Western blot after using the this compound probe for detecting sulfenylated proteins. What are the potential causes and solutions?
Answer:
High background in Western blots following this compound-based detection of protein sulfenylation can arise from several factors. Here is a breakdown of potential causes and corresponding troubleshooting strategies:
1. Non-Specific Binding of Detection Reagents:
-
Problem: The azide-tagged reporter (e.g., azide-biotin or azide-fluorophore) or the subsequent detection antibodies may bind non-specifically to the membrane or other proteins.
-
Solution:
-
Optimize Blocking: Insufficient blocking is a common cause of high background.
-
Increase the incubation time for your blocking step.
-
Consider changing your blocking agent. While Bovine Serum Albumin (BSA) or non-fat dry milk are common, normal serum (5-10%) from the same species as the secondary antibody is highly recommended to reduce non-specific binding.[1][2]
-
Be aware that BSA and milk can sometimes contain bovine IgG, which may be recognized by certain secondary antibodies, increasing background.[1]
-
-
Increase Wash Steps: Extend the duration and/or number of wash steps after incubation with the primary and secondary antibodies to remove unbound reagents. Adding a detergent like Tween-20 (typically 0.05-0.1%) to your wash buffer can also help reduce non-specific interactions.
-
Titrate Antibodies: The concentration of your primary or secondary antibody might be too high, leading to increased off-target binding.[3][4] Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
-
2. Azide-Independent Labeling by BCN:
-
Problem: Cyclooctynes, including the BCN moiety, can react with nucleophiles other than azides, leading to azide-independent labeling of proteins and contributing to background. A significant side reaction is the thiol-yne addition with cysteine residues.[5][6][7]
-
Solution:
-
Cysteine Alkylation: To prevent the reaction between BCN and free cysteine thiols, pre-treat your protein samples with a cysteine alkylating agent like iodoacetamide (B48618) (IAM).[6] This step should be performed before the addition of the this compound probe. IAM is compatible with strain-promoted azide-alkyne cycloaddition (SPAAC).[6]
-
Include Negative Controls: To confirm if the observed signal is specific to the azide-alkyne reaction, run a control sample that is treated with the this compound probe but without the subsequent addition of the azide-tagged reporter. A signal in this lane would indicate azide-independent labeling.
-
3. This compound Probe Issues:
-
Problem: The this compound probe itself might be unstable or used at too high a concentration. While BCN is relatively stable, some degradation can occur, especially under acidic conditions.[8]
-
Solution:
-
Optimize Probe Concentration: Titrate the concentration of the this compound probe to find the lowest effective concentration that provides a good signal for your protein of interest while minimizing background.
-
Proper Storage and Handling: Store the this compound reagent according to the manufacturer's instructions, typically protected from light and moisture at a low temperature, to prevent degradation.
-
Question: My in situ hybridization (ISH) experiment using a BCN-labeled probe shows diffuse background staining throughout the tissue. How can I improve the specificity?
Answer:
High background in in situ hybridization can obscure the specific signal. Here are key areas to troubleshoot:
1. Suboptimal Hybridization Conditions:
-
Problem: Incorrect hybridization temperature, time, or buffer composition can lead to non-specific binding of the probe.[9][10]
-
Solution:
-
Optimize Hybridization Temperature: The optimal temperature depends on the probe sequence and sample type. You may need to empirically test a range of temperatures to find the best signal-to-noise ratio.[9]
-
Stringent Washes: After hybridization, perform stringent washes at a temperature close to the hybridization temperature to remove non-specifically bound probes. The stringency can be adjusted by altering the temperature and salt concentration (e.g., using a lower concentration of SSC buffer).[10][11]
-
Probe Concentration: A high probe concentration can lead to increased background.[11] Titrate your BCN-labeled probe to determine the optimal concentration.
-
2. Inadequate Sample Preparation and Pretreatment:
-
Problem: Improper fixation or permeabilization can either trap the probe non-specifically or fail to make the target accessible, leading to a poor signal-to-noise ratio.[9]
-
Solution:
-
Fixation: Over-fixation can mask the target sequence, while under-fixation can lead to poor tissue morphology and RNA loss.[12] The fixation time should be optimized based on the tissue type.
-
Permeabilization: The permeabilization step (e.g., with proteinase K) is crucial for allowing the probe to access the target nucleic acids. However, over-digestion can damage the tissue. Optimize the digestion time and temperature.[9][11]
-
3. Endogenous Factors:
-
Problem: Some tissues have high levels of endogenous biotin (B1667282) or enzymes (if using an enzymatic detection method) that can cause background. While BCN-based detection avoids biotin-related issues, subsequent amplification steps might introduce them.
-
Solution: If your detection system involves biotin, use an avidin/biotin blocking kit.[4] If using enzymatic detection (like HRP or AP), block endogenous enzyme activity with appropriate reagents (e.g., hydrogen peroxide for peroxidases).[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of azide-independent labeling with BCN reagents?
A1: The primary cause of azide-independent labeling by BCN and other cyclooctynes is their reaction with thiol groups, particularly from cysteine residues in proteins.[5][6] This is known as a thiol-yne addition reaction. To mitigate this, it is recommended to block free thiols with an alkylating agent like iodoacetamide (IAM) before adding the BCN probe.[6]
Q2: Can the this compound linker be used for applications other than detecting protein sulfenylation?
A2: Yes, the bifunctional nature of the this compound linker, with two reactive BCN moieties, makes it potentially useful for other applications requiring the crosslinking of two azide-containing molecules or for signal amplification strategies in proximity-based assays.
Q3: How does the stability of the BCN group affect my experiments?
A3: The BCN moiety can be prone to degradation under acidic conditions.[8] This could potentially reduce the efficiency of the click reaction. It is important to be mindful of the pH during your experimental steps and to store the reagent properly. For applications like oligonucleotide synthesis that involve repeated acid treatments, degradation of the BCN group can be significant.[8]
Q4: What are the key differences in troubleshooting background for BCN-based proximity ligation assays (PLA) versus standard immunofluorescence?
A4: While both techniques can suffer from non-specific antibody binding, BCN-based PLA has unique potential sources of background. In PLA, background can be generated by the random proximity and ligation of oligonucleotide-conjugated probes, which is dependent on their concentration.[13] Therefore, in addition to standard blocking and antibody titration, optimizing the concentration of the BCN- and azide-labeled proximity probes is crucial. Including controls where one of the probes is omitted can help identify background arising from probe cross-reactivity.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Impact on Background/Signal | Reference |
| Blocking Agent | 1% BSA | 5% Normal Serum (from secondary Ab species) | Normal serum is often more effective at reducing non-specific antibody binding. | [1][2] |
| Cysteine Treatment | No Treatment | Pre-incubation with Iodoacetamide (IAM) | IAM alkylates free cysteine thiols, preventing thiol-yne side reactions with BCN and reducing azide-independent background. | [6] |
| BCN Stability (in acidic conditions) | DCA-toluene solution (30 min) | TCA-DCM solution (30 min) | BCN is significantly more stable in DCA-toluene (79% remaining) compared to TCA-DCM (3.5% remaining), indicating sensitivity to strong acids. | [8] |
Experimental Protocols
Protocol 1: General Workflow for Detection of Sulfenylated Proteins using this compound and Western Blotting
-
Cell Lysis and Protein Quantification:
-
Lyse cells in a suitable buffer containing protease inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
(Optional but Recommended) Cysteine Blocking:
-
To a lysate sample, add iodoacetamide (IAM) to a final concentration of 50-100 mM.
-
Incubate in the dark at room temperature for 30-60 minutes to block free cysteine thiols.
-
-
This compound Labeling:
-
Add this compound to the protein lysate to a final concentration of 1-5 mM.
-
Incubate at room temperature for 1-2 hours.
-
-
Click Chemistry Reaction:
-
Add an azide-functionalized reporter molecule (e.g., Azide-PEG-Biotin) to the labeled lysate. A typical final concentration is 100-500 µM.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Sample Preparation for Electrophoresis:
-
Add SDS-PAGE sample buffer to the reaction mixture.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% normal goat serum in TBST if using a goat secondary antibody).
-
Incubate with a detection reagent (e.g., streptavidin-HRP for biotin-tagged proteins) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with wash buffer (e.g., TBST), performing at least three washes of 10 minutes each.
-
Develop the blot using an appropriate chemiluminescent substrate and image the results.
-
Diagrams
Signaling Pathway and Detection Mechanism
Caption: Mechanism for labeling protein sulfenic acids using the this compound probe.
Experimental Workflow
Caption: A typical experimental workflow for detecting sulfenylated proteins.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting high background signals.
References
- 1. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 2. Blocking in IHC | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. diva-portal.org [diva-portal.org]
Technical Support Center: BCN-E-BCN Labeling
Welcome to the technical support center for BCN-E-BCN labeling. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their bioconjugation experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the labeling process.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your this compound labeling experiments.
Q1: Why is my this compound labeling yield consistently low?
Low labeling yield can be attributed to several factors, from suboptimal reaction conditions to reagent degradation. Consider the following troubleshooting steps:
-
Optimize Reaction Buffer and pH: The pH of the reaction buffer can significantly influence the rate of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). While SPAAC can proceed at 4°C, incubating at room temperature (25°C) or 37°C can notably increase the reaction rate.[1] Studies on related DBCO linkers have shown that HEPES buffer can lead to higher reaction rates compared to PBS, and a slightly alkaline pH (7.5-8.5) is generally favorable.[1][2]
-
Increase Reaction Time and Temperature: If initial yields are low, consider increasing the incubation time (monitoring the reaction over 24-48 hours) and/or temperature (from 4°C to 25°C or 37°C).[1]
-
Check Reagent Stability and Storage: Ensure that your this compound reagent has been stored correctly, typically at -20°C or -80°C and protected from light and moisture, to prevent degradation.[1] It is also important to note that BCN can be unstable under acidic conditions.[3]
-
Consider Steric Hindrance: The accessibility of the azide (B81097) group on your target molecule can impact labeling efficiency. If steric hindrance is suspected, introducing a PEG spacer to the azide-containing molecule may improve accessibility and reaction rates.[1]
-
Increase Reactant Concentrations: In some cases, increasing the concentration of one or both reactants can improve conjugation efficiency.[1]
Q2: I am observing non-specific binding in my labeling experiment. How can I reduce it?
Non-specific binding occurs when the labeling reagent binds to unintended molecules or surfaces, leading to high background signal.[4][5] Here are some strategies to minimize this issue:
-
Use Blocking Agents: Pre-incubating your sample with a blocking agent can help to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), casein, or commercially available blocking buffers.
-
Optimize Washing Steps: Increase the number and duration of washing steps after the labeling reaction to more effectively remove unbound this compound. The inclusion of a mild detergent, such as Tween-20, in the wash buffer can also be beneficial.
-
Control Experiments: Always include a negative control in your experimental setup (e.g., a sample without the azide-modified target molecule) to assess the level of non-specific binding.[5]
Q3: How do I choose between BCN and DBCO for my experiment?
The choice between BCN and DBCO depends on the specific requirements of your experiment.
-
Kinetics: DBCO generally exhibits faster reaction kinetics with azides compared to BCN due to its greater ring strain.[6] This makes DBCO a good choice for applications requiring rapid labeling.[6]
-
Stability: BCN is significantly more stable in the presence of thiols, such as glutathione (B108866) (GSH), which is abundant in the intracellular environment.[7] DBCO, on the other hand, can be less stable under these conditions.[7]
-
Hydrophilicity and Size: BCN is smaller and less hydrophobic than DBCO, which can be advantageous in certain applications where minimizing perturbation to the biological system is critical.[3][6]
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |
| Structure | Compact, non-aromatic | Bulky, aromatic |
| Reactivity with Azides | Generally lower than DBCO[6] | Generally higher than BCN[6] |
| Stability in Thiols (e.g., GSH) | More stable[7] | Less stable[7] |
| Lipophilicity | Lower[3] | Higher |
| Size | Smaller | Larger |
Q4: My BCN-labeled protein appears to be degrading. What could be the cause?
BCN has been reported to be unstable under acidic conditions.[3] If your experimental workflow involves acidic buffers, this could lead to the degradation of the BCN moiety. It is advisable to maintain a neutral to slightly alkaline pH throughout the labeling and subsequent analysis steps.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bifunctional chemical probe containing two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. BCN is a strained cyclooctyne (B158145) that reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[8][9]
Q2: What are the main advantages of using BCN for bioconjugation?
BCN offers several advantages for bioconjugation:
-
Biocompatibility: The reaction is "bioorthogonal," meaning it can occur in complex biological systems without interfering with native biochemical processes.[9] The absence of a toxic copper catalyst makes it suitable for in vivo applications.[8]
-
High Selectivity: BCN reacts specifically with azides, allowing for the precise modification of biomolecules.[9]
-
Mild Reaction Conditions: BCN-azide ligation can be performed under physiological conditions (aqueous buffer, neutral pH, and ambient temperature), which helps to preserve the integrity and function of sensitive biomolecules.[8][9]
Q3: What factors can influence the rate of the BCN-azide reaction?
The rate of the SPAAC reaction can be influenced by several factors:
-
Temperature: Higher temperatures generally lead to faster reaction rates.[1]
-
pH: The pH of the reaction buffer can affect the stability of the reactants and the reaction kinetics.[2][10]
-
Buffer Composition: Different buffer systems can influence the reaction rate.[2][10]
-
Steric Hindrance: The accessibility of the azide and BCN moieties can impact the reaction efficiency.[1]
Q4: How can I purify my BCN-labeled protein?
After the labeling reaction, it is important to remove any unreacted this compound and other reagents. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing small molecules like excess this compound from larger proteins.[11]
-
Dialysis: This method involves the diffusion of small molecules across a semi-permeable membrane, leaving the larger labeled protein behind.
-
Affinity Chromatography: If your protein has an affinity tag (e.g., a His-tag), you can use affinity chromatography for purification.[12]
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and application.
-
Reagent Preparation:
-
Prepare a stock solution of your azide-modified protein in a suitable reaction buffer (e.g., 1x PBS or HEPES buffer, pH 7.5). A typical protein concentration is 1-5 mg/mL.
-
Prepare a stock solution of this compound in a compatible organic solvent such as DMSO.
-
-
Labeling Reaction:
-
To the azide-modified protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 5-20 fold molar excess of this compound over the protein).
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-16 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove the excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Confirm successful labeling using techniques such as SDS-PAGE (which may show a shift in molecular weight) or mass spectrometry.
-
Visualizations
Caption: A generalized experimental workflow for this compound labeling of an azide-modified protein.
Caption: A decision-making diagram for troubleshooting low this compound labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: BCN-E-BCN Bioconjugation
Welcome to the technical support center for BCN-E-BCN and related bioconjugation applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional chemical probe featuring two bicyclo[6.1.0]nonyne (BCN) moieties.[1][2] BCN is a strained alkyne that can react with azides via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4][5] this compound is specifically designed to detect protein sulfenylation, an oxidative post-translational modification.[1][6] One BCN group reacts with the sulfenic acid on a protein, and the other BCN group is then available for highly efficient and specific conjugation with an azide-tagged reporter molecule (e.g., a fluorophore or biotin) for detection.[1][6]
Q2: What are the primary causes of non-specific binding when using this compound?
A2: Non-specific binding with this compound and other strained alkynes can arise from several sources:
-
Thiol-Yne Reactions: BCN reagents can undergo an azide-independent reaction with free thiol groups present in cysteine residues of proteins.[7][8] This is often a primary source of background signal.
-
Hydrophobic Interactions: The BCN moiety is hydrophobic and can non-specifically associate with hydrophobic regions of proteins or other biomolecules.[9]
-
Electrostatic Interactions: If the reporter molecule or target protein is charged, it can lead to non-specific binding through electrostatic attraction to other charged molecules or surfaces.
-
Secondary Reagent Binding: In multi-step detection protocols (e.g., biotinylated this compound followed by streptavidin-fluorophore), the secondary reagent itself can bind non-specifically to the sample.[2]
Q3: How can I be sure that the signal I'm seeing is specific to the azide-BCN reaction?
A3: Running proper controls is critical. The most important control is an azide-negative control . This involves performing the entire experimental procedure on a sample that has not been treated with an azide-containing molecule. Any signal detected in this control is likely due to non-specific binding of the this compound probe or subsequent detection reagents.
Troubleshooting Guide: High Background & Non-Specific Binding
This guide provides a step-by-step approach to diagnosing and resolving issues with non-specific binding in your experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotium.com [biotium.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 8. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
BCN-E-BCN stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of BCN-E-BCN. It includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Stability and Storage Best Practices
Proper storage and handling of this compound are critical to maintain its reactivity and ensure the reproducibility of experiments. Here are the recommended best practices:
Storage:
For long-term storage, this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1] It is advisable to protect the compound from light and moisture.
Solution Preparation and Storage:
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For biological experiments, a common practice is to prepare a concentrated stock solution in anhydrous DMSO. When preparing aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2).[1] Aqueous solutions of this compound are not stable and should be used immediately; it is not recommended to store aqueous solutions for more than one day.[1]
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data |
| Storage Temperature | Long-term (solid) | -20°C[1] |
| Stability | Solid at -20°C | ≥ 4 years[1] |
| Solubility | DMSO | ~3 mg/mL[1] |
| DMF | ~1 mg/mL[1] | |
| 1:3 DMSO:PBS (pH 7.2) | ~25 mg/mL[1] | |
| Aqueous Solution Storage | N/A | Not recommended for more than one day[1] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of this compound in experiments.
Frequently Asked Questions:
-
Q1: What is this compound and what is its primary application? A1: this compound is a bifunctional, cell-permeable reagent used as a probe to detect protein sulfenylation, which is a reversible post-translational modification of cysteine residues.[2][3] Its two bicyclo[6.1.0]nonyne (BCN) moieties allow for the selective tagging of sulfenic acids and subsequent detection via copper-free click chemistry with azide-tagged reporters.[2][4]
-
Q2: How should I prepare a working solution of this compound for cell-based assays? A2: Prepare a fresh stock solution in anhydrous DMSO.[1] Immediately before use, dilute the stock solution to the final working concentration in your cell culture medium or buffer. It is crucial to avoid storing the diluted aqueous solution.[1]
-
Q3: Is this compound reactive towards other cysteine oxidation states? A3: this compound is selective for the sulfenic acid form of cysteine. It does not react with free thiols, sulfinic acids, or sulfonic acids.[1][4]
Troubleshooting Common Experimental Issues:
-
Problem: Low or no signal after labeling and click chemistry.
-
Possible Cause 1: Degradation of this compound. The compound may have degraded due to improper storage or handling. Aqueous solutions are particularly unstable.[1]
-
Solution: Always use a freshly prepared aqueous solution of this compound from a properly stored solid stock.
-
-
Possible Cause 2: Instability of the BCN moiety in the experimental conditions. The BCN group can be unstable in the presence of certain reagents or conditions. For instance, BCN groups have shown instability in the presence of reducing agents like TCEP and nucleophiles like glutathione (B108866) (GSH).[5] Acidic conditions can also lead to the degradation of the BCN alkyne functionality.[6]
-
Solution: Review your experimental buffer components. If possible, avoid strong reducing agents and highly acidic conditions after labeling.
-
-
Possible Cause 3: Inefficient cell permeability.
-
Solution: Optimize the concentration of this compound and the incubation time for your specific cell type.
-
-
-
Problem: High background signal.
-
Possible Cause 1: Non-specific binding.
-
Solution: Include appropriate controls, such as cells not treated with this compound but subjected to the click reaction, to assess non-specific binding of the detection reagent. Optimize washing steps after labeling and click reaction.
-
-
Possible Cause 2: Reaction with thiols. While generally specific, under certain conditions, BCN reagents can react with thiols.
-
Solution: If thiol reactivity is suspected, consider including a thiol-blocking agent in your protocol, or use a control where a thiol-specific reaction is intentionally induced to compare signal patterns. Some protocols suggest that β-mercaptoethanol (β-ME) can suppress the thiol-BCN reaction.[7]
-
-
Experimental Protocols
Protocol: Labeling of Sulfenylated Proteins in Live Cells
This protocol provides a general workflow for the detection of protein sulfenylation in cultured cells using this compound.
Materials:
-
This compound (stored at -20°C)
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Oxidative stress inducer (e.g., H₂O₂)
-
Lysis buffer
-
Azide-functionalized reporter tag (e.g., Azide-PEG-Biotin or a fluorescent azide)
-
Click chemistry reaction buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce protein sulfenylation by treating cells with an oxidative stress inducer (e.g., 100 µM H₂O₂ for 10-15 minutes). Include an untreated control.
-
-
This compound Labeling:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the µM range, optimization may be required).
-
Remove the medium from the cells, wash once with PBS, and add the this compound containing medium.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS to remove excess this compound.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify protein concentration in the lysates.
-
-
Copper-Free Click Chemistry:
-
To a specific amount of protein lysate, add the azide-functionalized reporter tag.
-
Add the click chemistry reaction buffer.
-
Incubate at room temperature for 1-2 hours, protected from light if using a fluorescent azide.
-
-
Analysis:
-
The labeled proteins can now be analyzed by various methods, such as Western blotting (if using a biotin (B1667282) or epitope tag) or fluorescence imaging/flow cytometry (if using a fluorescent tag).
-
Visualizations
Experimental Workflow for Protein Sulfenylation Detection
Caption: Workflow for detecting sulfenylated proteins using this compound.
Logical Relationship in Troubleshooting
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Technical Support Center: BCN-E-BCN Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of BCN-E-BCN.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional, cell-permeable reagent used for the detection of sulfenylated proteins. It consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine-derived spacer. One BCN group selectively reacts with protein sulfenic acids, while the other remains available for copper-free click chemistry with azide-tagged reporter molecules, enabling detection and analysis of protein oxidation.
Q2: What are the major challenges in the synthesis of this compound?
The multi-step synthesis of this compound can present several challenges, including:
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Achieving good yields in the initial cyclopropanation reaction.
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Efficient separation of endo and exo isomers.
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Ensuring complete reaction and avoiding side products in the activation and coupling steps.
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The stability of intermediates and the final product.
Q3: How can I monitor the progress of the this compound synthesis reactions?
Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each synthetic step. Visualization can be achieved using UV light (for aromatic intermediates) and various chemical stains.
Q4: What are the key considerations for the purification of this compound?
Purification is typically performed using silica (B1680970) gel column chromatography. Key considerations include:
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Choosing an appropriate solvent system to achieve good separation of the desired product from starting materials and byproducts.
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Careful packing and running of the column to avoid issues like band broadening and co-elution of impurities.
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Complete removal of solvents and any residual reagents from the final product.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in copper-mediated cyclopropanation (Step 1) | Inactive catalyst. | Use fresh, high-quality copper sulfate (B86663). |
| Incorrect reaction temperature. | Ensure the reaction is maintained at the optimal temperature (e.g., 68°C). | |
| Impure 1,5-cyclooctadiene (B75094) or ethyl diazoacetate. | Use freshly distilled starting materials. | |
| Low yield in LiAlH₄ reduction (Step 2) | Deactivated LiAlH₄ due to moisture. | Use a fresh bottle of LiAlH₄ and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction. | Ensure the reaction is stirred for the recommended time and monitor by TLC. | |
| Low yield in bromination reaction (Step 3) | Degradation of the product. | Perform the reaction at a low temperature (0°C) and protect from light. |
| Low yield in elimination reaction with KOtBu (Step 4) | Inactive potassium tert-butoxide. | Use fresh, anhydrous potassium tert-butoxide. |
| Sub-optimal temperature. | Carefully control the reaction temperature as specified in the protocol. | |
| Low yield in p-nitrophenyl chloroformate activation (Step 5) | Presence of moisture. | Ensure all reagents and solvents are anhydrous. |
| Degradation of the activated intermediate. | Use the activated intermediate immediately in the next step. | |
| Incomplete removal of pyridine (B92270). | Wash the reaction mixture thoroughly with dilute acid (e.g., 1M HCl) or a saturated copper sulfate solution to remove all traces of pyridine.[1][2] | |
| Low yield in final coupling with ethylenediamine (B42938) (Step 6) | Incorrect stoichiometry. | Use the correct molar ratio of the activated BCN intermediate to ethylenediamine. |
| Presence of side products. | Ensure the activated BCN intermediate is pure before proceeding with the coupling reaction. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking on TLC plate | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a more polar solvent (e.g., methanol) to the developing solvent system. | |
| Presence of acidic or basic impurities. | Neutralize the sample before running the TLC. | |
| Poor separation during column chromatography | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a good separation between the desired product and impurities (aim for a ΔRf > 0.2). |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Sample was loaded improperly. | Load the sample in a narrow band at the top of the column. | |
| Product is not eluting from the column | Solvent system is not polar enough. | Gradually increase the polarity of the eluting solvent. |
| Compound has decomposed on the silica gel. | Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.[3] | |
| Presence of unreacted ethylenediamine in the final product | Insufficient purification. | Use a solvent system that effectively separates the polar ethylenediamine from the less polar this compound. Consider an additional purification step if necessary. |
Quantitative Data
Table 1: Typical Yields for the Synthesis of endo-BCN-E-BCN
| Step | Reaction | Typical Yield | Reference |
| 1 | Copper-mediated cyclopropanation of 1,5-cyclooctadiene | endo-isomer: 14% | [4] |
| 2 | LiAlH₄ reduction | 92% | [4] |
| 3 | Bromination | 92% | [4] |
| 4 | Elimination with KOtBu | 42% | [4] |
| 5 | Activation with p-nitrophenyl chloroformate | 78% | [4] |
| 6 | Coupling with ethylenediamine | 58% | [4] |
Experimental Protocols
Synthesis of endo-BCN-E-BCN
This protocol is adapted from previously published procedures.[4]
Step 1: Copper-mediated cyclopropanation of 1,5-cyclooctadiene
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To a solution of 1,5-cyclooctadiene in n-hexane, add copper sulfate.
-
Heat the mixture to 68°C.
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Slowly add ethyl diazoacetate to the reaction mixture over a period of 2 hours.
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After the addition is complete, continue stirring for an additional hour.
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Cool the reaction mixture to room temperature and filter to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the endo and exo isomers.
Step 2: Reduction of the endo-ester with LiAlH₄
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Dissolve the endo-ester from Step 1 in anhydrous THF and cool to 0°C in an ice bath.
-
Slowly add LiAlH₄ to the solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
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Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
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Filter the resulting suspension and wash the solid with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol.
Step 3: Bromination of the alcohol
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Dissolve the alcohol from Step 2 in dichloromethane (B109758) (DCM) and cool to 0°C.
-
Slowly add a solution of bromine in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Elimination with Potassium tert-butoxide (KOtBu)
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Dissolve the dibromide from Step 3 in anhydrous THF and cool to 0°C.
-
Add solid potassium tert-butoxide portion-wise to the solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Step 5: Activation with p-nitrophenyl chloroformate
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Dissolve the endo-BCN alcohol from Step 4 in anhydrous DCM.
-
Add pyridine to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate in DCM.
-
Stir the reaction at room temperature for 1 hour.
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Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to obtain the activated BCN intermediate.
Step 6: Coupling with ethylenediamine to form endo-BCN-E-BCN
-
Dissolve the activated BCN intermediate from Step 5 in DMF.
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Add triethylamine (B128534) and ethylenediamine to the solution.
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Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain endo-BCN-E-BCN as a white solid.
Visualizations
References
Minimizing cell toxicity with BCN-E-BCN treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize cell toxicity when using BCN-E-BCN for detecting protein sulfenylation.
Troubleshooting Guide
High cell toxicity is a primary concern during in-cell labeling experiments with this compound. The following guide addresses common issues and provides potential solutions to mitigate cytotoxic effects.
Problem 1: Excessive Cell Death or Detachment After Treatment
High levels of cell death, observed through microscopy (e.g., cell rounding, detachment, floating cells) or viability assays, indicate significant cytotoxicity.
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 10-25 µM) and titrate up to a maximum concentration that maintains high cell viability (e.g., >90%).[1] |
| Incubation time is too long. | Conduct a time-course experiment to identify the shortest incubation time that provides sufficient labeling without compromising cell health. Test various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic. For DMSO, this is typically below 0.5%. Prepare a vehicle control with the same solvent concentration to assess its specific effect. |
| Sub-optimal cell health prior to treatment. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are overly confluent or have been in culture for too many passages. |
| Cell line is particularly sensitive. | Different cell lines exhibit varying sensitivities to chemical probes.[2] If possible, test the protocol on a more robust cell line to confirm the issue is cell-type specific. For sensitive cells, use the lowest effective concentration and shortest incubation time. |
Problem 2: Inconsistent or Non-Reproducible Labeling Results with High Toxicity
Variability in labeling efficiency accompanied by fluctuating cell viability can obscure experimental outcomes.
| Potential Cause | Recommended Solution |
| Inconsistent cell density at the time of treatment. | Plate cells at a consistent density for all experiments to ensure a uniform cell-to-reagent ratio. |
| Incomplete removal of treatment medium. | Ensure complete aspiration of the this compound containing medium before washing and cell lysis to prevent residual toxicity. |
| Cell clumping. | Incomplete dispersion of adherent cells can lead to uneven exposure to this compound. Ensure a single-cell suspension is achieved before treatment. For suspension cells, gently pipette to break up clumps. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in live cells?
A starting concentration of 25 µM has been used in some protocols. However, it is crucial to optimize this for your specific cell line and experimental conditions. We recommend performing a dose-response curve (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration that provides sufficient labeling with minimal toxicity.
Q2: How long should I incubate my cells with this compound?
Incubation times can vary. A common starting point is 1 hour. A time-course experiment (e.g., 30 min, 1 hr, 2 hr) is highly recommended to find the shortest effective incubation time for your system. Prolonged exposure can lead to increased cell death.
Q3: My cells look unhealthy even at low concentrations of this compound. What should I do?
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Confirm Solvent Toxicity: First, run a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.
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Check Cell Health: Ensure your cells are healthy, free from contamination, and not at a high passage number before the experiment.
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Reduce Incubation Time: Try a shorter incubation period, even as brief as 15-30 minutes.
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Optimize Cell Density: Ensure cells are not overly confluent, as this can increase their sensitivity to stress.
Q4: Can I use this compound in serum-containing medium?
It is generally recommended to perform the labeling in a serum-free medium. Serum proteins can react with the probe or interfere with its entry into cells, potentially reducing labeling efficiency and requiring higher, more toxic concentrations.
Q5: How can I assess the cytotoxicity of this compound in my experiments?
Several standard cytotoxicity assays can be employed:
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MTT or WST-1 Assay: Measures metabolic activity, which is an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating compromised membrane integrity.[3]
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Trypan Blue Exclusion Assay: A simple method to count viable cells, as non-viable cells with compromised membranes take up the dye.
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Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein-AM/Propidium Iodide) to visualize live and dead cells, respectively.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
This protocol outlines a method to identify the maximal non-toxic concentration of this compound for a specific cell line using an MTT assay.
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of treatment. Incubate for 24 hours.
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Prepare this compound Dilutions: Prepare a series of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) in a serum-free cell culture medium. Include a vehicle control (e.g., DMSO) at the highest concentration used.
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Treatment: Remove the growth medium from the cells and replace it with the prepared this compound dilutions.
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Incubation: Incubate the cells for a fixed time (e.g., 1 hour) under standard culture conditions (37°C, 5% CO₂).
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Wash and Recovery: Remove the treatment medium, wash the cells gently with PBS, and then add fresh, complete (serum-containing) medium. Incubate for a recovery period (e.g., 24 hours).
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MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability for each concentration. Plot cell viability versus this compound concentration to determine the IC50 (concentration that causes 50% inhibition of cell viability). Select a concentration for your experiments that results in >90% cell viability.
Quantitative Data Summary (Hypothetical)
| This compound (µM) | Cell Viability (%) - Cell Line A | Cell Viability (%) - Cell Line B |
| 0 (Control) | 100 | 100 |
| 10 | 98 ± 3.5 | 99 ± 2.8 |
| 25 | 95 ± 4.1 | 96 ± 3.1 |
| 50 | 85 ± 5.2 | 91 ± 4.5 |
| 100 | 60 ± 6.8 | 75 ± 5.9 |
| 200 | 35 ± 7.1 | 55 ± 6.3 |
Data are represented as mean ± standard deviation.
Protocol 2: this compound Labeling in Live Cells
This protocol provides a general workflow for labeling sulfenylated proteins in live cells while minimizing toxicity.
-
Cell Culture: Grow cells to 70-80% confluency in the appropriate culture vessel.
-
Induce Oxidative Stress (Optional): If studying induced protein sulfenylation, treat cells with an oxidizing agent (e.g., H₂O₂) for the desired time.
-
This compound Treatment:
-
Remove the culture medium and wash the cells once with warm, serum-free medium.
-
Add the pre-determined optimal concentration of this compound in a serum-free medium to the cells.
-
Incubate for the optimized duration (e.g., 1 hour) at 37°C.
-
-
Cell Lysis:
-
Remove the this compound containing medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Harvest the cell lysate and clarify by centrifugation.
-
-
Downstream Analysis: The cell lysate containing this compound labeled proteins is now ready for downstream applications, such as copper-free click chemistry with an azide-tagged reporter (e.g., biotin-azide or a fluorescent-azide), followed by SDS-PAGE and western blotting or mass spectrometry.
Visualizations
Signaling Pathway: Potential for Oxidative Stress-Induced Toxicity
This diagram illustrates a generalized pathway where an external stressor, such as a chemical probe, can lead to the production of Reactive Oxygen Species (ROS), culminating in cellular damage and apoptosis.
References
- 1. Strained Cycloalkynes as New Protein Sulfenic Acid Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Specific Cytotoxicity and Uptake of Graphene Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Metal‐Based Nanoparticles: From Mechanisms and Methods of Evaluation to Pathological Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor BCN-E-BCN Reactivity in Cell Lysates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using BCN-E-BCN (bicyclo[6.1.0]nonyne) reagents in complex biological samples such as cell lysates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor this compound reactivity in my cell lysate experiment?
A1: Poor reactivity of this compound in cell lysates can stem from several factors:
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Non-specific reactions with thiols: BCN is known to react with free thiol groups present on cysteine residues of proteins, a phenomenon known as thiol-yne addition. This side reaction consumes the BCN reagent, reducing its availability for the intended bioorthogonal reaction and leading to high background signals.[1][2]
-
BCN instability: The strained alkyne in BCN can degrade under certain conditions. It is sensitive to acidic pH and the presence of reducing agents like TCEP.[3] Some studies have also shown that BCN can be less stable in the intracellular environment of certain cell types.[4]
-
Suboptimal reaction kinetics: The reaction rate between BCN and its tetrazine partner is crucial. If the concentration of reactants is too low or the chosen tetrazine is not sufficiently reactive, the ligation will be inefficient.
-
Issues with cell lysate preparation: The composition of your lysis buffer can significantly impact the reaction. High concentrations of detergents, salts, or certain buffering agents can inhibit the ligation.[5]
Q2: I'm observing high background signal in my experiments. What is the likely cause and how can I reduce it?
A2: High background is a frequent issue and is most commonly caused by the non-specific reaction of BCN with abundant free thiols in the cell lysate.[1][2] To mitigate this, a crucial step is to block these thiols before initiating the bioorthogonal reaction. This is typically done by alkylating the cysteine residues with a reagent like iodoacetamide (B48618) (IAM).
Another source of high background can be the intrinsic properties of the fluorescent probe or poor solubility of the reagents, leading to non-specific binding.[6] Optimizing reagent concentrations and including thorough washing steps are essential to minimize this.
Q3: My signal is very low. What steps can I take to improve it?
A3: Low signal can be a result of several factors. Here are some key areas to troubleshoot:
-
Reagent Concentration: Ensure that you are using an adequate concentration of both the BCN-labeled molecule and the tetrazine probe. It may be necessary to titrate the concentrations to find the optimal balance between signal and background.
-
Reaction Time and Temperature: The reaction may not have proceeded to completion. Try increasing the incubation time or optimizing the temperature. Most reactions are performed at room temperature or 37°C.
-
Choice of Tetrazine: The reactivity of the tetrazine partner significantly influences the reaction rate. Consider using a more reactive tetrazine derivative. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate.
-
BCN Reagent Stability: Ensure your BCN-containing reagents have been stored correctly and have not degraded. Prepare fresh solutions and avoid multiple freeze-thaw cycles.
-
Lysis Buffer Composition: As mentioned, components in your lysis buffer could be inhibiting the reaction. Refer to the recommended buffer compositions in the protocols below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific reaction of BCN with free thiols in the lysate. | Pre-treat the cell lysate with a thiol-blocking agent like iodoacetamide (IAM) before adding the BCN reagent. (See Protocol 1). |
| Poor solubility of reagents leading to precipitation and non-specific binding. | Ensure reagents are fully dissolved. Consider using PEGylated reagents to improve aqueous solubility.[6] | |
| Excess unreacted probe. | Optimize washing steps after the labeling reaction to thoroughly remove any unbound probe. | |
| Low or No Signal | Inefficient ligation due to low reagent concentration. | Increase the concentration of the BCN-labeled molecule and/or the tetrazine probe. Perform a concentration titration to find the optimal ratio. |
| Insufficient reaction time or suboptimal temperature. | Increase the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Ensure the reaction is performed at an appropriate temperature (typically room temperature or 37°C). | |
| BCN reagent has degraded. | Use a fresh stock of the BCN reagent. Store reagents as recommended by the manufacturer, protected from light and moisture. | |
| Lysis buffer is inhibiting the reaction. | Prepare lysates in a compatible buffer, such as phosphate (B84403) buffer or HEPES. Avoid high concentrations of strong detergents like SDS and certain buffers like Tris, which can interfere with the reaction.[5] | |
| The tetrazine partner is not reactive enough. | Switch to a tetrazine with faster kinetics. Refer to the reaction rate comparison table below. | |
| Inconsistent Results | Variability in cell lysate preparation. | Standardize your lysis protocol, ensuring consistent protein concentration, buffer composition, and handling. |
| Reagent instability after reconstitution. | Prepare fresh solutions of reagents for each experiment and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The choice of the tetrazine reaction partner is critical for achieving efficient ligation. The following table summarizes the second-order rate constants for the reaction of BCN with various tetrazine derivatives. Higher rate constants indicate a faster reaction.
| BCN Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| BCN | 3,6-diphenyl-1,2,4,5-tetrazine | 3.6 | |
| BCN | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 118 | |
| BCN | 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 125 | |
| BCN | Sterically shielded, sulfonated tetrazole 1 | 39,200 ± 4,600 | [5] |
| BCN | Sterically shielded, sulfonated tetrazole 4 | 11,400 ± 1,400 | [5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling in Cell Lysates with Thiol-Blocking
This protocol provides a general workflow for labeling a protein of interest (POI) that has been metabolically or enzymatically labeled with an azide, followed by ligation with a BCN-containing probe in cell lysate.
Materials:
-
Cells with azide-labeled POI
-
Lysis Buffer: 1% NP-40 in 100 mM sodium phosphate, pH 7.4
-
Protease Inhibitor Cocktail (EDTA-free)
-
Benzonase nuclease
-
Dithiothreitol (DTT) stock solution (1 M)
-
Iodoacetamide (IAM) stock solution (500 mM in DMSO, freshly prepared and protected from light)
-
BCN-containing probe (e.g., BCN-fluorophore)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with Protease Inhibitor Cocktail and Benzonase.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
-
Reduction and Alkylation (Thiol-Blocking):
-
To the cell lysate, add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAM to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Add the BCN-containing probe to the alkylated lysate. The final concentration of the probe should be optimized, but a starting point of 50-100 µM is common.
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking. For less reactive pairs or low abundance targets, the incubation can be extended overnight at 4°C.
-
-
Sample Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) with a BCN-tagged Probe
This protocol outlines a workflow for identifying the targets of a small molecule inhibitor using an activity-based probe functionalized with a BCN group.
Materials:
-
Live cells or cell lysate
-
BCN-functionalized activity-based probe (BCN-ABP)
-
DMSO (for probe dilution)
-
Lysis Buffer (as in Protocol 1)
-
Thiol-blocking reagents (DTT and IAM, as in Protocol 1)
-
Azide-functionalized reporter tag (e.g., Azide-biotin or Azide-fluorophore)
-
Streptavidin beads (for biotinylated proteins)
-
Wash buffers
-
Elution buffer
-
Reagents for downstream analysis (e.g., trypsin, mass spectrometry buffers)
Procedure:
-
Probe Labeling:
-
Treat live cells or cell lysate with the BCN-ABP at a predetermined optimal concentration and incubation time. Include a DMSO vehicle control.
-
-
Cell Lysis (if applicable):
-
If labeling was performed in live cells, harvest and lyse the cells as described in Protocol 1.
-
-
Thiol-Blocking:
-
Perform the reduction and alkylation steps with DTT and IAM as described in Protocol 1 to block free thiols.
-
-
Click Chemistry Ligation:
-
To the lysate, add the azide-functionalized reporter tag. A typical starting concentration is 100 µM.
-
Incubate for 1-2 hours at room temperature.
-
-
Enrichment of Labeled Proteins (for biotin (B1667282) tag):
-
Add streptavidin beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Analysis:
-
For fluorescently tagged proteins, analyze by SDS-PAGE and in-gel fluorescence.
-
For biotin-tagged proteins, proceed with on-bead digestion with trypsin followed by mass spectrometry-based proteomic analysis to identify the protein targets.
-
Visualizations
Caption: General workflow for this compound labeling in cell lysates.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a BCN-tagged probe.
References
- 1. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
BCN-E-BCN Mass Spectrometry Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing BCN-E-BCN linkers in mass spectrometry analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during your mass spectrometry experiments involving this compound conjugated molecules, particularly in the context of antibody-drug conjugates (ADCs).
Issue 1: Poor or No Signal Intensity of the Conjugated Molecule
Q: I am observing a weak or no signal for my this compound conjugated analyte. What are the potential causes and how can I troubleshoot this?
A: Poor signal intensity is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem when analyzing this compound conjugates.
Possible Causes and Solutions:
-
Suboptimal Ionization: The choice of ionization technique can significantly impact signal intensity.[1]
-
Troubleshooting Step: If using electrospray ionization (ESI), experiment with different source parameters. Ensure your sample is properly concentrated, as overly dilute samples may not produce a strong signal, while overly concentrated samples can lead to ion suppression.[1]
-
-
Instrument Calibration and Tuning: The mass spectrometer needs to be properly calibrated and tuned for optimal performance.[1]
-
Sample Preparation Issues: The stability of the BCN linker and the integrity of the conjugate can be compromised during sample preparation.
-
Inefficient Conjugation: The initial bioconjugation reaction may not have been efficient, leading to a low concentration of the desired product.
-
Troubleshooting Step: Verify the efficiency of your BCN-azide cycloaddition reaction. This can be monitored by techniques like LC-MS to check for the presence of unreacted starting materials.
-
Troubleshooting Workflow for Poor Signal Intensity
Caption: Troubleshooting workflow for poor signal intensity.
Issue 2: Unexpected Peaks and Adducts in the Mass Spectrum
Q: My mass spectrum shows unexpected peaks and multiple adducts, making it difficult to identify my target molecule. What could be the cause?
A: The presence of unexpected peaks and adducts is a common challenge in ESI-MS.[4][5]
Common Adducts in ESI-MS:
| Positive Polarity Adduct | Mass Difference | Negative Polarity Adduct | Mass Difference |
| M + H | +1.0078 | M - H | -1.0078 |
| M + NH4 | +18.0344 | M + Cl | +34.9689 |
| M + Na | +22.9898 | M + HCOO | +44.9977 |
| M + K | +38.9637 | M + CH3COO | +59.0133 |
This table summarizes common adduct ions observed in electrospray mass spectrometry.[6]
Possible Causes and Solutions:
-
Contaminants: Solvents, glassware, and reagents can introduce contaminants that appear as peaks in your spectrum. Older glassware can be a source of sodium ions.[4]
-
Troubleshooting Step: Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure meticulous cleaning of all glassware and sample handling equipment.
-
-
Metal Adducts: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are very common in ESI-MS and can sometimes be more abundant than the protonated molecule ([M+H]+).[5]
-
Troubleshooting Step: The formation of metal adducts can be influenced by the sample matrix and mobile phase composition.[7] The presence of even trace amounts of sodium or potassium salts can lead to significant adduction. Using mobile phase additives like a small amount of formic acid can sometimes promote protonation over metal adduction.
-
-
Side Reactions: BCN is known to have some cross-reactivity with thiols, which can lead to unexpected products.[8]
-
Troubleshooting Step: If your sample contains free thiols (e.g., from cysteine residues in a protein), consider using a low concentration of a masking agent like β-mercaptoethanol (βME) to reduce this side reaction.[8]
-
Logical Diagram of Adduct and Side Reaction Troubleshooting
Caption: Troubleshooting logic for unexpected peaks.
Issue 3: In-source Fragmentation or Unstable Ion Signal
Q: I am observing significant in-source fragmentation of my this compound conjugate, or the ion signal is unstable. How can I address this?
A: In-source fragmentation and signal instability can compromise the quality of your data.
Possible Causes and Solutions:
-
High Collision Energy: Applying too much energy during ionization can cause the molecule to fragment before it reaches the mass analyzer.
-
Troubleshooting Step: Optimize the collision energy settings on your mass spectrometer. It may be beneficial to use stepped normalized collision energy (SNCE) to find the optimal fragmentation for a range of compounds in a mixture.[9][10] Real-time collision energy optimization, if available, can also improve data quality by selecting the best energy for each precursor ion.[11]
-
-
Linker Instability: The this compound linker itself might be cleaving under the experimental conditions. While generally stable, certain conditions can promote cleavage.
-
Troubleshooting Step: Review the pH and temperature of your ion source. Ensure that the conditions are as mild as possible to prevent unwanted fragmentation.
-
-
System Contamination or Leaks: A contaminated ion source or leaks in the system can lead to an unstable ion signal.
Experimental Workflow for Optimizing Collision Energy
Caption: Workflow for optimizing collision energy.
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for a this compound linker in MS/MS analysis?
A1: The fragmentation of the this compound linker will depend on the collision energy and the nature of the conjugated molecules. Generally, fragmentation is expected to occur at the more labile bonds. In many mass spectra of organic molecules, you can observe clusters of peaks that are 14 mass units apart, which corresponds to the loss of (CH2)nCH3 groups.[14] For complex molecules like ADCs, the fragmentation pattern can be intricate, often involving cleavage of the linker, loss of the payload, and fragmentation of the antibody itself.[15][16][17]
Q2: How does the stability of the this compound linker compare to other click chemistry reagents in a biological mass spectrometry context?
A2: BCN offers a good balance of reactivity and stability.[2] It demonstrates superior stability compared to DBCO (dibenzocyclooctyne) in the presence of endogenous nucleophiles like glutathione.[2] However, BCN can be unstable under acidic conditions and in the presence of certain reducing agents.[2][3] The linkage used to attach BCN to the molecule of interest can also influence its stability, with amide linkages generally being more stable than carbamate (B1207046) linkages.[2]
Q3: What are the key parameters to consider for a robust LC-MS method for analyzing this compound conjugated ADCs?
A3: For ADC analysis using LC-MS, several factors are critical:
-
Chromatography: Size exclusion chromatography (SEC) is often used for online buffer exchange and to separate the ADC from unconjugated antibody and other impurities before MS analysis.[18][19]
-
Mobile Phase: The mobile phase should be compatible with both the chromatography and mass spectrometry. Buffers like phosphate-buffered saline (PBS), commonly used in SEC, are not compatible with MS.[19] Volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate are preferred.
-
Mass Spectrometry: Native mass spectrometry, performed under non-denaturing conditions, is useful for analyzing ADCs, especially those with non-covalent interactions.[18] This allows for the determination of critical quality attributes like drug-to-antibody ratio (DAR).[15][18]
Q4: Can I use MALDI-TOF for the analysis of this compound conjugates?
A4: Yes, MALDI-TOF can be a suitable technique for analyzing this compound conjugates, particularly for larger molecules like proteins and ADCs.[16] It is often used to determine the molecular weight of the conjugate and to assess the success of the conjugation reaction.
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis of a BCN-Conjugated Antibody
-
Conjugation Reaction:
-
Perform the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction by incubating the azide-functionalized antibody with the BCN-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
The reaction is typically carried out at room temperature for several hours to overnight.[20]
-
-
Removal of Excess Reagents:
-
Remove unreacted BCN reagent using a spin desalting column or through dialysis.[20]
-
-
Buffer Exchange (if necessary):
-
Deglycosylation (Optional):
-
For complex glycoproteins like antibodies, enzymatic deglycosylation (e.g., using PNGase F) can simplify the mass spectrum and facilitate data interpretation.[19]
-
-
Final Sample Preparation:
-
Dilute the final sample in a mobile phase-compatible solvent to an appropriate concentration for LC-MS analysis.
-
Protocol 2: BCN-Azide Ligation for Protein Labeling
This protocol provides a general guideline for labeling an azide-modified protein with a BCN-containing probe.
-
Prepare the Protein Sample:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5) to a final concentration of 1-5 mg/mL.
-
-
Prepare the BCN Reagent:
-
Dissolve the BCN-containing probe in a compatible solvent (e.g., DMSO or DMF).
-
-
Perform the Ligation Reaction:
-
Add the BCN reagent to the protein solution at a 5-20 fold molar excess.
-
The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% to maintain protein integrity.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Remove the excess unreacted BCN reagent and byproducts by size exclusion chromatography, dialysis, or using a spin desalting column.
-
-
Analysis:
-
Confirm the successful conjugation and determine the labeling efficiency using mass spectrometry (ESI-MS or MALDI-TOF).
-
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. support.waters.com [support.waters.com]
- 7. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. e-b-f.eu [e-b-f.eu]
- 16. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. agilent.com [agilent.com]
- 20. broadpharm.com [broadpharm.com]
Best practices for BCN-E-BCN click chemistry reaction
Welcome to the technical support center for BCN-E-BCN click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common issues, and offer detailed experimental guidance for this powerful bioconjugation technique.
Frequently Asked Questions (FAQs)
Q1: What is this compound click chemistry?
A1: this compound click chemistry refers to the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. It involves the reaction of a bicyclo[6.1.0]nonyne (BCN) moiety with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly selective and biocompatible, making it ideal for conjugating molecules in complex biological systems.[1][2][3]
Q2: What are the main advantages of using BCN in click chemistry?
A2: BCN offers several advantages, including:
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.[1][4]
-
Mild Reaction Conditions: Conjugation can be performed in aqueous buffers at room temperature.[1]
-
High Selectivity: The BCN group specifically reacts with azides, avoiding side reactions with most other functional groups found in biological molecules.[1][4]
-
Stability: BCN and azide (B81097) functional groups are stable under typical storage and experimental conditions.[1]
-
Hydrophilicity: Compared to other cyclooctynes like DBCO, BCN is less hydrophobic, which can be advantageous for the solubility of conjugates.[2][5]
Q3: What is the difference between endo-BCN and exo-BCN?
A3: BCN is synthesized as a mixture of two diastereomers: endo-BCN and exo-BCN.[6] While both are reactive towards azides, they can exhibit slight differences in reactivity and may lead to products with different steric properties, which could be a consideration in applications sensitive to the three-dimensional structure of the final conjugate.[6]
Q4: Can BCN react with other functional groups besides azides?
A4: Yes, under certain conditions, BCN can react with thiols (sulfhydryl groups) present in cysteine residues of proteins.[1][7] This potential side reaction should be considered when working with thiol-containing molecules.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: One or both of your molecules (BCN-functionalized or azide-functionalized) may have degraded. | - Use freshly prepared or properly stored reagents. Azide- and BCN-functionalized molecules can often be stored at -20°C for extended periods.[1] - Verify the integrity of your starting materials using techniques like mass spectrometry or NMR. |
| 2. Inefficient Reaction Kinetics: The reaction may be too slow under your current conditions. | - Increase Temperature: While the reaction proceeds at room temperature, gently warming to 37°C can increase the rate. - Optimize pH: For many SPAAC reactions, a pH range of 7-9 is optimal.[8] However, the ideal pH can be buffer-dependent.[9][10][11] - Increase Concentration: Higher reactant concentrations can lead to faster reaction rates.[5] | |
| 3. Steric Hindrance: The BCN or azide group may be sterically inaccessible on one of the molecules. | - Consider using a BCN or azide reagent with a PEG spacer to increase the distance of the reactive group from the molecule's surface.[1] | |
| Presence of Unexpected Byproducts | 1. Reaction with Thiols: If your molecule contains free thiols (e.g., cysteine residues), the BCN group may be reacting with them.[1] | - Add a small amount of a reducing agent like β-mercaptoethanol (β-ME) to the reaction mixture to act as a scavenger for the BCN.[1][7] - Alternatively, block the free thiols with a reagent like iodoacetamide (B48618) before performing the click reaction. |
| 2. Impurities in Starting Materials: The observed byproducts may have been present in your initial reagents. | - Purify your starting materials before the reaction. - Analyze starting materials by HPLC or mass spectrometry to identify any impurities.[12] | |
| Difficulty Purifying the Final Conjugate | 1. Incomplete Reaction: A significant amount of unreacted starting material is present. | - Allow the reaction to proceed for a longer time or optimize the reaction conditions (see "Low or No Product Formation"). |
| 2. Inappropriate Purification Method: The chosen purification technique may not be suitable for separating the product from the starting materials. | - For biomolecules, size exclusion chromatography (SEC) or affinity chromatography are often effective. - For small molecules, reverse-phase HPLC is a common purification method.[1] | |
| Inconsistent Results Between Batches | 1. Variation in Reagent Quality: The purity or activity of your BCN or azide reagents may differ between batches. | - Characterize each new batch of reagents before use. |
| 2. Inconsistent Reaction Conditions: Small variations in pH, temperature, or concentration can affect the reaction outcome. | - Carefully control and document all reaction parameters for each experiment. |
Quantitative Data Summary
The efficiency of the BCN-azide click reaction is influenced by several factors. The following table summarizes key quantitative data to aid in reaction optimization.
| Parameter | Condition | Effect on Reaction Rate/Yield | Notes |
| Second-Order Rate Constant (k₂) | BCN with benzyl (B1604629) azide | ~0.06 - 0.1 M⁻¹s⁻¹ | BCN generally has a slower reaction rate compared to other cyclooctynes like DBCO (~0.6 - 1.0 M⁻¹s⁻¹).[13] |
| Temperature | Room Temperature (20-25°C) vs. 37°C | Increasing the temperature generally increases the reaction rate. | While the reaction proceeds at room temperature, incubation at 37°C can be used to accelerate slow reactions. |
| pH | 5 to 10 | Higher pH values (7-9) generally increase reaction rates for SPAAC.[8][9][11] | The optimal pH can be buffer-dependent. For example, HEPES buffer has been shown to result in higher reaction rates compared to PBS at the same pH.[10][11] |
| Solvent | Aqueous buffers (e.g., PBS) vs. Organic co-solvents (e.g., DMSO, EtOH) | The reaction is tolerant to a range of aqueous buffers.[9] Organic co-solvents are often used to dissolve hydrophobic molecules.[1] | The presence of organic co-solvents can impact reaction rates and should be optimized for each specific reaction.[9] For antibody conjugations, the final DMSO concentration should be kept low (e.g., <20%) to avoid denaturation.[1] |
| Stoichiometry | 1:1 vs. Excess of one reagent | Using a slight excess (e.g., 2-4 fold) of one reagent can help drive the reaction to completion, especially if one component is particularly precious or difficult to functionalize.[1] | For antibody labeling with a BCN-NHS ester, a 20-30 fold molar excess of the BCN reagent is often used for the initial activation step.[1] |
Experimental Protocols
Protocol 1: General Protocol for BCN-Azide Conjugation of a Protein
This protocol describes a general two-step procedure for labeling a protein with an azide-functionalized molecule.
Materials:
-
Protein to be labeled
-
BCN-NHS ester
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Spin desalting columns
Procedure:
Part A: Activation of the Protein with BCN-NHS Ester
-
Prepare a stock solution of the BCN-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the protein solution.[1] The final concentration of DMSO should be kept below 20%.[1]
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.[1]
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted BCN-NHS ester.[1]
-
Incubate for an additional 15 minutes at room temperature.[1]
-
Remove the excess, unreacted BCN-NHS ester and quenching reagent using a spin desalting column equilibrated with the reaction buffer.[1]
Part B: Conjugation of the BCN-Activated Protein with the Azide-Functionalized Molecule
-
To the solution of the BCN-activated protein, add the azide-functionalized molecule. A 2-4 fold molar excess of the azide is typically recommended.[1]
-
Incubate the reaction at room temperature overnight with gentle mixing.[1] For slower reactions, the incubation can be extended or carried out at 37°C.
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted azide-functionalized molecule.
-
Analyze the final conjugate using SDS-PAGE and/or mass spectrometry to confirm successful conjugation.
Protocol 2: General Protocol for BCN-Azide Conjugation of a Small Molecule
This protocol provides a general method for conjugating a BCN-functionalized small molecule to an azide-functionalized small molecule.
Materials:
-
BCN-functionalized small molecule
-
Azide-functionalized small molecule
-
Reaction solvent (e.g., DMSO/water mixture, EtOH/water mixture)[1]
-
Analytical and preparative HPLC system
Procedure:
-
Dissolve the BCN-functionalized and azide-functionalized small molecules in the chosen reaction solvent. The concentrations will depend on the solubility of the compounds but should be as high as feasible to promote the reaction.
-
Mix the solutions, typically using a 1:1 to 1:1.5 molar ratio of the reactants.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using analytical HPLC or LC-MS.
-
Once the reaction is complete (typically within 2-24 hours), purify the product using preparative reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Visualizations
Caption: Workflow for protein conjugation using this compound click chemistry.
Caption: A logical workflow for troubleshooting low-yield BCN click reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. BCN-amine exo BCN reagents Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: BCN-E-BCN vs. Dimedone for Sulfenic Acid Detection
An essential guide for researchers in redox biology, offering a detailed comparison of two prominent chemical probes for the detection of protein sulfenic acids. This guide delves into the chemistry, performance, and experimental considerations of BCN-E-BCN and dimedone-based probes, supported by experimental data and protocols to inform your research decisions.
The reversible oxidation of cysteine residues to sulfenic acid (R-SOH) is a critical post-translational modification in cellular signaling and redox regulation. Its transient nature, however, makes detection challenging. This guide provides a comprehensive comparison of two widely used chemical probes: the traditional dimedone-based reagents and the more recent bicyclo[6.1.0]nonyne (BCN)-based probe, this compound.
Probes at a Glance: A Performance Showdown
This compound and dimedone-based probes offer distinct advantages and disadvantages for researchers. The choice of probe can significantly impact the sensitivity, speed, and experimental workflow for detecting sulfenylated proteins.
| Feature | This compound | Dimedone-Based Probes |
| Reaction Mechanism | Pericyclic ene-type reaction | Nucleophilic addition |
| Reaction Rate | Very fast (hundreds of times faster than dimedone)[1] | Slow[1] |
| Cell Permeability | Cell-permeable[2][3] | Poor cell permeability[4][5] |
| Selectivity | Selective for sulfenic acid over other cysteine oxidation states (thiol, disulfide, sulfinic, sulfonic)[6][7] | Selective for sulfenic acid; does not react with thiol, disulfide, sulfinic, or sulfonic forms[8][9] |
| Detection Method | Copper-free click chemistry with azide-tagged reporters (e.g., biotin, fluorophores)[3][6] | Direct detection of mass adduct or use of tagged derivatives (e.g., biotin, fluorophores)[8][9][10] |
| In-Cell Labeling | Efficient at lower concentrations[3] | Requires higher concentrations and longer incubation times[1] |
The Chemistry Behind Detection
The fundamental difference between this compound and dimedone lies in their reaction mechanisms with sulfenic acid.
Dimedone , a classic probe, relies on a nucleophilic addition of its enol form to the electrophilic sulfur of the sulfenic acid.[1] This reaction, while specific, is relatively slow, which can be a significant limitation when studying a transient modification like sulfenylation.[1]
This compound , on the other hand, utilizes a highly efficient, strain-promoted pericyclic ene-type reaction.[1] This bioorthogonal reaction is significantly faster than the nucleophilic attack of dimedone, with reaction rate constants reported to be hundreds of times greater.[1][7][11] This rapid trapping is crucial for capturing fleeting sulfenic acid intermediates that might otherwise be reduced or further oxidized.[1]
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Protein Sulfenic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strained Cycloalkynes as New Protein Sulfenic Acid Traps - PMC [pmc.ncbi.nlm.nih.gov]
Validating BCN-E-BCN Labeling with Mutant Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise detection of protein sulfenylation, a reversible post-translational modification involved in redox signaling, is crucial for understanding cellular processes and disease mechanisms. The bicyclo[6.1.0]nonyne (BCN)-based probe, BCN-E-BCN , offers a sensitive tool for this purpose. This guide provides an objective comparison of this compound with other sulfenic acid probes, supported by experimental data, and details protocols for its validation using mutant proteins.
Comparison of Sulfenic Acid Probes
The selection of a probe for detecting protein sulfenylation depends on factors like reaction kinetics, cell permeability, and specificity. This compound is a bifunctional, cell-permeable reagent that reacts rapidly with sulfenic acids.[1][2] One BCN moiety tags the sulfenylated cysteine, while the other is available for copper-free click chemistry with an azide-tagged reporter.[1][2]
Quantitative Comparison of Labeling Efficiency
The following table summarizes the labeling efficiency of BCN compared to other common sulfenic acid probes on the model protein Glutathione Peroxidase 3 (Gpx3).
| Probe | Probe Concentration (mM) | Gpx3 Labeling Efficiency (%) | Reference |
| BCN | 0.1 | 25 | [3] |
| 1 | 80 | [3] | |
| DYn-2 | 0.1 | 49 | [3] |
| 1 | 67 | [3] | |
| BTD | 0.1 | ~100 | [3] |
| TCO | 0.1 | 53 | [3] |
| 1 | 64 | [3] | |
| Norb | Up to 1 | No detectable labeling | [3] |
Note: BTD (a dimedone-based probe) shows the highest efficiency at lower concentrations. However, dimedone-based probes are known for their slower reaction rates, which can lead to underdetection of transient sulfenic acid modifications.[1] BCN offers a significant improvement in reaction kinetics.[1]
Validating this compound Labeling Specificity with Mutant Proteins
A key method to validate the specificity of this compound for cysteine sulfenylation is to use mutant proteins where the target cysteine residues are replaced with non-oxidizable amino acids, such as alanine. This approach ensures that the labeling is dependent on the presence of the specific cysteine residue.
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for validating this compound labeling using a wild-type (WT) and a cysteine-deficient mutant protein.
Caption: Workflow for validating site-specific protein labeling with this compound using mutant proteins.
Experimental Protocols
This compound Labeling of Wild-Type and Cysteine-Deficient Mutant Proteins
This protocol is adapted from a study on cofilin, a protein with redox-sensitive cysteines.[1]
Materials:
-
Purified wild-type and cysteine-deficient mutant protein (e.g., cofilin C139A/C147A)
-
Hydrogen peroxide (H₂O₂)
-
This compound probe
-
Azide-conjugated biotin or fluorophore
-
SDS-PAGE reagents
-
Western blot reagents (primary antibody against the protein of interest, streptavidin-HRP or secondary antibody against the fluorophore)
-
Chemiluminescence substrate
Procedure:
-
Protein Oxidation:
-
Incubate the purified wild-type and mutant proteins with varying concentrations of H₂O₂ (e.g., 0-500 µM) for a defined period (e.g., 10 minutes) at room temperature to induce sulfenylation.
-
-
This compound Labeling:
-
Add this compound to the protein samples to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry:
-
Add the azide-conjugated reporter (e.g., azide-biotin) to the labeled protein samples.
-
Incubate for 1 hour at room temperature.
-
-
SDS-PAGE and Western Blot:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the protein of interest to confirm equal loading.
-
Probe with streptavidin-HRP (for biotin-labeled proteins) or an antibody against the fluorophore to detect labeled proteins.
-
Develop the blot using a chemiluminescence substrate.
-
Expected Outcome: A signal for the labeled protein should be observed in the wild-type samples treated with H₂O₂, and this signal should be significantly reduced or absent in the cysteine-deficient mutant samples, confirming the specificity of this compound for the target cysteine residues.
Mass Spectrometry Analysis for Labeling Validation
Mass spectrometry can be used to confirm the precise location of the this compound label.
Procedure:
-
Sample Preparation:
-
Label the wild-type protein with this compound as described above.
-
Perform in-gel or in-solution digestion of the labeled protein with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database.
-
Identify the peptide containing the this compound modification. The mass shift corresponding to the this compound label will confirm the site of modification.
-
Signaling Pathway Example: Redox Regulation of Actin Dynamics
Protein sulfenylation plays a critical role in regulating signaling pathways. For instance, the oxidation of cysteine residues in actin and its regulatory proteins, such as cofilin, can impact actin dynamics. This compound can be a valuable tool to study these processes.
Caption: Redox regulation of cofilin activity and its impact on actin dynamics.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Confirming Protein Sulfenylation: A Guide to Orthogonal Validation of BCN-E-BCN Results
For researchers in drug development and cellular signaling, accurately identifying post-translational modifications is critical. The bifunctional BCN-E-BCN probe is a powerful tool for detecting protein S-sulfenylation, a reversible oxidative modification of cysteine residues.[1] This guide provides a comparative overview of orthogonal methods to validate findings from this compound experiments, ensuring the robustness and reliability of your research data.
The primary result from a this compound experiment is the identification of a protein that is sulfenylated, typically observed via Western blot after click chemistry-based labeling with a reporter like biotin.[2] However, as with any technique, independent verification is crucial. Here, we compare three robust orthogonal methods: the use of alternative chemical probes, mass spectrometry-based identification, and site-directed mutagenesis.
Core Methodology: this compound Labeling Workflow
This compound is a cell-permeable reagent with two bicyclo[6.1.0]nonyne (BCN) groups.[2] One BCN group selectively reacts with a protein sulfenic acid (P-SOH). The second BCN group is then available for a copper-free click chemistry reaction with an azide-tagged reporter molecule (e.g., Azide-Biotin), enabling detection or enrichment.
Orthogonal Method 1: Alternative Chemical Probes (Dimedone-Based)
The most direct way to confirm a this compound result is to use a structurally different chemical probe that also targets sulfenic acids. Dimedone and its derivatives are well-established, highly selective reagents for this purpose.[3] Probes like DCP-Bio1 (a biotin-tagged dimedone derivative) or DYn-2 (a dimedone derivative with an alkyne handle for click chemistry) react specifically with sulfenic acids to form a stable thioether linkage.[4][5][6][7]
If both this compound and a dimedone-based probe identify the same protein as being oxidized under the same experimental conditions, it provides strong evidence that the protein is genuinely sulfenylated.
Experimental Protocol: Dimedone-Based Probe Labeling (DCP-Bio1)
-
Cell Treatment: Treat cells with the desired oxidative stimulus in parallel with a vehicle control.
-
Lysis and Labeling: Lyse the cells in a buffer containing 1 mM DCP-Bio1. To prevent post-lysis artifacts, the buffer should also contain alkylating agents (e.g., 10 mM N-ethylmaleimide) to block free thiols and catalase to quench excess hydrogen peroxide.[5][8]
-
Incubation: Incubate the lysate on ice for 1 hour to allow for complete labeling of sulfenic acids.[5]
-
Protein Precipitation: Perform a chloroform/methanol precipitation to remove excess probe.
-
Resuspension and Analysis: Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with streptavidin-HRP to detect biotinylated (i.e., sulfenylated) proteins. The resulting band pattern should be comparable to that obtained with the this compound method.
Orthogonal Method 2: Mass Spectrometry (MS)
Mass spectrometry provides the highest level of confirmation by not only identifying the protein but also pinpointing the exact cysteine residue that is modified. This method offers definitive, high-resolution validation of the sulfenylation event.[9] The typical workflow involves labeling the sulfenic acid with a tagged probe (like a dimedone derivative), enriching the labeled proteins or peptides, and then analyzing them via LC-MS/MS.[4][6]
Experimental Protocol: Site-Specific Sulfenylation Analysis by MS
-
Labeling and Enrichment: Label sulfenylated proteins in cell lysates using a biotin-tagged dimedone probe (e.g., DCP-Bio1) as described in the protocol above. Enrich the biotinylated proteins using streptavidin-agarose beads.[5][10]
-
On-Bead Digestion: Thoroughly wash the beads to remove non-specifically bound proteins. Perform an on-bead tryptic digest to cleave the captured proteins into peptides.
-
Elution and Analysis: Elute the peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a database search algorithm to identify the peptides. The presence of a peptide with a mass shift corresponding to the dimedone-adduct (+138 Da) on a specific cysteine residue confirms the site of S-sulfenylation.[11]
Orthogonal Method 3: Site-Directed Mutagenesis
Site-directed mutagenesis is the gold standard for confirming the functional importance and specific site of any post-translational modification. By mutating the cysteine residue identified by this compound and/or MS to an amino acid that cannot be oxidized (such as alanine (B10760859) or serine), you can determine if the labeling is site-specific.[12] The disappearance of the signal after mutation provides unequivocal evidence that the specific cysteine is the target of sulfenylation.
Experimental Protocol: Validation by Mutagenesis
-
Identify Target Cysteine: Based on MS data or prediction, identify the putative sulfenylated cysteine residue on your protein of interest.
-
Generate Mutant: Use a commercial site-directed mutagenesis kit to generate a plasmid encoding the protein with the target cysteine mutated to alanine (Cys -> Ala).
-
Transfection: Transfect cells with either the wild-type (WT) or the Cys -> Ala mutant plasmid.
-
Stimulation and Labeling: Treat the transfected cells with the oxidative stimulus and label with this compound followed by Azide-Biotin click chemistry as per the primary experimental protocol.
-
Immunoprecipitation & Western Blot: Lyse the cells and perform an immunoprecipitation (IP) for your protein of interest (e.g., using an antibody against a FLAG or Myc tag on the expressed protein).
-
Analysis: Analyze the IP eluates by Western blot, probing with streptavidin-HRP. A strong signal should be present for the WT protein but absent or significantly reduced for the Cys -> Ala mutant, confirming the specific site of modification.
Data and Method Comparison
To aid in selecting the appropriate validation method, the tables below summarize the key characteristics and data outputs for each technique.
Table 1: Comparison of Orthogonal Method Characteristics
| Feature | This compound (Primary) | Alternative Probe (Dimedone) | Mass Spectrometry (MS) | Site-Directed Mutagenesis |
| Principle | Cycloalkyne reaction with P-SOH, then click chemistry. | Dimedone reaction with P-SOH. | Fragment-based identification of modified peptides. | Genetic elimination of the modification site. |
| Data Output | Protein ID (via WB), relative quantification. | Protein ID (via WB), relative quantification. | Protein ID and specific site of modification. | Confirmation of a specific modification site. |
| Specificity | High for sulfenic acid. | High for sulfenic acid. | Very High; identifies specific residue. | Absolute for the targeted site. |
| Sensitivity | High (signal amplification via streptavidin). | High (signal amplification via streptavidin). | Moderate to High (dependent on instrument). | High (dependent on IP and WB). |
| Throughput | Moderate (gel-based). | Moderate (gel-based). | Low (sample intensive). | Low (clone generation required). |
| Expertise | Standard biochemistry/WB skills. | Standard biochemistry/WB skills. | Specialized proteomics expertise required. | Molecular biology skills required. |
Table 2: Example Quantitative Data Summary
| Method | Target Protein | Wild-Type (Stimulated) | Cys->Ala Mutant (Stimulated) | Interpretation |
| This compound + WB | Protein X | 100% (Normalized Intensity) | N/A | Protein X is sulfenylated. |
| Dimedone Probe + WB | Protein X | 95% (Relative Intensity) | N/A | Confirms sulfenylation of Protein X. |
| Mass Spectrometry | Protein X | Peptide ACGTYK identified (C=+138 Da) | N/A | Cysteine at position 123 is the site. |
| Mutagenesis + WB | Protein X | 100% (Normalized Intensity) | 5% (Relative Intensity) | Confirms Cys123 is the specific site. |
Logical and Pathway Visualizations
The relationship between the primary this compound experiment and the orthogonal methods can be visualized as a logical workflow for robust validation.
The confirmed sulfenylation of a protein is often the first step in understanding its role in a larger biological context, such as regulating an enzyme's activity within a signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global, in situ, site-specific analysis of protein S-sulfenylation | Springer Nature Experiments [experiments.springernature.com]
- 5. scb.wfu.edu [scb.wfu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Protein Sulfenic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
A Head-to-Head Comparison: BCN-E-BCN as a Superior Tool for Elucidating Protein Oxidation
For researchers, scientists, and drug development professionals investigating the intricate roles of protein oxidation in cellular signaling and disease, the choice of detection methodology is paramount. This guide provides an in-depth comparison of BCN-E-BCN, a novel bifunctional probe, with established methods for studying protein sulfenylation, a key intermediate in protein oxidation. Through a detailed analysis of experimental data and protocols, we highlight the distinct advantages of this compound in terms of reactivity, specificity, and experimental efficiency.
The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that modulates protein function in a manner akin to phosphorylation.[1] However, the inherent instability of the sulfenic acid moiety presents a significant challenge for its detection and characterization.[2] To address this, various chemical probes have been developed. This guide focuses on a comparative analysis of this compound against two widely used alternatives: dimedone-based probes and the biotin-switch method.
Unveiling the Advantages of this compound
This compound (bis(((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl) ethane-1,2-diyldicarbamate) is a cell-permeable, bifunctional reagent designed for the specific and efficient labeling of sulfenylated proteins.[2] Its core advantages lie in its unique chemical structure and reaction mechanism.
Enhanced Reactivity for Capturing Transient Events: The most significant advantage of this compound is its remarkably fast reaction rate with sulfenic acids. The strained bicyclo[6.1.0]nonyne (BCN) moiety undergoes a rapid pericyclic ene-type reaction with the sulfenic acid group.[3] This reaction is reported to be over 100 times faster than that of dimedone-based probes, which is crucial for capturing the transient nature of sulfenic acid modifications that might otherwise be reversed or further oxidized.[4]
High Specificity for Sulfenic Acid: this compound demonstrates high selectivity for the sulfenic acid form of cysteine, with no significant reactivity towards other oxidation states like sulfinic or sulfonic acids, or the reduced thiol form.[4] This specificity ensures that the detected signal accurately reflects the level of protein sulfenylation.
Cell Permeability for In Vivo Studies: The cell-permeable nature of this compound allows for the labeling of sulfenylated proteins directly within living cells, providing a more accurate snapshot of the cellular redox state compared to methods that rely solely on cell lysates.[2]
Bifunctional Design for Versatile Detection: The symmetrical design of this compound, featuring two BCN groups, is a key innovation. One BCN group reacts with the sulfenic acid, leaving the second BCN group available for a highly efficient, copper-free click chemistry reaction with an azide-tagged reporter molecule.[3] This allows for versatile downstream applications, including fluorescent detection for imaging or biotin (B1667282) tagging for enrichment and mass spectrometry-based identification of oxidized proteins.
Comparative Analysis: this compound vs. Alternative Methods
To provide a clear overview, the following table summarizes the key features of this compound in comparison to dimedone-based probes and the biotin-switch method.
| Feature | This compound | Dimedone-Based Probes (e.g., DCP-Bio1) | Biotin-Switch Method |
| Target Modification | Cysteine Sulfenic Acid (-SOH) | Cysteine Sulfenic Acid (-SOH) | Reversible Cysteine Oxidations (e.g., -SOH, -S-S-, -SNO) |
| Reaction Rate | Very High (>100x faster than dimedone) | Moderate (Second-order rate constant ~11.8 M⁻¹s⁻¹)[5] | Indirect, relies on reduction step |
| Specificity | High for -SOH | High for -SOH | Dependent on the reducing agent used |
| Cell Permeability | Yes | Generally lower, some permeable versions exist | No (performed on lysates) |
| Detection Principle | Direct labeling followed by click chemistry | Direct labeling | Indirect labeling after reduction |
| Workflow Complexity | Relatively straightforward | Straightforward | Multi-step, requires blocking and reduction |
| Potential for Artifacts | Low | Potential for incomplete labeling due to slower kinetics | High potential for artifacts from incomplete blocking or non-specific reduction |
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for the detection of protein sulfenylation in cell lysates using this compound and a representative dimedone-based probe, DCP-Bio1.
Protocol 1: Detection of Sulfenylated Proteins using this compound
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
This compound solution (e.g., 10 mM in DMSO)
-
Azide-functionalized reporter (e.g., Azide-PEG4-Biotin or a fluorescent azide)
-
SDS-PAGE reagents
-
Western blot equipment
-
Streptavidin-HRP conjugate (for biotin detection) or fluorescence imaging system
Methodology:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Labeling with this compound: Add this compound to the cell lysate to a final concentration of 100 µM. Incubate for 1 hour at room temperature with gentle rotation.
-
Click Chemistry Reaction: Add the azide-functionalized reporter (e.g., Azide-PEG4-Biotin) to a final concentration of 50 µM. Incubate for 1 hour at room temperature with gentle rotation.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer to the labeled lysate and heat at 95°C for 5 minutes.
-
Western Blot Analysis: Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with streptavidin-HRP (for biotin-labeled proteins) or visualize directly (for fluorescently labeled proteins).
Protocol 2: Detection of Sulfenylated Proteins using DCP-Bio1 (Dimedone-based probe)
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors and 1 mM DCP-Bio1
-
SDS-PAGE reagents
-
Western blot equipment
-
Streptavidin-HRP conjugate
Methodology:
-
Cell Lysis and Labeling: Wash cells with ice-cold PBS. Lyse cells directly in ice-cold lysis buffer containing 1 mM DCP-Bio1. Incubate on ice for 30-60 minutes.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer to the lysate and heat at 95°C for 5 minutes.
-
Western Blot Analysis: Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with streptavidin-HRP to detect biotinylated (sulfenylated) proteins.
Visualizing the Workflow and a Key Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for detecting sulfenylated proteins using this compound.
Protein oxidation plays a crucial role in regulating various signaling pathways. The Keap1-Nrf2 pathway is a prime example, where the oxidation of specific cysteine residues in Keap1 is a key event in the cellular antioxidant response.[6]
Caption: The Keap1-Nrf2 signaling pathway is regulated by cysteine oxidation.
Conclusion
The study of protein oxidation is critical for understanding a wide range of biological processes and diseases. The development of this compound represents a significant advancement in the tools available to researchers in this field. Its superior reactivity, high specificity, and suitability for in-cell labeling make it an invaluable tool for accurately capturing the dynamics of protein sulfenylation. While dimedone-based probes and the biotin-switch method have their applications, this compound offers a more robust and efficient workflow, minimizing the potential for artifacts and enabling a more precise investigation of the sulfenome. For researchers seeking to unravel the complexities of redox signaling, this compound provides a powerful and reliable solution.
References
- 1. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02569A [pubs.rsc.org]
- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to BCN-E-BCN: A Comparative Analysis for Detecting Protein Sulfenylation
For researchers, scientists, and drug development professionals, the accurate detection of protein S-sulfenylation, a transient and crucial post-translational modification, is paramount. The bifunctional probe, BCN-E-BCN, has emerged as a powerful tool for this purpose. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data, to delineate its strengths and limitations in specific research applications.
Introduction to this compound
This compound is a cell-permeable chemical probe designed for the selective labeling of protein sulfenic acids (R-SOH). It consists of two bicyclo[6.1.0]nonyne (BCN) moieties linked by an ethylenediamine (B42938) bridge. One BCN group reacts specifically with the sulfenic acid on a protein, forming a stable covalent bond. The second, unreacted BCN group is then available for a copper-free click chemistry reaction with an azide-tagged reporter molecule, such as a fluorophore or biotin, for visualization or enrichment.[1][2]
Comparison with Alternative Probes: The Dimedone Family
The primary alternatives to this compound are dimedone-based probes. Dimedone and its derivatives, such as the widely used DCP-Bio1 (a biotin-tagged 1,3-cyclohexanedione), react with sulfenic acids via a nucleophilic addition. While effective, these probes exhibit key differences in performance when compared to this compound.
Data Presentation: Quantitative Comparison of Sulfenic Acid Probes
The following table summarizes the key performance metrics of this compound and dimedone-based probes.
| Feature | This compound | Dimedone-Based Probes (e.g., Dimedone, DCP-Bio1) | References |
| Reaction Mechanism | Pericyclic ene-type reaction | Nucleophilic addition | [1][3] |
| Reaction Rate | Significantly faster; reported to be over 100 to hundreds of times faster than dimedone-based probes. | Slower reaction kinetics. Second-order rate constant for dimedone with a model sulfenic acid is approximately 11.8 M⁻¹s⁻¹. The rate for DCP-Bio1 with a protein sulfenic acid (fRMsr) was estimated at 2.0 M⁻¹s⁻¹. | [3][4][5] |
| Cell Permeability | Readily cell-permeable. | Generally cell-permeable, though some derivatives may have limitations. | [2][6] |
| Selectivity | Highly selective for sulfenic acids over other cysteine oxidation states (thiol, disulfide, sulfinic, sulfonic). | Selective for sulfenic acids. | [7] |
| Potential Off-Target Reactions | Can react with protein persulfides (-SSH), although the resulting mass adduct is different. May also react with thiols, a reaction that can be suppressed by β-mercaptoethanol. | Generally considered highly specific for sulfenic acids. | [8][9] |
| Typical Concentration (In Vitro) | 25 µM | 1 mM (Dimedone), 1 mM (DCP-Bio1) | [3][10] |
| Typical Incubation Time (In Vitro) | 20 minutes | 20 minutes to 1 hour | [3] |
Experimental Protocols
Protocol 1: In Vitro Labeling of Recombinant Protein with this compound vs. Dimedone
This protocol is adapted from a study comparing the labeling efficiency of this compound and dimedone on a model protein.[3]
1. Protein Preparation:
-
Prepare a solution of the purified recombinant protein of interest in a suitable buffer (e.g., PBS).
-
Induce sulfenylation by treating the protein with a controlled amount of an oxidant like hydrogen peroxide (H₂O₂).
2. Probe Labeling:
-
Divide the oxidized protein solution into two sets of samples.
-
To one set, add this compound to a final concentration of 25 µM.[3]
-
To the other set, add dimedone to a final concentration of 1 mM.[3]
-
Incubate both sets of samples at room temperature for 20 minutes.[3]
3. Sample Processing for this compound:
-
Proceed with a copper-free click reaction by adding an azide-tagged reporter (e.g., azide-PEG3-biotin) to a final concentration of 1 mM.[3]
-
Incubate on a tube rotator at room temperature for 1 hour.[3]
-
Precipitate the protein by adding three volumes of chilled acetone (B3395972) and incubating at -80°C for 1 hour.[3]
-
Pellet the protein by centrifugation and resuspend in a suitable buffer for analysis (e.g., SDS-PAGE loading buffer).[3]
4. Sample Processing for Dimedone:
-
After the 20-minute incubation, quench the reaction by adding boiling buffer (e.g., 1x LDS with 10% 2-mercaptoethanol).[3]
-
Heat the samples at 95°C for 5 minutes.[3]
5. Analysis:
-
Analyze the labeled proteins by Western blotting using an appropriate detection method (e.g., streptavidin-HRP for biotin-labeled proteins).
Protocol 2: In-Cell Labeling of Sulfenylated Proteins with DCP-Bio1
This protocol is a general guideline for using a dimedone-based probe for in-cell labeling.[1]
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with a stimulus to induce oxidative stress and protein sulfenylation.
2. In Situ Labeling:
-
Incubate the cells with serum-free media containing 100 µM DCP-Bio1 for 30 to 60 minutes.[1]
3. Cell Lysis and Sample Preparation:
-
Wash the cells with PBS to remove excess probe.
-
Lyse the cells in a buffer containing reagents to prevent post-lysis oxidation, such as alkylating agents and catalase.[4]
-
The cell lysate containing biotinylated proteins can then be used for downstream applications.
4. Downstream Applications:
-
Western Blotting: Detect biotinylated proteins using streptavidin-HRP.
-
Affinity Purification: Enrich biotinylated proteins using streptavidin-agarose beads for identification by mass spectrometry.[5]
Mandatory Visualizations
Signaling Pathway: this compound Reaction Mechanism
Caption: Reaction mechanism of this compound with a protein sulfenic acid and subsequent click chemistry.
Experimental Workflow: Sulfenic Acid Detection
Caption: General experimental workflow for detecting protein sulfenylation.
Limitations of this compound
Despite its advantages, this compound is not without its limitations, which researchers should consider when designing their experiments.
-
Potential for Off-Target Reactions: While highly selective for sulfenic acids over other common cysteine oxidation states, the BCN moiety has been shown to react with protein persulfides (-SSH).[8] Although the resulting mass adduct differs from that of the sulfenic acid reaction, this cross-reactivity could complicate proteomic analyses if not properly controlled for. Additionally, BCN reagents can react with thiols, though this can be mitigated by the addition of reducing agents like β-mercaptoethanol.[9]
-
Reaction Kinetics in Complex Environments: While significantly faster than dimedone-based probes in vitro, the reaction kinetics of this compound within the complex and crowded environment of a living cell can be influenced by factors such as local protein concentration, accessibility of the sulfenic acid, and the presence of competing cellular nucleophiles.
-
Cost and Availability: As a more specialized reagent, this compound can be more expensive and less readily available than traditional dimedone-based probes.
Conclusion
This compound offers a significant advancement in the detection of protein sulfenylation, primarily due to its rapid reaction kinetics and excellent cell permeability. These features make it particularly well-suited for capturing transient sulfenic acid modifications in living cells. However, researchers must be mindful of its potential for off-target reactions, particularly with protein persulfides, and consider the cost-effectiveness for their specific application. For endpoint assays or when reaction speed is less critical, the well-characterized and more affordable dimedone-based probes remain a viable and valuable alternative. The choice of probe should ultimately be guided by the specific experimental goals, the biological system under investigation, and the available resources.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02569A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfenic acid in human serum albumin: Reaction with thiols, oxidation and spontaneous decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BCN-E-BCN for Sulfenic Acid Detection: A Guide to Cross-Reactivity and Performance
For researchers, scientists, and drug development professionals, the precise detection of protein sulfenylation is critical for understanding cellular signaling and oxidative stress. This guide provides a comprehensive cross-reactivity analysis of BCN-E-BCN, a bifunctional probe for labeling cysteine sulfenic acids, and compares its performance against other common methodologies. The following sections detail quantitative data, experimental protocols, and visual workflows to facilitate informed decisions in probe selection.
Performance Comparison of Sulfenic Acid Probes
This compound is a bifunctional probe designed for the selective labeling of proteins bearing cysteine sulfenic acids. One of the bicyclo[6.1.0]nonyne (BCN) moieties reacts with the sulfenic acid via a rapid pericyclic ene–type reaction, leaving the second BCN group available for copper-free click chemistry with an azide-tagged reporter molecule for detection and enrichment.[1] This approach offers a significant kinetic advantage over traditional dimedone-based probes.
The following table summarizes the performance of this compound in comparison to other widely used probes for sulfenic acid detection. The data is based on the labeling efficiency of a model sulfenic acid-containing protein, Glutathione Peroxidase 3 (Gpx3), as determined by mass spectrometry.
| Probe | Probe Type | Labeling Efficiency with Gpx3-SOH (100 µM probe) | Key Characteristics |
| BCN | Strained Alkyne | ~57% | High reactivity, selective for sulfenic acid over other cysteine oxidation states.[2][3] |
| Dimedone (DYn-2) | 1,3-Diketone | ~67% | Well-established selectivity, but slower reaction rates compared to newer probes.[4] |
| BTD | Benzothiazine | ~100% (Quantitative) | Exhibits the highest reactivity among the tested probes.[4] |
| TCO | Strained Alkene | ~64% | Reactivity comparable to BCN. |
| Norbornene (Norb) | Strained Alkene | No observable labeling | Insufficient ring strain for efficient reaction with sulfenic acids under these conditions.[4] |
Experimental Protocols
In Vitro Cross-Reactivity Analysis Using a Model Protein
This protocol outlines a method to assess the cross-reactivity of this compound against various potential off-targets using a purified protein and mass spectrometry.
1. Preparation of Model Protein and Potential Off-Targets:
- Prepare solutions of a model protein known to be susceptible to sulfenylation (e.g., recombinant Gpx3) at a final concentration of 10 µM in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
- Prepare solutions of potential off-target molecules, including other amino acids (e.g., cysteine, serine, lysine), and other cysteine oxidation states (e.g., cysteine sulfinic acid, S-nitrosoglutathione) at a concentration of 1 mM.
2. Labeling Reaction:
- To the model protein and each off-target solution, add this compound to a final concentration of 100 µM.
- Incubate the reactions at room temperature for 1 hour.
3. Sample Preparation for Mass Spectrometry:
- For the protein samples, precipitate the protein using cold acetone (B3395972) to remove excess probe.
- Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).
- Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free thiols with iodoacetamide.
- Digest the protein into peptides using trypsin overnight at 37°C.
- For the small molecule off-target samples, dilute the reaction mixture in a suitable solvent for direct infusion or LC-MS analysis.
4. LC-MS/MS Analysis:
- Analyze the digested peptides and small molecule samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- For protein samples, search the MS/MS data against the protein sequence database to identify peptides modified by this compound. The modification will result in a specific mass shift.
- For small molecule samples, analyze the spectra to detect any mass shifts corresponding to the addition of the BCN moiety.
5. Data Analysis:
- Quantify the extent of labeling on the target protein by comparing the peak intensities of modified versus unmodified peptides.
- Assess cross-reactivity by determining the presence and abundance of modifications on the off-target molecules.
Identification of Off-Target Proteins in a Cellular Context
This protocol describes a chemoproteomic workflow to identify potential off-target proteins of this compound in a complex biological sample.
1. Cell Culture and Treatment:
- Culture cells of interest (e.g., HeLa cells) to ~80% confluency.
- Treat the cells with a stimulus to induce oxidative stress and protein sulfenylation (e.g., 100 µM H₂O₂ for 15 minutes) or leave untreated as a control.
2. In-Cell Labeling:
- Incubate the cells with 100 µM this compound for 1 hour at 37°C.
3. Cell Lysis and Protein Extraction:
- Wash the cells with PBS to remove excess probe.
- Lyse the cells in a buffer containing detergents and protease inhibitors.
- Quantify the protein concentration of the lysates.
4. Click Chemistry and Biotinylation:
- To 1 mg of protein lysate, add an azide-functionalized biotin (B1667282) tag (e.g., Azide-PEG3-Biotin) and a copper-free click chemistry catalyst if necessary (though BCN reacts spontaneously with azides).
- Incubate for 1 hour at room temperature to attach the biotin tag to the this compound-labeled proteins.
5. Enrichment of Labeled Proteins:
- Incubate the biotinylated lysate with streptavidin-conjugated beads for 2 hours at 4°C to capture the labeled proteins.
- Wash the beads extensively to remove non-specifically bound proteins.
6. On-Bead Digestion:
- Resuspend the beads in a digestion buffer and add trypsin.
- Incubate overnight at 37°C to digest the captured proteins into peptides.
7. LC-MS/MS Analysis and Protein Identification:
- Collect the supernatant containing the digested peptides.
- Analyze the peptides by LC-MS/MS.
- Search the MS/MS data against a protein database to identify the proteins that were labeled with this compound.
8. Data Analysis:
- Compare the list of identified proteins from the H₂O₂-treated and control samples to identify proteins that are specifically labeled upon oxidative stress.
- Proteins identified that are not known sulfenylation targets may represent potential off-targets.
Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures involved, the following diagrams illustrate the cysteine oxidation pathway and the experimental workflow for cross-reactivity analysis.
Caption: Cysteine oxidation pathway and detection by this compound.
Caption: Experimental workflow for in vitro cross-reactivity analysis.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strained Cycloalkynes as New Protein Sulfenic Acid Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Comparative Guide to Quantitative Analysis of Protein Sulfenylation: BCN-E-BCN and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of protein sulfenylation is crucial for understanding cellular redox signaling and its implications in various diseases. This guide provides an objective comparison of the bifunctional probe BCN-E-BCN with other common methods for the quantitative analysis of this transient post-translational modification.
Protein sulfenylation, the oxidation of cysteine residues to sulfenic acid (R-SOH), is a key mechanism in redox-regulated cellular processes.[1][2][3] Its labile nature, however, presents a significant challenge for detection and quantification.[1][2] This guide delves into the utility of this compound, a cell-permeable, bifunctional reagent, and contrasts its performance with established alternatives, supported by experimental data and detailed protocols.
Probing Protein Sulfenylation: A Head-to-Head Comparison
The selection of a suitable probe is paramount for the reliable quantification of protein sulfenylation. Factors such as reactivity, selectivity, and compatibility with downstream applications must be considered. This compound has emerged as a highly reactive and sensitive tool, offering advantages over traditional dimedone-based probes.[2][4]
Here, we compare key characteristics of this compound with other widely used probes for protein sulfenylation analysis.
| Probe | Chemical Class | Key Features | Advantages | Disadvantages | Downstream Applications |
| This compound | Strained Alkyne | Bifunctional, cell-permeable.[1][2] | High reactivity and sensitivity, faster reaction times compared to dimedone.[2][4] Enables copper-free click chemistry for versatile tagging.[1][2] | Can also react with persulfidated proteins, though distinguishable by mass spectrometry.[5] | Western Blotting, Mass Spectrometry, Fluorescence Imaging.[2] |
| Dimedone-based Probes (e.g., DCP-Bio1, DYn-2) | β-dicarbonyl | Cell-permeable, selective for sulfenic acids.[3][6] | Well-established, commercially available with various tags (biotin, fluorophores).[7] | Slower reaction rates, requiring longer incubation times which may lead to underdetection.[2] | Western Blotting, Mass Spectrometry, Fluorescence Imaging.[6][7][8] |
| Benzothiazine-based Probes (e.g., BTD) | Benzothiazine | Highly efficient in capturing sulfenic acids.[9][10] | Can quantitatively capture model proteins like Gpx3 at low concentrations.[9] | Newer class of probes, less extensively characterized in all biological contexts compared to dimedone. | Mass Spectrometry, Immunoblotting.[11] |
| Other Strained Alkenes/Alkynes (e.g., TCO, Norbornene) | Strained Alkene/Alkyne | React with sulfenic acids. | Offer alternative click chemistry handles. | Generally show lower reactivity and labeling efficiency compared to BCN and BTD in model systems.[9] Norbornene, in some studies, showed no detectable labeling.[9] | Mass Spectrometry, Fluorescence Imaging.[5] |
Quantitative Performance Data
The following table summarizes the reported labeling efficiency of different probes for the model sulfenylated protein Gpx3, providing a quantitative basis for comparison.
| Probe | Concentration | Gpx3 Labeling Efficiency | Reference |
| BCN | 0.1 mM | 25% | [9] |
| 1 mM | 80% | [9] | |
| DYn-2 (Dimedone-based) | 0.1 mM | 49% | [9] |
| 1 mM | 67% | [9] | |
| BTD | 0.1 mM | Quantitative | [9] |
| TCO | 0.1 mM | 53% | [9] |
| 1 mM | 64% | [9] | |
| Norb (Norbornene) | Up to 100 equivalents | No labeling observed | [9] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological context is essential for a comprehensive understanding. The following diagrams illustrate the workflow for this compound-based analysis and a representative signaling pathway involving protein sulfenylation.
Caption: Experimental workflow for this compound-based analysis of protein sulfenylation.
Caption: Simplified overview of a redox signaling pathway involving protein sulfenylation.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are generalized protocols for the use of this compound for in-cell labeling and subsequent analysis, based on published methods.[1][2]
In-Cell Labeling of Sulfenylated Proteins with this compound
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Induce oxidative stress by treating cells with an appropriate concentration of H₂O₂ (e.g., 100 µM) for a short period (e.g., 5-15 minutes).
-
Probe Labeling: Remove the H₂O₂-containing medium and wash the cells with PBS. Add serum-free medium containing this compound (typically 100 µM) and incubate for 1 hour at 37°C.
-
Cell Lysis: Wash the cells with PBS to remove excess probe. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Copper-Free Click Chemistry for Biotin Tagging
-
Reaction Setup: To the cell lysate (containing a specific amount of protein, e.g., 1 mg), add an azide-functionalized tag, such as Azide-PEG3-Biotin, to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the protein by adding three volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge the samples to pellet the protein. Carefully remove the supernatant and wash the pellet with cold acetone.
-
Resuspension: Air-dry the pellet and resuspend it in an appropriate buffer for downstream analysis (e.g., Laemmli buffer for Western blotting or a denaturing buffer for mass spectrometry).
Downstream Analysis
-
Western Blotting: Separate the biotin-tagged proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
Mass Spectrometry: For proteomic identification of sulfenylated proteins, the biotin-tagged proteins can be enriched using streptavidin-conjugated beads. The enriched proteins are then digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Conclusion
The quantitative analysis of protein sulfenylation is a rapidly evolving field. This compound represents a significant advancement, offering high reactivity and sensitivity for the detection of this labile modification.[2][4] While dimedone-based probes remain valuable tools, their slower reaction kinetics can be a limitation.[2] The choice of probe should be guided by the specific experimental goals, cell type, and available instrumentation. This guide provides a framework for researchers to make informed decisions and to design robust experiments for the quantitative analysis of protein sulfenylation, ultimately contributing to a deeper understanding of redox biology in health and disease.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Proteome-Wide Analysis of Cysteine S-Sulfenylation Using a Benzothiazine-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Cellulo BCN-E-BCN Labeling for Protein Sulfenylation Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in cellulo labeling techniques using the bifunctional probe BCN-E-BCN for the detection of protein sulfenylation, a critical post-translational modification involved in redox signaling. This document offers supporting experimental data, detailed protocols, and visual diagrams to aid in the selection and application of the appropriate labeling strategy.
Introduction to this compound Labeling
The reversible oxidation of cysteine residues to sulfenic acid is a key event in cellular signaling pathways. This compound is a cell-permeable and highly reactive probe designed for the specific detection of these sulfenylated proteins.[1][2] Its unique bifunctional structure, featuring two bicyclo[6.1.0]nonyne (BCN) moieties, allows for a two-step labeling process. First, one BCN group selectively reacts with the sulfenic acid on a target protein. The second BCN group is then available for a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-modified reporter molecule, such as a fluorophore or biotin, for subsequent detection and analysis.[1] This copper-free approach is particularly advantageous for live-cell imaging and proteomics as it avoids the cytotoxicity associated with copper catalysts.
Quantitative Comparison of In Vitro and In Cellulo Labeling
The choice between an in vitro and an in cellulo labeling strategy depends on the specific research question, the biological system under investigation, and the desired level of cellular context. The following table summarizes the key performance parameters of this compound labeling in both settings.
| Parameter | In Vitro Labeling | In Cellulo Labeling |
| Environment | Controlled, cell-free system (e.g., purified proteins, cell lysates) | Live or fixed cells, providing physiological context |
| Reaction Kinetics | Fast; reaction with sulfenic acid is significantly faster than traditional probes like dimedone.[1] | Potentially slower due to cellular complexity, including probe uptake and target accessibility. |
| Labeling Efficiency | High, with direct access to the target protein. | Can be variable, influenced by probe concentration, incubation time, cell type, and the subcellular localization of the target protein. |
| Specificity | High, with minimal off-target reactions in a purified system. | Generally high, but potential for non-specific binding to cellular components exists. |
| Signal-to-Noise Ratio | Typically high due to low background. | Can be lower due to autofluorescence and potential non-specific probe interactions. |
| Cellular Context | Lacks physiological context; no information on protein localization or interactions. | Preserves the native cellular environment, allowing for the study of protein sulfenylation in its biological context. |
| Cytotoxicity | Not applicable. | The this compound probe is cell-permeable and generally well-tolerated at working concentrations. |
Experimental Protocols
Detailed methodologies for both in vitro and in cellulo this compound labeling are provided below. These protocols are based on established methods and should be optimized for specific experimental conditions.
In Vitro this compound Labeling of Purified Proteins
This protocol describes the labeling of a purified protein with this compound following oxidation.
Materials:
-
Purified protein of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oxidizing agent (e.g., H₂O₂)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized reporter probe (e.g., azide-fluorophore)
-
Quenching solution (e.g., N-acetyl cysteine)
Procedure:
-
Protein Oxidation: Incubate the purified protein with a controlled concentration of an oxidizing agent to induce sulfenylation.
-
Removal of Oxidant: Remove the excess oxidizing agent using a desalting column or dialysis.
-
This compound Labeling: Add this compound to the protein solution to a final concentration of 25-100 µM. Incubate for 1-2 hours at room temperature.
-
Quenching (Optional): Add a quenching solution to remove any unreacted this compound.
-
Click Chemistry: Add the azide-functionalized reporter probe to the reaction mixture. Incubate for 1-2 hours at room temperature.
-
Analysis: Analyze the labeled protein using appropriate methods, such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
In Cellulo this compound Labeling of Cellular Proteins
This protocol outlines the steps for labeling sulfenylated proteins in live cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulus to induce oxidative stress (e.g., H₂O₂, growth factors)
-
Lysis buffer
-
Azide-functionalized reporter probe (e.g., azide-biotin for pulldown)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with a stimulus to induce protein sulfenylation.
-
This compound Incubation: Add this compound directly to the cell culture medium to a final concentration of 25-100 µM. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Click Chemistry: Add the azide-functionalized reporter probe to the cell lysate. Incubate for 1-2 hours at room temperature.
-
Downstream Analysis: Proceed with downstream applications such as western blotting, affinity purification of biotinylated proteins, or fluorescence microscopy.
Visualizing the Chemistry and Workflows
To better illustrate the this compound labeling process, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound is a powerful and versatile probe for the detection of protein sulfenylation. The choice between in vitro and in cellulo labeling strategies is dictated by the specific research goals. In vitro methods offer a controlled environment for studying the direct interaction between the probe and a target protein, which is ideal for biochemical and structural studies. In contrast, in cellulo labeling provides invaluable insights into the dynamics of protein sulfenylation within a physiological context, making it the preferred method for cell biology and drug discovery applications. By understanding the advantages and limitations of each approach, researchers can effectively leverage this compound to advance our understanding of redox regulation in health and disease.
References
BCN-E-BCN: A Superior Probe for Unraveling Labile Protein Modifications
A detailed comparison of BCN-E-BCN with alternative probes for the detection of sulfenic acid modifications, offering researchers enhanced sensitivity and efficiency in capturing these transient cellular signals.
In the dynamic landscape of cellular signaling, labile protein modifications act as critical switches, orchestrating a multitude of biological processes. Among these, the oxidation of cysteine residues to sulfenic acid is a key post-translational modification involved in redox signaling pathways that regulate everything from cell proliferation to apoptosis.[1][2] The fleeting nature of this modification, however, presents a significant challenge for its detection and characterization. This guide provides a comprehensive comparison of this compound, a novel bifunctional probe, with other established methods, highlighting its superior attributes for researchers, scientists, and drug development professionals.
The Challenge of Detecting Labile Modifications
Cysteine sulfenic acids are highly reactive intermediates, readily undergoing further oxidation or reduction, or forming disulfide bonds.[3][4] This inherent instability makes their detection with traditional probes, such as those based on dimedone, inefficient. Dimedone-based probes exhibit slow reaction rates, leading to a significant portion of sulfenic acid residues escaping detection.[1][5] This limitation has driven the development of more reactive and efficient chemical tools to trap and identify these modifications.
This compound: A Two-Step Strategy for Enhanced Detection
This compound (bicyclo[6.1.0]nonyne-ethylenediamine-bicyclo[6.1.0]nonyne) is a cell-permeable, bifunctional reagent designed to overcome the limitations of previous probes.[1][6] Its mechanism involves a two-step process:
-
Rapid Trapping of Sulfenic Acid: One of the two BCN moieties reacts swiftly with the sulfenic acid on a protein through a pericyclic ene-type reaction. This reaction is significantly faster—over 100 times greater—than that of dimedone-based probes, enabling the efficient capture of transient sulfenic acids.[1][5][7]
-
Bioorthogonal "Click" Chemistry: The second BCN group remains available for a highly specific and efficient copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][8] This allows for the attachment of a wide variety of reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, without interfering with biological processes.[6][8]
This innovative design provides this compound with a distinct advantage in sensitivity and versatility for the study of labile protein modifications.
Comparative Performance of Sulfenic Acid Probes
To aid in the selection of the most appropriate tool for your research, the following table summarizes the key performance characteristics of this compound and its alternatives.
| Probe | Mechanism | Reaction Rate with Sulfenic Acid | Cell Permeability | Key Advantages | Key Disadvantages |
| This compound | Ene-type reaction followed by SPAAC | Very High (>100x vs. Dimedone)[1][5] | Yes[6] | High reactivity, bifunctional for versatile detection, good cell permeability. | Potential for some intracellular degradation of the BCN group.[9] |
| Dimedone-based Probes (e.g., DCP-Bio1) | Nucleophilic addition | Low[1] | Yes (for some derivatives)[10] | Well-established, commercially available in various forms. | Slow reaction rate leads to inefficient labeling of transient modifications.[1] |
| DAz-2 | Not specified in detail, but a cell-permeable chemical probe | Improved potency over its predecessor DAz-1[8] | Yes[8] | Good for global analysis of the sulfenome in living cells. | Quantitative comparison with this compound is not readily available. |
| BTD (Biotinylated Thiol Derivative) | Nucleophilic probe | High (more efficient than BCN in a direct comparison)[11] | Not explicitly stated, likely permeable due to biotin tag. | High reactivity and quantitative capture of protein sulfenic acid in model systems.[11] | Potential for off-target reactions with other biological electrophiles needs careful consideration.[11] |
| TCO (trans-Cyclooctene) | Strained alkene probe | Moderate (less efficient than BCN in a direct comparison)[11] | Yes[12] | Useful for live-cell imaging when combined with tetrazine-fluorophores.[12] | Lower reactivity compared to BCN and diketone-based probes for sulfenic acid.[11] |
| Norb (Norbornene) | Strained alkene probe | Very Low (ineffective in capturing sulfenic acids)[11] | Not applicable due to low reactivity. | Not recommended for sulfenic acid detection. | Fails to react with sulfenic acids at a useful rate.[11] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. The following sections provide methodologies for using this compound and a traditional dimedone-based probe.
Protocol 1: Labeling of Sulfenylated Proteins in Live Cells using this compound
This protocol is adapted from McGarry et al., 2016 and Current Protocols, 2022.[1][6]
Materials:
-
Cells of interest cultured to desired confluency.
-
This compound solution (e.g., 100 µM in culture medium).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Azide-PEG3-Biotin solution (1 mM).
-
Acetone (B3395972), chilled.
-
Boiling buffer (e.g., 1x LDS with 10% 2-mercaptoethanol).
Procedure:
-
Treat cells with the desired stimulus to induce protein sulfenylation.
-
Incubate the cells with this compound solution for 30 minutes at 37°C.[6]
-
Wash the cells three times with PBS to remove excess probe.
-
Lyse the cells using the appropriate lysis buffer.
-
Clarify the lysate by centrifugation.
-
To the supernatant, add azide-PEG3-biotin to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature with rotation to allow for the click chemistry reaction.
-
Precipitate the proteins by adding three volumes of chilled acetone and incubating at -80°C for 1 hour.
-
Pellet the proteins by centrifugation and carefully remove the supernatant.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the pellet in boiling buffer.
-
The sample is now ready for downstream analysis such as Western blotting or affinity purification.
Protocol 2: In Situ Labeling of Sulfenic Acid-Containing Proteins with Dimedone-Based Probes (DCP-Bio1)
This protocol is based on methods described by Nelson et al., 2010.[10][13]
Materials:
-
Cells of interest cultured to 60-90% confluency.
-
DCP-Bio1 solution (e.g., 100 µM in culture medium).
-
Stimulant of interest.
-
PBS.
-
Lysis buffer containing alkylating agents (e.g., iodoacetamide) and catalase to prevent post-lysis oxidation.[14]
Procedure:
-
Replace the culture medium with medium containing 100 µM DCP-Bio1 and incubate for 30-60 minutes.
-
During the incubation, add the stimulant of interest for the desired duration.
-
Wash the cells three times with PBS to remove excess probe and stimulant.[10]
-
Lyse the cells in lysis buffer containing alkylating agents and catalase.
-
Proceed with downstream applications such as affinity capture of biotinylated proteins.
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological pathways involved, the following diagrams are provided.
Caption: Experimental workflow for this compound labeling of sulfenylated proteins.
Caption: EGFR signaling pathway involving cysteine sulfenylation.
Conclusion
The detection of labile protein modifications is paramount to understanding the intricacies of cellular regulation. This compound emerges as a superior tool for this purpose, offering significantly higher reaction rates and the versatility of bioorthogonal chemistry compared to traditional methods like dimedone-based probes. While other promising probes are under development, this compound provides a robust and sensitive platform for the discovery and characterization of sulfenic acid-modified proteins, empowering researchers to shed new light on the complex world of redox signaling. The choice of probe will ultimately depend on the specific experimental goals, but the evidence strongly supports the adoption of this compound for studies demanding high efficiency and sensitivity in capturing these elusive modifications.
References
- 1. Synthesis and Use of the Bifunctional Sulfenic Acid Probe BCN‐E‐BCN for In Vitro and Cell‐Based Assays of Protein Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Use of the Bifunctional Sulfenic Acid Probe this compound for In Vitro and Cell-Based Assays of Protein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strained Cycloalkynes as New Protein Sulfenic Acid Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BCN-E-BCN: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of BCN-E-BCN (bis(((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl) ethane-1,2-diyldicarbamate), a reagent used in scientific research. Adherence to these guidelines is essential to ensure personnel safety and compliance with regulatory standards.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to handle all chemical waste with caution and follow established laboratory safety protocols.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The specific SDS for this compound does not list any particular hazards.[1] However, as a general best practice when handling any chemical, the following personal protective equipment should be utilized:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Chemical Waste Disposal Protocol
The primary route for the disposal of this compound is through an approved chemical waste disposal service.[2][3] This ensures that the compound is managed in an environmentally responsible manner.
Step-by-Step Disposal Procedure:
-
Consult the Safety Data Sheet (SDS): Always refer to the most current SDS for the specific chemical you are using before handling and disposal.[3]
-
Waste Segregation:
-
Waste Container Selection:
-
Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container.[2]
-
Liquid Waste: Use a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with any solvents used.[2][3] Do not overfill liquid containers to allow for vapor expansion.[3]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[2]
-
-
Disposal Request:
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Ensure Proper Ventilation: Work in a well-ventilated area.[2]
-
Absorb Liquid Spills: Use an inert absorbent material such as vermiculite (B1170534) or sand to contain and absorb the spill.[2]
-
Collect Waste: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[2]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent.
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be placed in a labeled hazardous waste container for proper disposal.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the most current Safety Data Sheet for the chemicals you are using. It is the responsibility of the individual user to ensure compliance with all applicable local, state, and federal regulations regarding chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BCN-E-BCN
For researchers and scientists at the forefront of drug development, the proper handling of chemical reagents is paramount to both personal safety and experimental success. This guide provides essential, immediate safety and logistical information for the use of BCN-E-BCN, a strained cycloalkyne probe integral to the study of protein sulfenylation. Adherence to these procedures will ensure a secure laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
While the Safety Data Sheet (SDS) for this compound classifies it as not hazardous under the Globally Harmonized System (GHS), it is prudent to handle it with the care afforded to all laboratory chemicals. The following personal protective equipment (PPE) is mandatory when working with this compound in solid or solution form.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or safety goggles. | Protects eyes from accidental splashes of this compound solutions. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from potential spills. |
| Respiratory | Not generally required under normal laboratory conditions with adequate ventilation. | This compound is a solid with low volatility. Use in a fume hood if creating aerosols is a concern. |
Storage and Handling:
-
Store this compound at -20°C in a tightly sealed container to ensure its stability.
-
Before use, allow the container to warm to room temperature to prevent condensation.
-
When preparing solutions, work in a well-ventilated area or a chemical fume hood.
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound minimizes risks and ensures procedural consistency. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocol: Protein Labeling with a BCN Derivative
The following is a detailed methodology for the labeling of a BCN-modified protein, adapted from a study on lysozyme (B549824).[1] This protocol serves as a representative example for researchers utilizing this compound in similar applications.
Materials:
-
BCN-modified lysozyme
-
Sulforhodamine B-pyrone (labeling agent)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a solution of BCN-modified lysozyme at a concentration of 1.3 mg/mL in PBS.
-
Prepare stock solutions of sulforhodamine B-pyrone at various concentrations (e.g., 50, 100, 200, 400 µM) in an appropriate solvent.
-
In separate reaction vessels, incubate the BCN-modified lysozyme solution with the different concentrations of the sulforhodamine B-pyrone labeling agent.
-
Allow the reactions to proceed at room temperature for 4 hours.
-
Analyze the labeling efficiency using in-gel fluorescence analysis.
Disposal Plan
As this compound is not classified as a hazardous substance, its disposal should follow standard laboratory procedures for non-hazardous chemical waste, in accordance with local, state, and federal regulations.
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of in a designated non-hazardous solid chemical waste container. |
| Solutions of this compound | Collect in a designated non-hazardous aqueous or organic waste container, depending on the solvent used. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, microfuge tubes) | Place in a designated solid waste container for chemically contaminated items. |
| Empty this compound Container | Rinse the container with an appropriate solvent (e.g., ethanol (B145695) or acetone), allow it to air dry, and then dispose of it in the regular laboratory glass or plastic recycling, with the label defaced. |
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For small spills, use absorbent pads to contain the material.
-
Cleanup: Wearing appropriate PPE, clean the affected area with soap and water.
-
Disposal: Dispose of all cleanup materials as non-hazardous chemical waste.
Exposure Response:
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
